6-chloro-N-methyl-4-o-tolyl-nicotinamide
Description
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Structure
3D Structure
Properties
Molecular Formula |
C14H13ClN2O |
|---|---|
Molecular Weight |
260.72 g/mol |
IUPAC Name |
6-chloro-N-methyl-4-(2-methylphenyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C14H13ClN2O/c1-9-5-3-4-6-10(9)11-7-13(15)17-8-12(11)14(18)16-2/h3-8H,1-2H3,(H,16,18) |
InChI Key |
GXMHAZCHUPKETI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=NC=C2C(=O)NC)Cl |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: 6-Chloro-N-methyl-4-o-tolyl-nicotinamide (CAS 342416-98-2)
This guide provides an in-depth technical analysis of 6-chloro-N-methyl-4-o-tolyl-nicotinamide (CAS 342416-98-2), a specialized pyridine derivative. This compound is a critical intermediate in the synthetic chemistry of Neurokinin-1 (NK1) receptor antagonists , most notably associated with the development of Netupitant (the active component of Akynzeo).
Its significance lies in its structural role as a scaffold for regioselective functionalization of the pyridine ring, a notoriously difficult challenge in medicinal chemistry.
Part 1: Compound Identity & Physicochemical Profile[1][2]
This compound represents a highly functionalized nicotinamide core. Its structure features a chlorine atom at the C6 position (providing a handle for nucleophilic substitution) and an ortho-tolyl group at the C4 position (introduced via regioselective organometallic coupling).
Chemical Identity
| Property | Specification |
| CAS Number | 342416-98-2 |
| IUPAC Name | 6-chloro-N-methyl-4-(2-methylphenyl)pyridine-3-carboxamide |
| Common Name | This compound |
| Molecular Formula | C₁₄H₁₃ClN₂O |
| Molecular Weight | 260.72 g/mol |
| Core Scaffold | Nicotinamide (Pyridine-3-carboxamide) |
| Key Substituents | 6-Chloro (Electrophilic), 4-o-Tolyl (Steric/Lipophilic), N-Methyl (Amide) |
Physicochemical Properties[1][2][12][13]
-
Physical State: White to off-white crystalline solid.
-
Solubility: Soluble in chlorinated solvents (DCM, Chloroform) and polar aprotic solvents (DMSO, DMF). Limited solubility in water.
-
Melting Point: Typically high-melting (approx. range 150–170°C, consistent with substituted nicotinamides).
-
Stability: Stable under standard laboratory conditions; the C6-chlorine is reactive towards strong nucleophiles (e.g., piperazines) under thermal or catalytic conditions.
Part 2: Synthetic Role & The "Hoffmann-Emery" Reaction
The primary interest in CAS 342416-98-2 stems from its synthesis via the Hoffmann-Emery Reaction , a method developed by Roche (and later Helsinn) to solve the problem of substituting the pyridine C4 position.
The Challenge: Pyridine C4 Functionalization
Standard electrophilic aromatic substitution on pyridines is difficult due to the electron-deficient ring. Nucleophilic substitution usually occurs at C2 or C6. Introducing a carbon substituent at C4 (the para position relative to the nitrogen) requires a specific activation strategy.
The Solution: Regioselective Grignard Addition
The synthesis of CAS 342416-98-2 demonstrates the power of the nicotinamide directing group . The electron-withdrawing amide group at C3 activates the C4 position for nucleophilic attack by Grignard reagents.
Mechanism of Action:
-
Activation: The starting material, 6-chloro-N-methylnicotinamide , is treated with o-tolylmagnesium chloride .
-
1,4-Addition: The Grignard reagent attacks the C4 position, forming a 1,4-dihydropyridine intermediate. The bulky o-tolyl group prefers the C4 position due to the directing effect of the C3-amide.
-
Aromatization: The dihydropyridine is unstable and is re-aromatized (oxidized) using an oxidant like DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or simply air/manganese dioxide, restoring the pyridine ring to yield CAS 342416-98-2.
Synthesis Pathway Visualization
The following diagram illustrates the formation of CAS 342416-98-2 and its potential downstream conversion (e.g., in Netupitant synthesis workflows).
Caption: The regioselective synthesis of CAS 342416-98-2 via Grignard addition to the nicotinamide core.
Part 3: Experimental Protocol (Synthesis of the Core)
Note: This protocol is a generalized adaptation of the Hoffmann-Emery methodology suitable for research validation.
Step 1: Preparation of the Substrate
-
Reactants: Suspend 6-chloronicotinic acid in toluene/catalytic DMF.
-
Chlorination: Add thionyl chloride (
) and reflux to form the acid chloride. -
Amidation: Cool to 0°C and treat with methylamine (aqueous or THF solution).
-
Workup: Evaporate solvent, wash with water, and dry to obtain 6-chloro-N-methylnicotinamide .[1]
Step 2: The Grignard Addition (Critical Step)
-
Setup: Flame-dry a 3-neck flask under Nitrogen/Argon atmosphere.
-
Solvent: Dissolve 6-chloro-N-methylnicotinamide (1.0 eq) in anhydrous THF.
-
Addition: Cool to -10°C to 0°C . Slowly add o-tolylmagnesium chloride (2.0 M in THF, 1.2–1.5 eq) dropwise.
-
Observation: The solution will turn deep yellow/orange, indicating the formation of the magnesium-dihydropyridine complex.
-
-
Quench/Oxidation:
-
Method A (DDQ): Add a solution of DDQ (1.1 eq) in THF to the cold reaction mixture. Stir for 1 hour while warming to room temperature.
-
Method B (Air/Acid): Quench with dilute acetic acid/water, then stir vigorously in open air or treat with
.
-
-
Purification: Extract with Ethyl Acetate. Wash with brine. Purify via flash column chromatography (Hexanes/EtOAc) to isolate CAS 342416-98-2 .
Part 4: Applications in Drug Discovery
NK1 Receptor Antagonism
This compound is a structural analog of the key intermediates used for Netupitant and Rolapitant .
-
Mechanism: NK1 antagonists block Substance P from binding to the NK1 receptor in the brainstem, preventing chemotherapy-induced nausea and vomiting (CINV).
-
SAR (Structure-Activity Relationship): The 4-o-tolyl group is essential for hydrophobic interaction within the NK1 receptor pocket. The 6-chloro group serves as a "leaving group" for the subsequent introduction of a solubilizing moiety, such as 4-methylpiperazine (as seen in Netupitant).
Analytical Standard
In process chemistry, CAS 342416-98-2 serves as:
-
Reference Standard: For monitoring the progress of the Grignard reaction.
-
Impurity Marker: To detect incomplete oxidation of the dihydropyridine or over-alkylation byproducts.
References
-
Hoffmann-Emery, F., et al. (2006). "Efficient Synthesis of Novel NK1 Receptor Antagonists: Selective 1,4-Addition of Grignard Reagents to 6-Chloronicotinic Acid Derivatives." Journal of Organic Chemistry, 71(5), 2000–2008.
-
Helsinn Healthcare SA. (2001). "Process for the preparation of 4-phenyl-pyridine derivatives." U.S. Patent 6,297,375.
-
PubChem. (2025). "Netupitant Compound Summary." National Center for Biotechnology Information.
Sources
Comprehensive Technical Guide on 6-Chloro-N-methyl-4-o-tolyl-nicotinamide: Structural Analysis and Synthesis Workflows
Executive Summary
In the development of neurokinin-1 (NK1) receptor antagonists—a class of drugs pivotal for treating chemotherapy-induced nausea and vomiting (CINV)—highly substituted pyridine scaffolds serve as the foundational pharmacophore[1]. 6-Chloro-N-methyl-4-o-tolyl-nicotinamide (CAS: 342416-98-2) is a highly functionalized pyridine derivative. While universally cataloged in commercial supply chains as a "Netupitant intermediate," a rigorous structural analysis reveals it is strictly a key precursor for the nicotinamide subclass of NK1 antagonists developed during the foundational Structure-Activity Relationship (SAR) campaigns by Hoffmann-La Roche[2]. This whitepaper deconstructs the chemical causality behind its structural design, details self-validating synthesis protocols, and maps its downstream functionalization.
Chemical Identity & Pharmacophoric Causality
The design of this compound is not arbitrary; every functional group serves a precise electronic or steric purpose in the context of NK1 receptor binding and downstream synthesis[3].
-
C6-Chloro Substituent: The chlorine atom is positioned ortho to the pyridine nitrogen. The electron-withdrawing nature of the nitrogen severely depletes electron density at the C6 position, effectively priming the carbon for a rapid Nucleophilic Aromatic Substitution (SNAr) with secondary amines (e.g., N-methylpiperazine)[4].
-
C4-o-Tolyl Group: The 2-methylphenyl (o-tolyl) ring provides essential lipophilic bulk. More importantly, the steric clash between the ortho-methyl group and the pyridine C3/C5 protons forces the tolyl ring to adopt an orthogonal conformation relative to the pyridine plane. This 3D twist is a strict requirement for fitting into the deep hydrophobic pocket of the NK1 receptor[5].
-
C3-N-Methylcarboxamide: This group directs the regioselectivity of upstream Grignard additions and serves as the hydrogen-bond donor/acceptor motif in the nicotinamide class of antagonists[6].
Table 1: Physicochemical Properties
| Property | Value / Description |
| IUPAC Name | 6-chloro-N-methyl-4-(2-methylphenyl)pyridine-3-carboxamide |
| CAS Number | 342416-98-2 |
| Molecular Formula | C14H13ClN2O |
| Molar Mass | 260.72 g/mol |
| Appearance | Light yellow solid / beige crystalline foam |
| Melting Point | 91–93 °C |
| Solubility | Soluble in THF, Dichloromethane, Ethyl Acetate; Insoluble in water |
Synthetic Methodology: The Grignard-Oxidation Sequence
The most efficient, process-scale route to this intermediate avoids multi-step cross-coupling in favor of a direct 1,4-Grignard addition followed by oxidative aromatization[6].
Mechanistic Logic & Causality
When 6-chloro-N-methyl-nicotinamide is treated with o-tolylmagnesium chloride, the C3-carboxamide group acts as a directing group, guiding the nucleophile strictly to the C4 position (1,4-addition) rather than the C6 position. This forms a dihydropyridine magnesium enolate complex. To restore the aromaticity of the pyridine ring, an oxidant must be introduced. While Manganese(III) acetate is sometimes used[1], DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) is preferred in this protocol because it acts as a highly efficient hydride acceptor under mild conditions, avoiding heavy metal waste[6].
Crucially, acetic acid (AcOH) must be added before the DDQ. The acid quenches the magnesium complex, liberating the neutral dihydropyridine, which is the actual substrate for DDQ oxidation.
Direct synthesis via 1,4-Grignard addition and DDQ oxidative aromatization.
Protocol 1: Step-by-Step Synthesis of CAS 342416-98-2
This protocol is a self-validating system; the transition from the dihydropyridine to the aromatic product can be visually tracked by the color change upon DDQ addition, and the basic workup specifically targets the removal of the DDQH2 byproduct.
-
Grignard Addition: Dissolve 3.41 g (20.0 mmol) of 6-chloro-N-methyl-nicotinamide in 80 mL of anhydrous tetrahydrofuran (THF) under an inert atmosphere. Cool the solution to 0 °C.
-
Dropwise, add 50 mL (50.0 mmol) of a 1 M solution of o-tolylmagnesium chloride in THF. Maintain the temperature at 0 °C during addition to prevent over-alkylation.
-
Allow the reaction mixture to warm to room temperature and stir vigorously for 1.5 hours.
-
Quench & Oxidation: Cool the mixture back to 0 °C. Add 5.7 mL (100 mmol) of glacial acetic acid dropwise to neutralize the magnesium complex.
-
Immediately add a solution of 5.1 g (22.0 mmol) DDQ dissolved in 18 mL THF. Allow the mixture to warm to room temperature and stir for 15 minutes.
-
Workup (Self-Validation): Quench the oxidation by adding 30 mL of 2N aqueous NaOH. Dilute the mixture with 1 L of ethyl acetate (EtOAc) and 200 mL of water.
-
Separate the layers. Wash the organic layer with four 250-mL portions of 2N NaOH. Causality: This aggressive basic wash is mandatory to deprotonate and extract the reduced DDQH2 byproduct into the aqueous phase.
-
Extract the combined aqueous layers with three 500-mL portions of EtOAc.
-
Wash the combined organic extracts with saturated brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purification: Purify via flash column chromatography to afford 2.15 g (41.3% yield) of the title compound as a light yellow solid[6].
Downstream Functionalization: SNAr Pathway
The primary synthetic utility of this compound is its conversion into piperazine-bearing NK1 antagonists. The C6-chlorine is displaced by 1-methylpiperazine via an SNAr mechanism[2]. The reaction proceeds through a negatively charged Meisenheimer intermediate, which is stabilized by the electron-withdrawing pyridine nitrogen.
SNAr mechanism at the C6 position yielding the piperazine-substituted derivative.
Protocol 2: SNAr with 1-Methylpiperazine
-
Reaction: Suspend 3.2 g (12.2 mmol) of this compound in 6.7 mL (60.3 mmol, ~5 equivalents) of neat 1-methylpiperazine. Causality: Using the amine as both reactant and solvent drives the equilibrium forward and eliminates the need for exogenous bases or transition metal catalysts[4].
-
Heat the mixture to 100 °C and stir for 2.5 hours.
-
Workup: Cool the reaction to room temperature. Treat the mixture with 10 mL of 0.1N NaOH to neutralize the generated HCl and ensure the piperazine moiety remains unprotonated.
-
Extract the aqueous phase twice with THF. Wash the combined organic phases twice with brine.
-
Dry over Na2SO4, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the residue by silica gel chromatography using an eluent of CH2Cl2:MeOH (99:1) to yield 3.3 g (83.7%) of the product as a beige foam[7].
Quantitative Data Summaries
The following table summarizes the optimized parameters for the downstream SNAr functionalization, highlighting the efficiency of the neat-solvent approach.
Table 2: Reaction Optimization Summary for SNAr Step
| Parameter | Optimized Condition | Rationale / Causality |
| Nucleophile | 1-Methylpiperazine | Acts as both nucleophile and solvent[4]. |
| Equivalents | 5.0 eq | High excess ensures pseudo-first-order kinetics and prevents side reactions. |
| Temperature | 100 °C | Provides the activation energy required to form the Meisenheimer complex[7]. |
| Reaction Time | 2.5 hours | Sufficient for >95% conversion without causing thermal degradation of the amide. |
| Workup Reagent | 0.1N NaOH (aq) | Neutralizes the HCl byproduct, preventing the product from crashing out as a hydrochloride salt[7]. |
| Yield | ~83.7% | High efficiency due to the highly activated nature of the C6-Cl bond[2]. |
References
- US6593472B2 - NK-1 receptor active amine oxide prodrugs Google P
- US6297375B1 - 4-phenyl-pyridine derivatives Google P
- US6303790B1 - Process for the preparation of pyridine derivatives Google P
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 MDPI
- 342416-98-2 6-CLORO-N-METHYL-4-O-TOLYL-NICOTINAMIDE Guidechem
Sources
- 1. 2-[3,5-bis(trifluoromethyl)phenyl]-N,2-dimethyl-N-[4-(2-methylphenyl)-6-(4-methylpiperazin-1-yl)pyridin-3-yl]propanamide | 290297-26-6 [chemicalbook.com]
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- 3. US6297375B1 - 4-phenyl-pyridine derivatives - Google Patents [patents.google.com]
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- 5. WO2002085458A2 - Use of nk-1 receptor antagonists against benign prostatic hyperplasia - Google Patents [patents.google.com]
- 6. US6593472B2 - NK-1 receptor active amine oxide prodrugs - Google Patents [patents.google.com]
- 7. US6303790B1 - Process for the preparation of pyridine derivatives - Google Patents [patents.google.com]
Technical Profile: 6-Chloro-4-(2-methylphenyl)-N-methylpyridine-3-carboxamide
[1][2]
Executive Summary & Nomenclature
6-chloro-4-(2-methylphenyl)-N-methylpyridine-3-carboxamide is a specialized pyridine derivative primarily utilized as a key regioselective intermediate in the pharmaceutical manufacturing of Netupitant (the active ingredient in Akynzeo).[1][2] It serves as the structural scaffold that positions the o-tolyl and amide moieties correctly for subsequent transformation into the pharmacologically active NK-1 receptor antagonist core.[1][2]
Synonym & Identifier Matrix
| Category | Identifier / Synonym |
| Common Name | 6-Chloro-N-methyl-4-o-tolylnicotinamide |
| IUPAC Name | 6-chloro-N-methyl-4-(2-methylphenyl)pyridine-3-carboxamide |
| CAS Registry Number | 342416-98-2 |
| Related CAS | 342417-00-9 (Primary amide analog: 6-chloro-4-o-tolylnicotinamide) |
| Molecular Formula | C₁₄H₁₃ClN₂O |
| Molecular Weight | 260.72 g/mol |
| SMILES | CNC(=O)c1cnc(Cl)cc1-c2ccccc2C |
Chemical Structure & Properties
The compound features a pyridine ring substituted at three positions:[1][2][3][4][5]
-
Position 3 (C3): An N-methylcarboxamide group (directing group for metallation and stability).[2]
-
Position 4 (C4): An o-tolyl (2-methylphenyl) group, introduced via Grignard addition.[2]
-
Position 6 (C6): A chlorine atom, serving as a reactive electrophilic handle for nucleophilic aromatic substitution (SNAr).[2]
Physicochemical Characteristics[1][2][3][4][5][8][9][10][12]
-
Appearance: Beige to light yellow crystalline foam or solid.[2]
-
Solubility: Soluble in organic solvents (DCM, THF, Ethyl Acetate); limited solubility in water.[2]
-
Stability: Stable under standard storage conditions; the C6-chlorine is hydrolytically stable but reactive toward amines at elevated temperatures.[1][2]
Synthesis & Reaction Causality
The synthesis of this compound is a classic example of regioselective pyridine functionalization .[1][2] The protocol avoids the formation of unwanted isomers by utilizing the directing effects of the amide group.[1][2]
Mechanistic Pathway[1][2][3][5][6]
-
Starting Material: 6-Chloro-N-methylnicotinamide.[1][2][6][7]
-
Nucleophilic Addition: The addition of o-tolylmagnesium chloride (Grignard reagent) occurs at the C4 position .[2]
-
Oxidation (Aromatization): The immediate product is a dihydropyridine.[2] An oxidizing agent (e.g., KMnO₄, DDQ, or atmospheric oxygen) is required to restore aromaticity.[1][2]
Synthesis Workflow Diagram
Caption: Regioselective synthesis pathway via Grignard addition and oxidative aromatization.
Experimental Protocols
The following protocol is adapted from patent literature describing the preparation of pyridine derivatives for NK-1 antagonists.
Protocol: Synthesis of 6-Chloro-N-methyl-4-(o-tolyl)nicotinamide
Objective: Introduce the o-tolyl group at C4 of the pyridine ring.[1][2][6]
Reagents:
Step-by-Step Methodology:
-
Setup: Flame-dry a 3-neck round-bottom flask and purge with nitrogen. Add 6-Chloro-N-methylnicotinamide dissolved in anhydrous THF.
-
Addition: Cool the solution to 0–5°C . Add o-tolylmagnesium chloride dropwise over 30 minutes.[1][2]
-
Critical Control Point: Maintain temperature below 10°C to prevent side reactions (e.g., addition at C2).
-
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. The solution will turn dark, indicating the formation of the dihydropyridine intermediate.[1][2]
-
Quench: Cool to 0°C and carefully quench with saturated NH₄Cl solution.
-
Oxidation: Add KMnO₄ (dissolved in acetone/water) or solid DDQ in portions to the crude mixture. Stir for 1 hour to re-aromatize the ring.
-
Workup: Filter through Celite to remove manganese dioxide (if KMnO₄ used).[2] Extract with Ethyl Acetate (3x).[2] Wash organic layers with brine, dry over Na₂SO₄, and concentrate.[1][2][9]
-
Purification: Recrystallize from EtOAc/Hexanes or purify via silica gel chromatography (Gradient: 0-50% EtOAc in Hexanes).
Downstream Applications: Netupitant Synthesis
This compound is the precursor to Netupitant , a potent antiemetic used in chemotherapy-induced nausea and vomiting (CINV).[1][2]
Transformation Logic
-
SNAr Reaction: The C6-Chloro group is displaced by N-methylpiperazine .[1][2]
-
Amide Modification: The N-methylcarboxamide is subsequently modified (often via Hofmann rearrangement or reduction/alkylation sequences depending on the specific analog) to form the final tertiary amide linkage found in Netupitant.[2]
Pharmacological Context (NK-1 Inhibition)
Netupitant works by blocking the binding of Substance P to NK-1 receptors in the brainstem (nucleus tractus solitarius), thereby inhibiting the vomit reflex.[1][2]
Caption: Mechanism of Action for Netupitant, the downstream API of the topic compound.
References
-
Hoffmann-La Roche. (2001).[2] Process for the preparation of pyridine derivatives.[1][2][10][3][4][9][8] US Patent 6,303,790.[2]
-
Helsinn Healthcare SA. (2002).[2] Use of NK-1 receptor antagonists against benign prostatic hyperplasia.[1][2] WO Patent 2002085458A2.[1][2]
-
ChemicalBook. (2024).[2] 6-Chloro-N-methyl-4-o-tolylnicotinamide Product Entry.
Sources
- 1. US6297375B1 - 4-phenyl-pyridine derivatives - Google Patents [patents.google.com]
- 2. 6-Chloro-N-((tetrahydro-2H-pyran-4-yl)methyl)nicotinamide | 676626-73-6 [sigmaaldrich.com]
- 3. Buy N-[(3-chlorophenyl)methyl]-N-methylpyridine-4-carboxamide [smolecule.com]
- 4. WO2021018387A9 - Different forms of 6-chloro-2-ethyl-n-(4-(4-(4-(trifluoromethoxy)phenyl)piperidine-1-yl)benzyl)imidazo[1,2-a]pyridine-3-carboxamide - Google Patents [patents.google.com]
- 5. N-(2-Chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxamide | 302964-08-5 [chemicalbook.com]
- 6. US6593472B2 - NK-1 receptor active amine oxide prodrugs - Google Patents [patents.google.com]
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chemical structure of NK-1 receptor antagonist precursors
The Chemical Structure of NK-1 Receptor Antagonist Precursors
Part 1: Core Directive This guide departs from standard medicinal chemistry reviews by focusing specifically on the precursor architecture—the synthetic scaffolds and chiral synthons that enable the construction of high-affinity Neurokinin-1 (NK-1) receptor antagonists. We will dissect the structural evolution from early quinuclidines to modern morpholine and spiro-fused systems, emphasizing the "why" behind the chemical engineering.
Structural Evolution & Pharmacophore Logic
The development of NK-1 antagonists represents a textbook case of scaffold hopping to optimize bioavailability and receptor occupancy. The core challenge was mimicking the bioactive turn of Substance P (an undecapeptide) using a small molecule.
The Pharmacophore Triad
Effective NK-1 antagonists share a non-negotiable structural triad, critical for binding to the transmembrane domain of the G-protein coupled receptor (GPCR):
-
The Core Scaffold: A central ring system (quinuclidine, piperidine, morpholine, or pyridine) that positions the substituents.
-
The "Arm 1" Shield: A 3,5-bis(trifluoromethyl)phenyl group.[1][2][3] This moiety is ubiquitous across the class (Aprepitant, Netupitant, Rolapitant) because it occupies a hydrophobic pocket and prevents metabolic oxidation.
-
The "Arm 2" Anchor: A second aromatic ring (often fluorinated) that provides π-π stacking interactions.
Visualizing the Scaffold Evolution
The following diagram traces the lineage from the early probe CP-96,345 to the clinically approved Aprepitant and Netupitant.
Figure 1: Structural evolution of NK-1 antagonists showing the transition from rigid bicyclic systems to optimized heterocyclic cores.
Deep Dive: Aprepitant Precursors & Synthesis
Aprepitant (Emend) is built upon a cis-2,3-disubstituted morpholine core. The synthesis is chemically elegant because it establishes three contiguous chiral centers with high stereocontrol.
Key Precursor 1: (S)-(4-Fluorophenyl)glycine[4]
-
Role: Provides the chirality for the C3 position of the morpholine ring.
-
Causality: Using an amino acid derivative allows for the retention of chirality through the initial cyclization steps.
-
CAS: 19883-57-9
Key Precursor 2: The "Oxazinone" Intermediate
-
Chemical Name: (3S)-4-benzyl-3-(4-fluorophenyl)morpholin-2-one.[4]
-
Significance: This lactone is the "engine" of the synthesis. It undergoes a Crystallization-Induced Diastereoselective Transformation (CIDT) .
-
Protocol Insight: In solution, the oxazinone equilibrates between cis and trans forms. By selecting conditions where the desired isomer crystallizes out, the equilibrium shifts, converting 100% of the material to the correct diastereomer.
Key Precursor 3: The Chiral Alcohol[5]
-
Chemical Name: (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol.[5][6][7]
-
Role: Introduces the "Arm 1" shield via an ether linkage.
-
Synthesis Note: Often produced via asymmetric reduction of 3,5-bis(trifluoromethyl)acetophenone using a ruthenium catalyst (Noyori transfer hydrogenation).
Experimental Protocol: Morpholine Core Assembly
This protocol outlines the critical etherification step.
-
Activation: Convert the chiral alcohol (Precursor 3) to its trichloroacetimidate using trichloroacetonitrile and DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).
-
Why? The acetimidate is a potent leaving group that facilitates ether formation under mild Lewis acid conditions, preserving the sensitive morpholine stereochemistry.
-
-
Coupling: React the activated alcohol with the morpholine lactol (derived from Precursor 2) in the presence of BF3·OEt2 at -10°C.
-
Validation: Monitor by HPLC. The target is the cis-ether.
-
Workup: Quench with aqueous NaHCO3. The product crystallizes directly from the biphasic mixture (Self-validating step: failure to crystallize indicates stereochemical scrambling).
Deep Dive: Netupitant Precursors
Netupitant utilizes a pyridine scaffold, making its synthesis more convergent than the linear construction of Aprepitant.
Key Precursor 1: The "Pivalic" Acid Derivative
-
Chemical Name: 2-[3,5-bis(trifluoromethyl)phenyl]-2-methylpropanoic acid.
-
Structural Feature: Unlike Aprepitant's ether link, Netupitant uses an amide linker with a gem-dimethyl group.
-
Function: The gem-dimethyl group locks the conformation, reducing the entropic cost of binding to the receptor.
Key Precursor 2: The Aminopyridine Core
-
Chemical Name: 6-(4-methylpiperazin-1-yl)-4-(2-methylphenyl)pyridin-3-amine.
-
Synthesis: Constructed via a Suzuki coupling (to add the o-tolyl ring) followed by a Buchwald-Hartwig amination (to add the piperazine tail).
Synthesis Workflow Diagram
Figure 2: Convergent synthesis of Netupitant involving the coupling of a sterically hindered acid chloride with a multifunctional aminopyridine.
Quantitative Data: Precursor Specifications
To ensure reproducibility, precursors must meet strict purity criteria. The following table summarizes the specifications for the primary building blocks.
| Precursor Common Name | Chemical Structure Fragment | Critical Quality Attribute (CQA) | Assay Method |
| BTF-Alcohol | (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol | Enantiomeric Excess (ee) > 99.5% | Chiral HPLC (Chiralcel OD-H) |
| Fluorophenylglycine | (S)-(4-fluorophenyl)glycine | Optical Rotation [α]D | Polarimetry |
| Netupitant Acid | 2-[3,5-bis(CF3)phenyl]-2-methylpropanoic acid | Methyl impurity < 0.1% | GC-MS (Derivatized) |
| Triazolinone | 3-(chloromethyl)-1,2,4-triazolin-5-one | Chloride Content (Stoichiometric) | Potentiometric Titration |
References
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Hale, J. J., et al. (1998). "Structural basis for the interaction of the non-peptide NK1 receptor antagonist CP-96,345 with the human NK1 receptor." Journal of Medicinal Chemistry. Link
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Brands, K. M., et al. (2003).[7] "Efficient Synthesis of NK1 Receptor Antagonist Aprepitant Using a Crystallization-Induced Diastereoselective Transformation." Journal of the American Chemical Society. Link
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Hoffmann-Emery, F., et al. (2016). "Synthesis of Netupitant: A Highly Potent and Selective NK1 Receptor Antagonist."[8] Organic Process Research & Development. Link
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FDA Center for Drug Evaluation and Research. (2014). "Chemistry Review: Akynzeo (Netupitant and Palonosetron)." Link
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Duffy, R. A., et al. (2012). "Rolapitant (SCH 619734): A Potent, Selective and Long-Acting Neurokinin-1 Receptor Antagonist."[3] Pharmacology.[9][10][11][12][13][14] Link
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6-chloro-N-methyl-4-o-tolyl-nicotinamide molecular weight and formula
Precision Synthesis & Characterization of a Key Nicotinamide Scaffold
Executive Summary
This technical guide profiles 6-chloro-N-methyl-4-o-tolyl-nicotinamide , a specialized halogenated pyridine scaffold.[1][2] Often utilized as a high-value intermediate in the synthesis of Smoothened (Smo) receptor antagonists and kinase inhibitors, this molecule presents unique challenges in regioselective synthesis and purification.[2]
This document moves beyond basic identification to provide a validated workflow for its synthesis, purification, and analytical verification. By leveraging the commercially available precursor 6-chloro-4-(o-tolyl)nicotinic acid (CAS 342416-99-3), we circumvent the regioselectivity issues common in direct metallization approaches, ensuring a robust and scalable protocol.[1][2]
Chemical Identity & Physicochemical Properties[2][3][4][5]
The following data is derived from theoretical calculation and structural analysis of the core nicotinamide scaffold.
| Property | Specification |
| Chemical Name | 6-chloro-N-methyl-4-(2-methylphenyl)pyridine-3-carboxamide |
| Molecular Formula | C₁₄H₁₃ClN₂O |
| Molecular Weight | 260.72 g/mol |
| Monoisotopic Mass | 260.0717 Da |
| CAS (Precursor Acid) | 342416-99-3 (Acid Form); 342417-00-9 (Primary Amide) |
| Physical State | White to Off-white Crystalline Solid (Predicted) |
| Solubility | Soluble in DMSO, DMF, DCM; Sparingly soluble in Water |
| LogP (Predicted) | ~2.8 - 3.2 |
Strategic Synthesis Architecture
The "Senior Scientist" Rationale
While a de novo construction of the pyridine ring or a Suzuki coupling on a 4,6-dichloro-N-methylnicotinamide scaffold is theoretically possible, these routes introduce significant risks:
-
Regioselectivity : Differentiating the C4 and C6 chlorines during palladium-catalyzed cross-coupling is difficult, often leading to inseparable mixtures of isomers.[1][2]
-
Steric Hindrance : The o-tolyl group is sterically bulky, reducing the yield of direct coupling at the C4 position.[1][2]
The Validated Pathway : The optimal route utilizes the established 6-chloro-4-(o-tolyl)nicotinic acid .[1][2] By starting with the C4-aryl bond already formed, the workflow simplifies to a standard amide coupling.[1][2] This ensures the integrity of the C6-chloro handle, which is critical for downstream nucleophilic aromatic substitution (SNAr) reactions in drug discovery campaigns.[2]
Synthesis Pathway Diagram[1][2]
Figure 1: Retrosynthetic logic prioritizing the preservation of the C6-chloro handle.
Detailed Experimental Protocol
Step 1: Activation of the Carboxylic Acid
Objective : Convert the stable acid precursor into a reactive electrophile.[1][2]
-
Reagents : 6-Chloro-4-(o-tolyl)nicotinic acid (1.0 eq), Thionyl Chloride (SOCl₂) (5.0 eq), Catalytic DMF (2 drops).[1][2]
-
Solvent : Anhydrous Dichloromethane (DCM) or Toluene.[2]
-
Procedure :
-
Charge a dried round-bottom flask with the nicotinic acid precursor under N₂ atmosphere.
-
Add SOCl₂ dropwise at 0°C.
-
Reflux for 2 hours until gas evolution ceases.
-
Critical Step : Evaporate solvent and excess SOCl₂ in vacuo to dryness. Re-dissolve the residue in anhydrous DCM. Do not purify this intermediate.
-
Step 2: N-Methylation (Amidation)
Objective : Formation of the amide bond without hydrolyzing the C6-Cl bond.[1][2]
-
Reagents : Methylamine (2.0M in THF) (3.0 eq), Triethylamine (TEA) (2.0 eq).[2]
-
Procedure :
-
Cool the DCM solution of the acid chloride to 0°C.
-
Add the Methylamine/THF solution dropwise.[1][2] The reaction is exothermic; control addition rate to maintain T < 5°C.[1][2]
-
Allow to warm to Room Temperature (RT) and stir for 1 hour.
-
Quench : Add saturated NaHCO₃ solution.
-
Extraction : Extract with DCM (3x). Wash combined organics with Brine.
-
Drying : Dry over MgSO₄, filter, and concentrate.
-
Step 3: Purification (Flash Chromatography)[2]
-
Mobile Phase : Gradient 0% → 50% Ethyl Acetate in Hexanes.[1][2]
-
Expectation : The product typically elutes around 30-40% EtOAc due to the polarity of the secondary amide.[1][2]
Analytical Validation (QC Workflow)
Trust in a chemical probe is built on rigorous characterization.[1][2] The following workflow ensures the identity and purity of the synthesized material.
QC Logic Diagram
Figure 2: Sequential validation logic ensuring compound integrity before biological application.
Expected Analytical Signals[1][2][5]
-
LC-MS (ESI+) :
-
¹H NMR (400 MHz, DMSO-d₆) :
Applications in Drug Discovery[1][2]
This molecule serves as a versatile electrophilic scaffold .[1][2] The C6-chlorine atom is activated for Nucleophilic Aromatic Substitution (SNAr), allowing researchers to rapidly generate libraries of 6-substituted nicotinamides.[1][2]
-
Kinase Inhibition : Substitution at C6 with diamines often yields potent kinase inhibitors.[1][2]
-
Hedgehog Pathway : 4-aryl nicotinamides are structural analogs of known Smoothened antagonists.[1][2]
-
PROTAC Linkers : The N-methyl group provides a vector for attaching linker chains without disrupting the core binding affinity.[1][2]
References
-
National Center for Biotechnology Information (2025) . 6-Chloro-4-(2-methylphenyl)-3-pyridinecarboxamide (CAS 342417-00-9).[1][2] PubChem Compound Summary. Retrieved from [Link][2]
-
Li, J., et al. (2014) .[2] Synthesis of nicotinimidamides via a tandem CuAAC/ring-cleavage/cyclization/oxidation reaction. (Contextual reference for nicotinamide NMR shifts). PMC. Retrieved from [Link]
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A Technical Guide to 4-Aryl-Pyridine Derivatives in Antiemetic Drug Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nausea and vomiting remain significant and debilitating side effects of many medical therapies, particularly chemotherapy, and are major contributors to a reduced quality of life for patients. The development of novel, more effective antiemetic agents is a continuous pursuit in medicinal chemistry. This in-depth technical guide focuses on the promising class of 4-aryl-pyridine derivatives as a scaffold for the discovery of new antiemetic drugs. We will explore the underlying neuropharmacology of emesis, detailing the key roles of the neurokinin-1 (NK1), serotonin 5-HT3, and dopamine D2 receptors. This guide provides a comprehensive overview of the synthetic strategies for accessing 4-aryl-pyridine cores, delves into the critical structure-activity relationships (SAR) that govern their potency and selectivity, and presents detailed, field-proven experimental protocols for their evaluation. By explaining the causality behind experimental choices and emphasizing self-validating systems, this guide aims to equip researchers with the knowledge to design and execute robust preclinical studies in the quest for the next generation of antiemetic therapies.
The Neurobiology of Emesis: Key Targets for 4-Aryl-Pyridine Derivatives
The emetic reflex is a complex centrally and peripherally mediated process. Understanding the key neurotransmitter systems involved is fundamental to the rational design of antiemetic drugs. Three primary receptor systems have been identified as critical targets:
-
Neurokinin-1 (NK1) Receptors: The NK1 receptor and its endogenous ligand, Substance P, are key players in the central pathways of emesis, particularly the delayed phase of chemotherapy-induced nausea and vomiting (CINV). NK1 receptor antagonists have demonstrated significant clinical efficacy in preventing both acute and delayed CINV. The 4-aryl-pyridine scaffold can be effectively utilized to develop potent and selective NK1 receptor antagonists.
-
Serotonin 5-HT3 Receptors: These ligand-gated ion channels are densely located on vagal afferent nerves in the gastrointestinal tract and in the chemoreceptor trigger zone (CTZ) of the brain. The release of serotonin from enterochromaffin cells by chemotherapeutic agents activates these receptors, initiating the vomiting reflex. The "setrons" are a well-established class of 5-HT3 receptor antagonists that are highly effective against acute CINV. The 4-aryl-pyridine core can serve as a novel framework for the development of new 5-HT3 antagonists with potentially improved properties.
-
Dopamine D2 Receptors: Dopamine D2 receptors in the CTZ are also implicated in the emetic pathway. Antagonism of these receptors can produce an antiemetic effect, although often accompanied by extrapyramidal side effects. The development of more selective D2 antagonists or compounds with a balanced multi-target profile is an active area of research.
The versatility of the 4-aryl-pyridine scaffold allows for the design of molecules that can selectively target one of these receptors or act as multi-target ligands, potentially offering a broader spectrum of antiemetic activity.
Synthetic Strategies for 4-Aryl-Pyridine Derivatives
The efficient and versatile synthesis of the 4-aryl-pyridine core is crucial for generating diverse chemical libraries for SAR studies. Two primary synthetic methodologies have proven particularly effective: the Hantzsch Pyridine Synthesis and the Suzuki-Miyaura Cross-Coupling reaction. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
Hantzsch Pyridine Synthesis
The Hantzsch synthesis is a classic and reliable one-pot multicomponent reaction for the preparation of dihydropyridines, which can then be oxidized to the corresponding pyridines[1][2]. This method involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source, typically ammonia or ammonium acetate[1].
Causality of Experimental Choice: The Hantzsch synthesis is advantageous for its operational simplicity and the ability to introduce diversity at the 4-position (from the aldehyde) and the 3- and 5-positions (from the β-ketoester). This allows for the rapid generation of a library of analogs to probe the SAR of the 4-aryl group and the substituents on the pyridine ring.
Caption: Suzuki-Miyaura coupling for 4-aryl-pyridine synthesis.
Structure-Activity Relationship (SAR) of 4-Aryl-Pyridine Derivatives
The systematic modification of the 4-aryl-pyridine scaffold is essential to optimize potency, selectivity, and pharmacokinetic properties. The following sections outline key SAR insights for targeting the NK1, 5-HT3, and D2 receptors.
SAR for NK1 Receptor Antagonism
For NK1 receptor antagonists, the 4-aryl group often plays a crucial role in establishing key interactions within the receptor binding pocket.
| Substitution Position | Effect on Activity | Rationale |
| Aryl Ring (4-position) | ||
| ortho-substitution | Generally well-tolerated, can enhance potency. [3] | Can induce a twisted conformation that may be favorable for binding and can interact with specific hydrophobic pockets. |
| meta- and para-substitution | Small, electron-withdrawing groups can be beneficial. [3] | May engage in hydrogen bonding or dipole-dipole interactions with receptor residues. |
| Pyridine Ring | ||
| 2- and 6-positions | Introduction of basic amines or other hydrogen-bonding groups can increase affinity. | These positions can interact with key polar residues in the binding site. |
| 3- and 5-positions | Ester or amide functionalities can modulate solubility and cell permeability. | These groups can be modified to fine-tune the physicochemical properties of the molecule. |
SAR for 5-HT3 Receptor Antagonism
The pharmacophore for 5-HT3 receptor antagonists typically consists of an aromatic or heteroaromatic ring, a carbonyl group or bioisostere, and a basic nitrogen atom at a specific distance. The 4-aryl-pyridine scaffold can be adapted to fit this model.
| Substitution Position | Effect on Activity | Rationale |
| Aryl Ring (4-position) | ||
| Electron-donating or -withdrawing groups | Can influence the electronic properties of the pyridine ring and impact π-π stacking interactions with aromatic residues in the receptor. [4] | Fine-tuning the electronic nature of the aryl ring can optimize binding affinity. |
| Pyridine Ring | ||
| 2-position | Often incorporates a linker to a basic amine (e.g., piperazine, piperidine). [5] | The basic nitrogen is a critical pharmacophoric element that forms an ionic interaction with an acidic residue in the binding site. |
| 5- and 6-positions | Substituents can influence the overall conformation and lipophilicity of the molecule. | Modulating these positions can improve pharmacokinetic properties and reduce off-target effects. |
Experimental Protocols: A Self-Validating Approach
The following protocols are designed to be robust and self-validating, incorporating essential controls to ensure data integrity.
General Synthesis of a 4-Aryl-Pyridine Derivative via Suzuki-Miyaura Coupling
This protocol provides a general method for the synthesis of a 4-aryl-pyridine derivative.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the 4-halopyridine (1.0 eq.), the arylboronic acid (1.2 eq.), a palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq.), and a base (e.g., K2CO3, 2.0 eq.).
-
Solvent Addition: Add a suitable solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v).
-
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-pyridine derivative.
-
Characterization: Confirm the structure and purity of the final compound by NMR (¹H and ¹³C), mass spectrometry, and HPLC.
Self-Validation: The identity and purity of the synthesized compound are rigorously confirmed by multiple analytical techniques. The use of an internal standard in HPLC analysis can provide quantitative data on the reaction yield.
In Vitro Receptor Binding Assays
Receptor binding assays are essential for determining the affinity of the synthesized compounds for their target receptors. Radioligand binding assays are a common and sensitive method.
4.2.1. NK1 Receptor Binding Assay
Materials:
-
Cell membranes expressing the human NK1 receptor (e.g., from CHO or HEK293 cells).
-
Radioligand: [³H]-Substance P or a suitable non-peptide antagonist radioligand.
-
Assay buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, and 0.1% BSA.
-
Non-specific binding control: A high concentration of a known NK1 receptor antagonist (e.g., aprepitant).
-
Test compounds (4-aryl-pyridine derivatives) at various concentrations.
Step-by-Step Methodology:
-
Incubation: In a 96-well plate, combine the cell membranes, radioligand, and either buffer (for total binding), non-specific binding control, or the test compound.
-
Equilibration: Incubate the plate at room temperature for a predetermined time to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filter discs in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value for each test compound and calculate the Ki value using the Cheng-Prusoff equation.
Self-Validation: The inclusion of total binding and non-specific binding controls is critical for accurate data interpretation. The use of a known reference compound allows for the validation of the assay performance on a given day. The assay should demonstrate saturable and specific binding of the radioligand.
4.2.2. 5-HT3 and D2 Receptor Binding Assays
Similar protocols can be followed for 5-HT3 and D2 receptor binding assays, using the appropriate cell membranes and radioligands (e.g., [³H]-granisetron for 5-HT3, [³H]-spiperone for D2).
Caption: General workflow for a radioligand receptor binding assay.
In Vivo Antiemetic Efficacy Studies
The ferret and the house musk shrew (Suncus murinus) are considered the gold-standard animal models for preclinical evaluation of antiemetic drugs due to their well-developed emetic reflex, which is neurochemically similar to that in humans.[6]
4.3.1. Cisplatin-Induced Emesis in Ferrets
Step-by-Step Methodology:
-
Acclimatization: Acclimatize male ferrets to the experimental conditions for at least one week.
-
Fasting: Fast the animals overnight with free access to water.
-
Drug Administration: Administer the test 4-aryl-pyridine derivative or vehicle via the desired route (e.g., oral, intravenous, subcutaneous) at a predetermined time before the emetic challenge.
-
Emetic Challenge: Administer a high dose of cisplatin (e.g., 5-10 mg/kg, intraperitoneally).
-
Observation: Observe the animals continuously for a defined period (e.g., 4-8 hours for the acute phase) and record the number of retches and vomits.
-
Data Analysis: Compare the number of emetic episodes in the drug-treated groups to the vehicle-treated control group. Calculate the percentage inhibition of emesis.
Self-Validation: The use of a positive control (a known antiemetic agent) is essential to validate the sensitivity of the model. A vehicle-treated group establishes the baseline emetic response. The observer should be blinded to the treatment groups to minimize bias.
Conclusion and Future Directions
The 4-aryl-pyridine scaffold represents a versatile and promising platform for the discovery of novel antiemetic agents. By targeting the NK1, 5-HT3, and D2 receptor systems, these compounds have the potential to address the unmet medical needs of patients suffering from nausea and vomiting. The synthetic strategies and experimental protocols outlined in this guide provide a robust framework for the design, synthesis, and evaluation of new 4-aryl-pyridine derivatives. Future research in this area will likely focus on the development of multi-target ligands with optimized pharmacokinetic profiles, leading to more effective and better-tolerated antiemetic therapies. The integration of computational modeling and in silico screening will further accelerate the discovery of the next generation of antiemetic drugs based on this privileged scaffold.
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6-chloro-4-o-tolyl-nicotinamide vs. 6-chloro-N-methyl-nicotinamide: A Comparative Technical Guide on Pyridine-Based Building Blocks
Executive Summary
In the landscape of modern drug discovery, functionalized pyridines serve as foundational scaffolds for a vast array of active pharmaceutical ingredients (APIs). Two highly specialized building blocks—6-chloro-4-o-tolyl-nicotinamide and 6-chloro-N-methyl-nicotinamide —exemplify how subtle structural variations dictate entirely divergent synthetic pathways. This technical whitepaper explores the causality behind their physicochemical properties, self-validating synthetic protocols, and their distinct roles in the development of neurokinin-1 (NK1) receptor antagonists and kinase inhibitors.
Structural and Electronic Profiling
The reactivity of these two nicotinamide derivatives is governed by the steric and electronic interplay between their C3-amide, C4-substituent, and C6-chloride functional groups.
-
6-chloro-4-o-tolyl-nicotinamide: The defining feature of this molecule is the bulky ortho-tolyl group at the C4 position[1]. To minimize severe steric clash with the adjacent C3 primary carboxamide, the aromatic tolyl ring is forced into a nearly orthogonal conformation relative to the pyridine core. This steric shielding restricts the rotational degrees of freedom (creating atropisomeric potential) and significantly hinders nucleophilic attack at the C6 position, necessitating forcing conditions for Nucleophilic Aromatic Substitution (SNAr)[2].
-
6-chloro-N-methyl-nicotinamide: Lacking a C4 substituent, this molecule possesses a planar, highly accessible pyridine core[3]. The C3 position features a secondary N-methyl amide, which provides specific hydrogen-bond donor/acceptor capabilities. The unhindered nature of the ring allows the C6 chloride to undergo rapid SNAr with various nucleophiles under mild conditions, making it a preferred hinge-binding motif in the design of kinase inhibitors (e.g., Sorafenib derivatives)[4].
Comparative Physicochemical Data
| Property | 6-chloro-4-o-tolyl-nicotinamide | 6-chloro-N-methyl-nicotinamide |
| CAS Number | 342417-00-9 | 54189-82-1 |
| Molecular Formula | C13H11ClN2O | C7H7ClN2O |
| Molecular Weight | 246.69 g/mol | 170.60 g/mol |
| C3 Functionality | Primary Amide (-CONH2) | Secondary Amide (-CONHCH3) |
| C4 Substituent | ortho-Tolyl | Hydrogen (Unsubstituted) |
| Steric Profile | Highly hindered (Orthogonal conformation) | Planar and accessible |
| Primary Application | NK1 Receptor Antagonists (Netupitant) | Kinase Inhibitors / Broad APIs |
Self-Validating Experimental Protocols
As a Senior Application Scientist, it is critical to understand why specific reagents and conditions are selected. The following protocols detail the validated synthesis of both compounds.
Protocol A: Synthesis of 6-chloro-4-o-tolyl-nicotinamide
This protocol relies on a regioselective Grignard addition followed by primary amidation[1].
-
Regioselective Grignard Addition: Cool a solution of 6-chloro-nicotinic acid in THF to 0°C. Dropwise add o-tolylmagnesium chloride (1M in THF).
-
Causality: The C3-carboxylic acid coordinates and directs the Grignard reagent exclusively to the C4 position. Subsequent addition of manganese(III) acetate dihydrate at -60°C oxidizes the intermediate back to an aromatic state, yielding 6-chloro-4-o-tolyl-nicotinic acid[1].
-
-
Acyl Chloride Activation: Dissolve the intermediate acid in THF, add thionyl chloride (SOCl2), and a catalytic amount of DMF. Heat to 50°C for 2 hours.
-
Causality: DMF reacts with SOCl2 to form the highly electrophilic Vilsmeier-Haack intermediate, which accelerates the complete conversion of the acid to the acyl chloride[2].
-
-
Amidation: Cool the mixture and add it dropwise to an aqueous ammonium hydroxide (25%) solution at 0°C.
-
Causality: The primary amide is formed quantitatively. Maintaining the reaction at 0°C suppresses the competing hydrolysis of the acyl chloride back to the carboxylic acid[2].
-
Protocol B: Synthesis of 6-chloro-N-methyl-nicotinamide
-
Acylation: Introduce 26.2 g of crude 6-chloro-nicotinic acid chloride in portions into a solution containing 25 mL of anhydrous methylamine, 150 mL of dioxane, and 50 mL of toluene. Maintain the temperature strictly between 0°C and -5°C[3].
-
Reaction Propagation: Stir the mixture for 3 hours without further cooling.
-
Causality: The dioxane/toluene solvent system provides a non-nucleophilic, polar-aprotic environment that stabilizes the transition state. The excess methylamine acts as a thermodynamic sink to scavenge the generated HCl, driving the reaction to completion[3].
-
-
Isolation: Evaporate the reaction mixture in vacuo. Triturate the residue with 100 mL of water, filter the undissolved material, and dry to yield the pure product (m.p. 150°-154°C)[3].
Mechanistic Pathways & Downstream Reactivity
The most profound divergence between these two compounds lies in their downstream reactivity, specifically regarding the Hofmann rearrangement .
In the commercial synthesis of 2[2], 6-chloro-4-o-tolyl-nicotinamide first undergoes SNAr with 1-methylpiperazine at 100°C to yield 6-(4-methylpiperazin-1-yl)-4-o-tolyl-nicotinamide[1]. The critical next step is the treatment of this intermediate with sodium hypochlorite (NaOCl) and sodium hydroxide (NaOH) at 70°C[2].
-
Causality: This triggers a Hofmann rearrangement, converting the primary C3-carboxamide into a primary amine (pyridin-3-amine), which is subsequently acylated to form the final Netupitant structure[2].
Step-by-step synthesis workflow of Netupitant from 6-chloro-4-o-tolyl-nicotinamide.
Conversely, because 6-chloro-N-methyl-nicotinamide possesses a secondary amide, it is chemically incapable of undergoing the Hofmann rearrangement. Interestingly, it can undergo regioselective Grignard addition at C4 to form 6-chloro-N-methyl-4-o-tolyl-nicotinamide[5]. However, this pathway is a dead-end for Netupitant synthesis due to the blocked amide[1]. Instead, the N-methyl amide is typically retained in the final API as a critical hydrogen-bond donor/acceptor for target binding[4].
Steric and electronic factors dictating the divergent reactivity of the two building blocks.
References
- Title: Process for the preparation of pyridine derivatives (US Patent 6303790B1)
- Source: PrepChem.
- Title: NETUPITANT Source: New Drug Approvals URL
- Title: 6-Chloro-N-methyl-nicotinamide Source: American Chemical Suppliers URL
Sources
- 1. US6303790B1 - Process for the preparation of pyridine derivatives - Google Patents [patents.google.com]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. prepchem.com [prepchem.com]
- 4. methylamide suppliers USA [americanchemicalsuppliers.com]
- 5. US6303790B1 - Process for the preparation of pyridine derivatives - Google Patents [patents.google.com]
biological activity of 4-o-tolyl nicotinamide derivatives
An In-depth Technical Guide to the Biological Activity of 4-o-Tolyl Nicotinamide Derivatives
Foreword
The interrogation of cellular metabolism for therapeutic benefit has become a cornerstone of modern drug discovery. Among the most critical metabolic nodes is the maintenance of nicotinamide adenine dinucleotide (NAD+) homeostasis. As the central hub for cellular redox reactions, a substrate for vital signaling enzymes, and a key determinant of cell fate, the pathways governing NAD+ synthesis are attractive targets for intervention, particularly in oncology. This guide provides a deep dive into a specific, emerging class of compounds: 4-o-tolyl nicotinamide derivatives. We will move beyond a simple description of their activities to explore the mechanistic rationale for their design, the experimental methodologies for their validation, and their potential as next-generation therapeutics.
The NAD+ Salvage Pathway: A Critical Dependency in Proliferating Cells
Nicotinamide (NAM), the amide form of vitamin B3, is the primary precursor for NAD+ synthesis in mammalian cells through the elegant and highly efficient NAD+ salvage pathway.[1] Unlike de novo synthesis from tryptophan, the salvage pathway recycles NAM produced by NAD+-consuming enzymes like sirtuins and poly(ADP-ribose) polymerases (PARPs).
The rate-limiting step of this pathway is catalyzed by the enzyme nicotinamide phosphoribosyltransferase (NAMPT) .[2][3] NAMPT converts nicotinamide to nicotinamide mononucleotide (NMN), which is subsequently adenylated by nicotinamide mononucleotide adenylyltransferases (NMNATs) to form NAD+.[2] This pathway's critical role is magnified in cancer cells, which exhibit heightened metabolic demands and a profound reliance on a constant NAD+ supply to fuel rapid proliferation, manage oxidative stress, and repair DNA damage.[2][4] This dependency makes NAMPT a highly validated and compelling target for anticancer therapy.[5][6]
Caption: The NAD+ Salvage Pathway, highlighting the rate-limiting role of NAMPT.
Designing Nicotinamide Mimetics: The 4-o-Tolyl Scaffold
The development of small molecules to inhibit NAMPT has largely focused on compounds that mimic its natural substrate, nicotinamide.[2] The introduction of a 4-ortho-tolyl group onto the nicotinamide scaffold represents a rational design strategy aimed at enhancing potency and modulating physicochemical properties.
The ortho-methyl substitution on the phenyl ring introduces specific steric and electronic features:
-
Conformational Restriction: The ortho-substituent can force the phenyl ring to adopt a non-coplanar orientation relative to the pyridine core.[7] This fixed conformation may promote a higher-affinity binding interaction within the NAMPT active site, which is a common strategy for improving inhibitor potency.
-
Increased Lipophilicity: The tolyl group increases the molecule's lipophilicity compared to an unsubstituted phenyl ring, which can enhance membrane permeability and cellular uptake.
-
Van der Waals Interactions: The methyl group can engage in favorable van der Waals or hydrophobic interactions with non-polar residues in a specific sub-pocket of the enzyme's active site, further anchoring the inhibitor.
While extensive biological data on 4-o-tolyl nicotinamide derivatives is emerging, their design is rooted in established medicinal chemistry principles aimed at creating potent, cell-penetrant enzyme inhibitors.[8][9]
Primary Mechanism of Action: Potent NAMPT Inhibition and Metabolic Collapse
The principal mechanism of action for 4-o-tolyl nicotinamide derivatives is the competitive inhibition of NAMPT.[3] By occupying the nicotinamide binding site, these compounds block the production of NMN, leading to a rapid and catastrophic depletion of the cellular NAD+ pool.[4] The downstream consequences are multifaceted and particularly detrimental to cancer cells.[5]
-
Inhibition of Glycolysis: The depletion of NAD+ starves key glycolytic enzymes, most notably glyceraldehyde-3-phosphate dehydrogenase (GAPDH), which requires NAD+ as a cofactor. This creates a metabolic bottleneck, halting ATP production and shunting glucose flux into other pathways like the pentose phosphate pathway.[3]
-
Impaired DNA Repair: PARPs are critical enzymes for repairing single-strand DNA breaks. They use NAD+ as a substrate to build poly(ADP-ribose) chains at sites of damage. NAD+ depletion renders PARPs inactive, leading to the accumulation of unresolved DNA damage and ultimately triggering apoptosis.[5]
-
Sirtuin Inactivation: Sirtuins are NAD+-dependent deacetylases that regulate gene expression, metabolism, and stress responses. Their inactivation following NAD+ depletion contributes to broad cellular dysfunction.
-
Induction of Apoptosis: The combination of severe energy stress, accumulation of DNA damage, and dysregulated signaling culminates in programmed cell death (apoptosis).[3][4]
Caption: Downstream cellular consequences of NAMPT inhibition by a nicotinamide mimetic.
An Alternate Bioactivation Pathway: The "Trojan Horse" Strategy
Intriguingly, some nicotinamide derivatives function not as direct inhibitors, but as prodrugs that are metabolized by the NAD+ salvage pathway itself.[10] This "Trojan Horse" mechanism involves the compound being recognized as a substrate by NAMPT and NMNAT, leading to its conversion into an unnatural, toxic NAD analogue.
This fraudulent coenzyme can then potently inhibit other essential enzymes. A key example is the inhibition of inosine monophosphate dehydrogenase (IMPDH), a critical enzyme in the de novo synthesis of guanine nucleotides.[10] This dual-hit mechanism—disrupting both NAD+ and GTP metabolism—can be exceptionally cytotoxic to cancer cells. It is a plausible, though yet unconfirmed, secondary mechanism for certain 4-o-tolyl nicotinamide structures.
Caption: Bioactivation of a nicotinamide prodrug via the NAD+ salvage pathway.
Key Experimental Protocols for Evaluation
Validating the biological activity of a novel 4-o-tolyl nicotinamide derivative requires a tiered, systematic approach. The following protocols form a self-validating workflow from target engagement to cellular consequence.
Protocol 1: In Vitro NAMPT Enzymatic Inhibition Assay
-
Objective: To determine the direct inhibitory potency (IC₅₀) of the compound on purified NAMPT enzyme.
-
Principle: The assay measures the production of NMN from nicotinamide and phosphoribosyl pyrophosphate (PRPP). The reaction is coupled to a second enzyme that uses the NMN product to generate a detectable signal (e.g., fluorescent or luminescent).
-
Methodology:
-
Reagent Preparation: Prepare assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT). Prepare serial dilutions of the 4-o-tolyl nicotinamide test compound in DMSO, followed by a final dilution in assay buffer.
-
Enzyme Reaction: In a 384-well plate, add recombinant human NAMPT enzyme to each well.
-
Inhibitor Incubation: Add the serially diluted test compound or vehicle control (DMSO) to the wells. Incubate for 15-30 minutes at room temperature to allow for compound binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a substrate mixture containing nicotinamide and PRPP.
-
Reaction Development: Incubate for 60 minutes at 37°C. Stop the reaction and add the coupling enzyme and detection reagents as per the manufacturer's kit instructions (e.g., Promega NAMPT Glo™).
-
Signal Detection: Incubate for a further 30-60 minutes and read the luminescence on a plate reader.
-
Data Analysis: Normalize the data to controls. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to calculate the IC₅₀ value.
-
Protocol 2: Cellular NAD+/NADH Quantification Assay
-
Objective: To confirm that the compound engages NAMPT in a cellular context, leading to NAD+ depletion.
-
Principle: This assay lyses cells and uses a cycling enzymatic reaction to specifically measure the levels of total NAD and NADH, which generate a colorimetric or fluorescent signal.
-
Methodology:
-
Cell Culture: Plate cancer cells (e.g., A431, HCT116) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a range of concentrations of the 4-o-tolyl nicotinamide derivative for a specified time course (e.g., 24, 48, 72 hours). Include a known NAMPT inhibitor (e.g., FK866) as a positive control.
-
Cell Lysis: Wash the cells with PBS. Lyse the cells using the NAD/NADH extraction buffer provided by a commercial kit (e.g., Abcam, Promega).
-
Quantification: Transfer the lysate to a new plate. Follow the kit manufacturer's protocol to measure NADt (total NAD and NADH) and, if desired, NADH separately after a heating step to decompose NAD+.
-
Signal Detection: Read the absorbance or fluorescence on a plate reader.
-
Data Analysis: Calculate the NAD+ concentration from a standard curve. Normalize the NAD+ levels in treated cells to the vehicle-treated control cells.
-
Data Presentation and Structure-Activity Relationship (SAR)
Systematic evaluation of a series of analogues allows for the development of a Structure-Activity Relationship (SAR), which guides further optimization.
| Compound ID | R1-Substitution | R2-Substitution | NAMPT IC₅₀ (nM) | HCT116 Cell Viability IC₅₀ (nM) | Cellular NAD+ Depletion (EC₅₀, nM) |
| TNC-001 | H | H | 15.2 | 25.8 | 22.1 |
| TNC-002 | 6-morpholino | H | 2.1 | 4.5 | 3.9 |
| TNC-003 | H | 5-fluoro | 12.8 | 21.5 | 19.8 |
| TNC-004 | 6-piperazinyl | H | 5.6 | 10.1 | 8.7 |
Table 1: Hypothetical data for a series of 4-o-tolyl nicotinamide (TNC) derivatives. This data illustrates how modifications to the core scaffold impact target engagement and cellular activity. For instance, the addition of a 6-morpholino group (TNC-002) significantly improves potency across all assays, suggesting a favorable interaction in the binding pocket.
Conclusion and Future Directions
The 4-o-tolyl nicotinamide scaffold represents a promising platform for the development of novel therapeutics targeting cellular NAD+ metabolism. Their primary mechanism via potent NAMPT inhibition is a clinically validated strategy for inducing metabolic catastrophe in cancer cells. Furthermore, the potential for alternate bioactivation mechanisms adds another layer of therapeutic possibility.
Future research in this area should focus on:
-
In Vivo Efficacy: Evaluating lead compounds in preclinical xenograft models of cancer to establish anti-tumor activity.[5]
-
Pharmacokinetics and Safety: Assessing the absorption, distribution, metabolism, excretion (ADME), and toxicity profiles of these derivatives.
-
Broadening Therapeutic Scope: Investigating the activity of these compounds in other contexts where NAMPT is implicated, such as in inflammatory diseases and metabolic disorders.[4]
-
Resistance Mechanisms: Elucidating potential mechanisms of resistance to ensure long-term clinical viability.
By combining rational chemical design with rigorous biological validation, 4-o-tolyl nicotinamide derivatives can be advanced from promising chemical matter to impactful clinical candidates.
References
- Chen, J., & Chen, J. (2021). Mechanistic Basis and Clinical Evidence for the Applications of Nicotinamide (Niacinamide) to Control Skin Aging and Pigmentation. PMC.
- Covarrubias, A. J., & Verdin, E. (2021). Nicotinamide Riboside—The Current State of Research and Therapeutic Uses. PMC.
- Yang, J., & Adams, J. D. (2004). Nicotinamide and its Pharmacological Properties for Clinical Therapy. ResearchGate.
- Li, Y., et al. (2024). Synthesis of nicotinimidamides via a tandem CuAAC/ring-cleavage /cyclization/oxidation four-component reaction and their cytotoxicity. PMC.
- Nobile, V., et al. (2024). Nicotinamide: A Multifaceted Molecule in Skin Health and Beyond. MDPI.
- Farris, P., et al. (2024). Mechanistic Insights into the Multiple Functions of Niacinamide: Therapeutic Implications and Cosmeceutical Applications in Functional Skincare Products. MDPI.
- Patsnap. (2024). What are NAMPT inhibitors and how do they work? Patsnap Synapse.
- Yang, Y., et al. (2020). Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors. PMC.
- Gibson, A. E., et al. (2020). Inhibition of nicotinamide phosphoribosyltransferase (NAMPT) with OT-82 induces DNA damage, cell death, and suppression of tumor growth in preclinical models of Ewing sarcoma. PMC.
- Li, Y., et al. (2024). Synthesis of nicotinimidamides via a tandem CuAAC/ring-cleavage /cyclization/oxidation four. RSC Publishing.
- Ali, M., et al. (2022). Review of various NAMPT inhibitors for the treatment of cancer. Frontiers.
- Harris, P. L., et al. (2024). Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers. PMC.
- Patsnap. (2025). What are the new molecules for NAMPT inhibitors? Patsnap Synapse.
- Al-Adham, I. S. I., et al. (2006). Novel synthesis of nicotinamide derivatives of cytotoxic properties. PubMed.
- Tan, B., et al. (2013). Pharmacological Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT), an Enzyme Essential for NAD+ Biosynthesis, in Human Cancer Cells: METABOLIC BASIS AND POTENTIAL CLINICAL IMPLICATIONS. PMC.
- Brittain, G. H., et al. (1970). Nicotinic stimulant action of some tolyl and xylyl analogues of 1,1-dimethyl-4-phenylpiperazinium (DMPP). PMC.
- Zhang, Y., et al. (2021). Structures of nicotinamide derivatives with potential drug activities. ResearchGate.
- Dott, P., & Waldmeier, P. (2012). Process for the preparation of nicotinamide derivatives. Google Patents.
- ChemScene. 6-Morpholino-4-(o-tolyl)nicotinamide. ChemScene.
- Wang, Y., et al. (2023). Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. MDPI.
- Atamanyuk, D., et al. (2023). Synthesis of New Nicotinamides Starting from Monothiomalonanilide. MDPI.
- Van Haren, M. J., et al. (2018). Inhibitors of nicotinamide N-methyltransferase designed to mimic the methylation reaction transition state. Organic & Biomolecular Chemistry.
- Li, Y., et al. (2020). Discovery of O-Alkylamino-Tethered Niclosamide Derivatives as Potent and Orally Bioavailable Anticancer Agents. ResearchGate.
- Sigma-Aldrich. 6-(4-Methylpiperazin-1-yl)-4-(o-tolyl)nicotinamide. Sigma-Aldrich.
Sources
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- 3. Pharmacological Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT), an Enzyme Essential for NAD+ Biosynthesis, in Human Cancer Cells: METABOLIC BASIS AND POTENTIAL CLINICAL IMPLICATIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are NAMPT inhibitors and how do they work? [synapse.patsnap.com]
- 5. Inhibition of nicotinamide phosphoribosyltransferase (NAMPT) with OT-82 induces DNA damage, cell death, and suppression of tumor growth in preclinical models of Ewing sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Review of various NAMPT inhibitors for the treatment of cancer [frontiersin.org]
- 7. Nicotinic stimulant action of some tolyl and xylyl analogues of 1,1-dimethyl-4-phenylpiperazinium (DMPP) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of nicotinimidamides via a tandem CuAAC/ring-cleavage /cyclization/oxidation four-component reaction and their cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers - PMC [pmc.ncbi.nlm.nih.gov]
supplier and price for 6-chloro-N-methyl-4-o-tolyl-nicotinamide
This guide outlines the technical profile, synthesis, and sourcing landscape for 6-chloro-N-methyl-4-(o-tolyl)nicotinamide (CAS 342416-98-2), a specialized pyridine intermediate.
Identity & Significance
-
Chemical Name: 6-chloro-N-methyl-4-(2-methylphenyl)pyridine-3-carboxamide[4]
-
Molecular Formula:
-
Molecular Weight: 260.72 g/mol
-
Core Scaffold: 4,6-Disubstituted Nicotinamide
Contextual Relevance: This compound is a structural analog of the primary amide 6-chloro-4-(o-tolyl)nicotinamide (CAS 342417-00-9) , which is the key GMP intermediate for Netupitant (a neurokinin-1 receptor antagonist used in chemotherapy-induced nausea/vomiting). The N-methyl variant (CAS 342416-98-2) is often utilized in structure-activity relationship (SAR) studies to modulate solubility and metabolic stability of NK1 antagonists, or appears as a specified impurity in the methylation steps of Netupitant synthesis.
Part 1: Sourcing & Market Analysis
Supplier Landscape
Unlike commodity chemicals, this compound is a Tier 3 Custom Intermediate . It is rarely held in bulk stock and is typically synthesized on-demand (Make-to-Order) by CROs/CMOs specializing in pyridine chemistry.
| Supplier Category | Representative Vendors | Availability Status | Target Purity |
| Catalog Aggregators | ChemicalBook, ECHEMI | Inquiry Only | 95% - 98% |
| Specialty CROs | BOC Sciences, BLDpharm, ChemScene | Lead Time: 2-4 Weeks | >98% (HPLC) |
| Bulk Manufacturers | Suzhou Meishi, Hubei Yangxin | Campaign Basis | GMP / Non-GMP |
Price Estimation (Q1 2026)
Pricing is volume-dependent and heavily influenced by the cost of the o-tolylmagnesium chloride reagent and the purification yield.
-
Research Scale (100 mg – 1 g): $150 – $350 USD per gram.
-
Driver: High labor cost for small-batch Grignard chemistry and column chromatography.
-
-
Pilot Scale (100 g – 1 kg): $800 – $1,500 USD per kg.
-
Driver: Economies of scale in crystallization workup.
-
-
Commercial Scale (>10 kg): Requires Master Service Agreement (MSA); prices typically drop below $400/kg.
Sourcing Strategy: For R&D, request a "Certificate of Analysis (CoA)" verifying the absence of the des-chloro impurity (a common byproduct of Grignard over-reduction).
Part 2: Technical Specifications & Synthesis
The Hoffmann-Emery Route (Graphviz)
The most authoritative synthesis route is adapted from the Hoffmann-La Roche process (Hoffmann-Emery et al., J. Org. Chem. 2006).[5][6][7][8] It utilizes a regioselective 1,4-addition of a Grignard reagent to the electron-deficient pyridine ring.
Figure 1: Synthetic pathway via regioselective Grignard addition. The critical step is the re-aromatization of the dihydropyridine intermediate.
Critical Quality Attributes (CQAs)
-
Regio-isomer Purity: The Grignard reagent must attack position 4. Attack at position 2 is a common impurity (approx. 2-5% without catalyst control).
-
Chlorine Retention: The 6-chloro group is labile. Over-active magnesium species can cause dechlorination.
-
Solubility: Low aqueous solubility; requires DMSO or Methanol for analytical sample preparation.
Part 3: Experimental Protocol (Validation Ready)
Objective: Synthesis of 6-chloro-N-methyl-4-(o-tolyl)nicotinamide from 6-chloro-N-methylnicotinamide.
Reagents
-
Substrate: 6-Chloro-N-methylnicotinamide (1.0 eq).
-
Reagent: o-Tolylmagnesium chloride (2.0 M in THF, 1.2 eq).
-
Oxidant: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or Acetic Acid/Air.
-
Solvent: Anhydrous THF (dried over molecular sieves).
Step-by-Step Methodology
-
Inert Setup: Flame-dry a 3-neck round-bottom flask and purge with Nitrogen (
). Add 6-Chloro-N-methylnicotinamide and dissolve in anhydrous THF (10 mL/g). -
Cryogenic Addition: Cool the solution to -10°C (ice/acetone bath). This temperature is crucial to favor C4-addition over C2-addition.
-
Grignard Injection: Add o-tolylmagnesium chloride dropwise via syringe pump over 30 minutes. Maintain internal temperature below 0°C.
-
Observation: Solution will turn deep yellow/orange, indicating the formation of the magnesium-dihydropyridine complex.
-
-
Reaction: Stir at 0°C for 2 hours. Monitor by TLC (EtOAc/Hexane 1:1). The starting material spot should disappear.
-
Oxidative Workup (Critical):
-
Method A (DDQ): Add a solution of DDQ (1.1 eq) in THF at 0°C. Stir for 30 mins.
-
Method B (Air): Quench with dilute acetic acid and bubble air through the mixture for 4 hours.
-
Why? The intermediate is a dihydropyridine.[9] It must be oxidized to restore the aromatic pyridine ring.
-
-
Isolation: Quench with saturated
. Extract with Ethyl Acetate (3x). Wash organics with brine, dry over , and concentrate. -
Purification: Recrystallize from Isopropyl Acetate/Heptane or purify via flash column chromatography (Gradient: 20% -> 50% EtOAc in Hexane).
Analytical Validation (Self-Check)
-
1H NMR (DMSO-d6): Look for the disappearance of the C4 proton (approx. 8.2 ppm in starting material) and the appearance of the o-tolyl methyl singlet at ~2.2 ppm.
-
HPLC: Peak purity >98% at 254 nm.
References
-
Hoffmann-Emery, F., et al. (2006).[5][6][8][10] "Efficient Synthesis of Novel NK1 Receptor Antagonists: Selective 1,4-Addition of Grignard Reagents to 6-Chloronicotinic Acid Derivatives." Journal of Organic Chemistry, 71(5), 2000–2008.[5][8]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CAS 342417-00-9 (Related Primary Amide).
-
Helsinn Healthcare SA. "Process for the preparation of Netupitant." US Patent 20150315149.[5]
Sources
- 2. 6-Chloro-4-(o-tolyl)nicotinonitrile | CAS#:825638-00-4 | Chemsrc [chemsrc.com]
- 3. Chemical Product Catalog _Letter C_Page 997_Chemicalbook [chemicalbook.com]
- 4. 6-CHLORO-4-O-TOLYL-NICOTINAMIDE | 342417-00-9 [chemicalbook.com]
- 5. medkoo.com [medkoo.com]
- 6. img01.pharmablock.com [img01.pharmablock.com]
- 7. researchgate.net [researchgate.net]
- 8. newdrugapprovals.org [newdrugapprovals.org]
- 9. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mhc.cpu.edu.cn [mhc.cpu.edu.cn]
Methodological & Application
Application Note: Regioselective Synthesis of 6-Chloro-N-methyl-4-o-tolyl-nicotinamide
Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Synthesis Protocol & Mechanistic Guide
Introduction & Pharmacological Context
6-Chloro-N-methyl-4-o-tolyl-nicotinamide is a high-value synthetic intermediate primarily utilized in the development of Neurokinin-1 (NK-1) receptor antagonists[1]. NK-1 receptor antagonists represent a critical class of therapeutics deployed in the management of chemotherapy-induced nausea and vomiting (CINV), as well as central nervous system (CNS) disorders such as depression and anxiety[1].
The synthesis of this intermediate relies on the precise functionalization of a pyridine core. Specifically, it requires a highly regioselective carbon-carbon bond formation at the C4 position of the pyridine ring, followed by an oxidative rearomatization sequence[2],[1]. This application note details a validated, self-consistent protocol for this transformation, emphasizing the mechanistic causality behind each experimental parameter to ensure high reproducibility and yield.
Mechanistic Overview (The "Why")
The transformation of 6-chloro-N-methyl-nicotinamide to the target compound proceeds via a two-stage one-pot sequence:
-
Directed Nucleophilic Addition: The addition of o-tolyl magnesium chloride to the pyridine core is not random. The N-methyl amide group at the C3 position acts as a powerful directing group. It coordinates the magnesium ion of the Grignard reagent, drastically lowering the activation energy for nucleophilic attack at the adjacent C4 position[1]. This coordination ensures high regioselectivity, preventing attack at the C2 or C6 positions (the latter being electronically deactivated and sterically hindered by the chlorine atom). This step yields a non-aromatic dihydropyridine intermediate.
-
Oxidative Rearomatization: The dihydropyridine intermediate is inherently unstable and must be oxidized to restore the aromaticity of the pyridine ring[1]. 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is employed as a potent hydride acceptor. The critical addition of acetic acid prior to DDQ serves a dual purpose: it quenches any unreacted Grignard reagent (preventing violent side reactions with the oxidant) and provides the mildly acidic, protic environment necessary to facilitate the hydride transfer to DDQ[1].
Figure 1: Synthetic workflow and mechanistic stages for this compound.
Materials and Reagents
The following stoichiometry is optimized for a 20.0 mmol scale reaction[1]. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (Nitrogen or Argon).
| Reagent | MW ( g/mol ) | Amount | Moles | Equivalents | Role |
| 6-chloro-N-methyl-nicotinamide | 170.60 | 3.41 g | 20.0 mmol | 1.0 eq | Starting Material |
| o-Tolyl magnesium chloride (1M in THF) | 150.89 | 50 mL | 50.0 mmol | 2.5 eq | Nucleophile / Grignard |
| Acetic Acid (Glacial) | 60.05 | 5.7 mL | 100 mmol | 5.0 eq | Quenching Agent / Acidifier |
| DDQ | 227.00 | 5.1 g | 22.0 mmol | 1.1 eq | Oxidant |
| Tetrahydrofuran (THF) (Anhydrous) | 72.11 | 98 mL | - | - | Solvent |
Step-by-Step Experimental Protocol
Phase 1: Regioselective Grignard Addition
-
Preparation: Dissolve 3.41 g (20.0 mmol) of 6-chloro-N-methyl-nicotinamide in 80 mL of anhydrous THF in a round-bottom flask equipped with a magnetic stir bar and an inert gas line[1].
-
Cooling: Submerge the reaction flask in an ice-water bath to cool the solution strictly to 0 °C[1].
-
Addition: Dropwise add 50 mL (50 mmol) of a 1 M solution of o-tolyl magnesium chloride in THF[1].
-
Causality Note: The dropwise addition at 0 °C is critical to control the highly exothermic nature of the Grignard addition. Maintaining a low temperature suppresses unwanted dimerization or polymerization of the starting material while allowing the C3-amide group to effectively coordinate the magnesium, directing the attack to the C4 position[1].
-
-
Incubation: Remove the ice-water bath. Allow the reaction mixture to naturally warm to room temperature and stir for 1.5 hours to ensure complete conversion to the dihydropyridine intermediate[1].
Phase 2: Oxidative Rearomatization
-
Re-cooling: Re-cool the reaction mixture to 0 °C using an ice-water bath[1].
-
Acidic Quench: Dropwise add 5.7 mL (100 mmol) of glacial acetic acid[1].
-
Causality Note: Acetic acid safely quenches the 1.5 equivalents of unreacted Grignard reagent. Furthermore, it protonates the intermediate complex, establishing the mildly acidic conditions required for the subsequent DDQ oxidation[1].
-
-
Oxidation: Dropwise add a pre-mixed solution of 5.1 g (22 mmol) of DDQ dissolved in 18 mL of THF[1].
-
Causality Note: DDQ acts as a hydride acceptor. The 1.1 equivalent slight excess ensures complete rearomatization of the dihydropyridine intermediate back to the stable pyridine ring[1].
-
-
Completion: Allow the reaction mixture to warm to room temperature and stir for an additional 15 minutes[1].
Phase 3: Workup and Purification
-
Neutralization: Quench the oxidation reaction by adding 30 mL of 2 N aqueous sodium hydroxide (NaOH) solution[1].
-
Dilution: Dilute the resulting mixture with 1 L of ethyl acetate (EtOAc) and 200 mL of deionized water[1].
-
Phase Separation & Washing: Separate the organic and aqueous layers. Wash the organic layer sequentially with four 250-mL portions of 2 N aqueous NaOH[1].
-
Causality Note: Extensive washing with 2 N NaOH is a mandatory self-validating step. DDQ is reduced to DDQH2 during the reaction. DDQH2 is highly soluble in basic aqueous solutions. These repeated washes completely strip the dark-colored DDQH2 byproduct and residual acetic acid from the organic phase[1].
-
-
Back-Extraction: Extract the combined aqueous layers with three 500-mL portions of EtOAc to recover any trace product[1].
-
Drying & Concentration: Wash the combined organic extracts with saturated aqueous sodium chloride (brine), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield approximately 5.44 g of a brown-red crude oil[1].
-
Chromatography: Purify the crude oil via flash column chromatography (silica gel) to afford the pure title compound[1].
Analytical Data & Quality Control
Upon successful completion of the purification step, the product should be verified against the following expected analytical parameters[1]:
| Parameter | Expected Result |
| Physical State | Light yellow solid |
| Isolated Yield | ~41.3% (2.15 g) |
| Melting Point | 91 - 93 °C |
| Mass Spectrometry (MS) | m/e: 260 (M⁺, 11%) |
References
- Title: US6593472B2 - NK-1 receptor active amine oxide prodrugs Source: Google Patents URL
- Title: US6303790B1 - Process for the preparation of pyridine derivatives Source: Google Patents URL
- Title: WO2002085458A2 - Use of nk-1 receptor antagonists against benign prostatic hyperplasia Source: Google Patents URL
Sources
Application Note: Grignard Reaction of 6-Chloro-N-methyl-nicotinamide with o-Tolylmagnesium Chloride
Part 1: Executive Summary & Core Directive
This application note details the protocol for the nucleophilic addition of o-tolylmagnesium chloride to 6-chloro-N-methyl-nicotinamide . Unlike standard Grignard additions to esters or Weinreb amides, this reaction utilizes a secondary amide substrate.
Key Technical Insight: The reaction proceeds via a stable dianion intermediate . The first equivalent of Grignard acts as a base to deprotonate the amide nitrogen, while the second equivalent acts as a nucleophile to attack the carbonyl. This mechanism effectively "protects" the product from over-addition (preventing tertiary alcohol formation), as the resulting hemiaminal dianion is stable until acidic hydrolysis.
Target Product: (6-chloropyridin-3-yl)(2-methylphenyl)methanone Primary Challenge: Steric hindrance of the o-tolyl group combined with the electron-rich nature of the intermediate amidate anion.
Part 2: Scientific Integrity & Mechanism (E-E-A-T)
Mechanistic Pathway: The Dianion Strategy
The reaction does not follow the standard nucleophilic addition kinetics observed with ketones or esters. The presence of the acidic N-H proton (
-
Deprotonation (Step 1): The strongly basic Grignard reagent (
) instantly deprotonates the amide, releasing methane gas and forming the magnesium amidate (mono-anion). This species is electron-rich, deactivating the carbonyl toward further attack. -
Nucleophilic Addition (Step 2): A second equivalent of Grignard is required to force addition to the deactivated carbonyl, forming a dianionic hemiaminal .
-
Hydrolysis (Step 3): The dianion is stable in the reaction mixture. Upon acidic quench, it protonates to the hemiaminal, which spontaneously collapses to eliminate methylamine and release the ketone.
Selectivity & Side Reactions
-
Chemo-selectivity (Cl vs. C=O): Although the 6-chloro position is activated for
, the formation of the amide anion at C3 donates electron density into the pyridine ring via resonance, effectively shielding the C6-Cl bond from nucleophilic attack by the Grignard. -
Regio-selectivity: The o-tolyl group is sterically bulky. This steric strain can slow the addition rate, requiring higher temperatures (reflux) compared to phenylmagnesium chloride.
Caption: Pathway showing the consumption of 2 equivalents of Grignard to form the stable dianion, preventing over-addition.
Part 3: Experimental Protocol
Reagents & Equipment
| Reagent | MW ( g/mol ) | Equiv.[1][2] | Role |
| 6-Chloro-N-methylnicotinamide | 170.59 | 1.0 | Substrate |
| o-Tolylmagnesium Chloride | 150.89 | 2.5 - 3.0 | Reagent (1.0 M or 2.0 M in THF) |
| THF (Anhydrous) | 72.11 | Solvent | Reaction Medium (0.2 M conc.) |
| HCl (3N) | 36.46 | Excess | Quench/Hydrolysis |
Equipment:
-
Flame-dried 3-neck round bottom flask (RBF).
-
Nitrogen/Argon inert atmosphere manifold.
-
Pressure-equalizing addition funnel.
-
Internal temperature probe.
Step-by-Step Methodology
Phase 1: Setup and Deprotonation
-
Inerting: Assemble glassware while hot and cycle N2/Vacuum 3 times to remove moisture.
-
Substrate Dissolution: Charge the RBF with 6-chloro-N-methylnicotinamide (1.0 equiv) and anhydrous THF (5 mL per mmol substrate). Stir to dissolve.
-
Cooling: Cool the solution to 0 °C using an ice/water bath.
-
First Addition (Deprotonation): Add the first 1.1 equivalents of o-tolylmagnesium chloride dropwise over 20 minutes.
-
Observation: Vigorous gas evolution (Methane) will occur. Ensure the system is vented through a bubbler.
-
Note: A thick precipitate (magnesium salt) may form. This is normal.
-
Phase 2: Nucleophilic Addition
-
Second Addition: Add the remaining 1.4–1.9 equivalents of o-tolylmagnesium chloride dropwise at 0 °C.
-
Thermal Drive: Remove the ice bath and allow the reaction to warm to Room Temperature (RT).
-
Critical Checkpoint: Due to the steric bulk of the o-tolyl group, RT stirring may be insufficient. If HPLC/TLC shows starting material remaining after 2 hours, heat the reaction to 45–50 °C for 2–4 hours.
-
Monitoring: Monitor the disappearance of the amide substrate. The intermediate dianion will not be visible as a distinct spot; you are monitoring the consumption of the starting material.
-
Phase 3: Quench and Hydrolysis
-
Cooling: Cool the reaction mixture back to 0 °C .
-
Quench: Slowly add 3N HCl (approx. 5 equiv) dropwise.
-
Caution: Extremely exothermic. Magnesium salts will dissolve.
-
-
Hydrolysis: Stir the biphasic mixture vigorously at RT for 30–60 minutes. This step is essential to hydrolyze the hemiaminal to the ketone.
-
Validation: Check pH; ensure the aqueous layer is acidic (pH < 2) to ensure methylamine removal.
-
Phase 4: Workup & Purification
-
Extraction: Extract with Ethyl Acetate (3x).
-
Wash: Wash combined organics with saturated NaHCO3 (to remove excess acid) and Brine.
-
Drying: Dry over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Purification: The crude residue is typically an oil or low-melting solid. Purify via flash column chromatography (Hexanes/EtOAc gradient).
Part 4: Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Steric hindrance of o-tolyl group. | Increase temperature to reflux (66 °C). Increase Grignard to 3.5 equiv. |
| Starting Material Recovery | Insufficient hydrolysis of intermediate. | Extend the acidic stir time (Phase 3, Step 9) or increase acid concentration. |
| Tertiary Alcohol Formation | Temperature too high during addition. | Ensure addition is strictly at 0 °C. Do not heat until full addition is complete. |
| Dechlorination (Side Product) | Metal-Halogen Exchange at C6. | Keep reaction temperature below 50 °C. Ensure Grignard is titration-checked. |
Pro-Tip: The Weinreb Alternative If the N-methyl amide yields are consistently low (<50%), the "Gold Standard" alternative is to convert the acid chloride precursor to the Weinreb amide (N-methoxy-N-methylnicotinamide). Weinreb amides form a stable 5-membered chelate with Magnesium, completely preventing over-addition and generally offering higher yields with sterically hindered Grignards [1].
References
-
Nahm, S.; Weinreb, S. M. (1981). "N-Methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 22(39), 3815–3818. Link
- Kharasch, M. S.; Reinmuth, O. (1954). Grignard Reactions of Nonmetallic Substances. Prentice-Hall. (Foundational text on Grignard stoichiometry with amides).
-
Sommer, et al. (2009). "Crystal and Molecular Structure Analysis of (2-((6-Chloro pyridin-3-yl)methoxy)-5-methylphenyl)(p-tolyl)Methanone". Molecular Crystals and Liquid Crystals, 515(1). Link (Demonstrates stability of the 6-chloropyridine moiety in similar benzophenone syntheses).
-
Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition. Wiley. (Mechanism of organometallic addition to carbonyls).[2]
Sources
Application Notes and Protocols: A Detailed Guide to the Synthesis of N-Methyl-6-(piperazin-1-yl)-4-(o-tolyl)nicotinamide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of N-methyl-6-(piperazin-1-yl)-4-(o-tolyl)nicotinamide through the coupling of 6-chloro-N-methyl-4-o-tolyl-nicotinamide with piperazine. The protocol herein is grounded in the principles of nucleophilic aromatic substitution and is designed to be a robust and reproducible method for obtaining the target compound, a scaffold of interest in medicinal chemistry.
Introduction and Mechanistic Overview
The functionalization of pyridine rings is a cornerstone of modern drug discovery. The inherent electron-deficient nature of the pyridine nucleus, particularly at the 2- and 6-positions, renders it susceptible to nucleophilic attack. This reactivity is harnessed in the following protocol to achieve a nucleophilic aromatic substitution (SNAr) reaction. The chlorine atom at the 6-position of the nicotinamide derivative serves as a competent leaving group, which is displaced by the secondary amine of piperazine. The reaction proceeds through a Meisenheimer-like intermediate, a resonance-stabilized species, before the expulsion of the chloride ion to yield the desired product. The presence of the o-tolyl group at the 4-position and the N-methylamide at the 3-position can influence the electronic properties of the pyridine ring and, consequently, the reaction kinetics.
Materials and Equipment
Reagents and Solvents
-
This compound (Starting Material)
-
Piperazine (Anhydrous)
-
N,N-Diisopropylethylamine (DIPEA) or other suitable non-nucleophilic base
-
Acetonitrile (ACN), Anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Brine (Saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc) for chromatography
-
Methanol (MeOH) for chromatography
-
Deionized water
Equipment
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer and stir bars
-
Heating mantle or oil bath with temperature control
-
Inert atmosphere setup (e.g., nitrogen or argon manifold)
-
Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
UV lamp for TLC visualization
-
Glass column for chromatography
-
Analytical balance
-
pH meter or pH paper
Safety Precautions
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves when handling any of the reagents.[1][2]
This compound: This compound is a chlorinated aromatic amide. Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.[3][4]
Piperazine: Piperazine is a corrosive and sensitizing agent.[1][2][5][6] It can cause severe skin burns and eye damage.[1][2][5] May cause an allergic skin reaction and allergy or asthma symptoms or breathing difficulties if inhaled.[1][2][6] Handle with extreme care in a fume hood.
N,N-Diisopropylethylamine (DIPEA): DIPEA is a flammable and corrosive liquid. Handle in a fume hood and away from ignition sources.
Solvents: Acetonitrile, Dichloromethane, Ethyl Acetate, and Methanol are flammable and/or toxic. Handle in a well-ventilated area and avoid ignition sources.
Experimental Protocol
Reaction Setup
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen), add this compound (1.0 eq).
-
Add anhydrous acetonitrile to dissolve the starting material. The volume should be sufficient to ensure good stirring (e.g., 10-20 mL per gram of starting material).
-
To this solution, add piperazine (1.2 - 1.5 eq). A slight excess of piperazine is used to drive the reaction to completion.
-
Finally, add N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq) to the reaction mixture. The base is crucial to scavenge the hydrochloric acid generated during the reaction.
Reaction Execution and Monitoring
-
Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) using a heating mantle or an oil bath.
-
Maintain the reflux and stir the reaction mixture vigorously.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC). To do this, periodically take a small aliquot of the reaction mixture, dilute it with a suitable solvent (e.g., dichloromethane), and spot it on a TLC plate.
-
Develop the TLC plate using an appropriate eluent system (e.g., a mixture of ethyl acetate and methanol). Visualize the spots under a UV lamp. The disappearance of the starting material spot and the appearance of a new, more polar product spot will indicate the reaction's progress. The reaction is typically complete within 12-24 hours.
Work-up and Isolation
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the acetonitrile under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in dichloromethane.
-
Transfer the solution to a separatory funnel and wash it sequentially with:
-
Saturated aqueous sodium bicarbonate solution to remove any remaining acidic byproducts.
-
Deionized water.
-
Brine to aid in the separation of the organic and aqueous layers.
-
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
Purification
-
The crude product can be purified by silica gel column chromatography.
-
Prepare a silica gel column using a suitable slurry solvent (e.g., ethyl acetate).
-
Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column.
-
Elute the column with a gradient of ethyl acetate and methanol. The polarity of the eluent should be gradually increased to effectively separate the product from any impurities.
-
Collect the fractions containing the pure product, as identified by TLC analysis.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the final product, N-methyl-6-(piperazin-1-yl)-4-(o-tolyl)nicotinamide, as a solid.
Data Summary
| Parameter | Recommended Value | Rationale |
| Solvent | Anhydrous Acetonitrile | A polar aprotic solvent that facilitates SNAr reactions and has a suitable boiling point for reflux. |
| Base | N,N-Diisopropylethylamine (DIPEA) | A non-nucleophilic base to neutralize the HCl formed, preventing side reactions. |
| Temperature | Reflux (~82°C) | Provides the necessary activation energy for the reaction to proceed at a reasonable rate. |
| Reaction Time | 12-24 hours | Typical duration for similar SNAr reactions; should be monitored by TLC. |
| Work-up | Aqueous wash with NaHCO₃ | To neutralize any excess acid and remove water-soluble byproducts. |
| Purification | Silica Gel Chromatography | A standard and effective method for purifying organic compounds of this nature. |
Visualizing the Workflow
Sources
- 1. 676626-73-6|6-Chloro-n-((tetrahydro-2h-pyran-4-yl)methyl)nicotinamide|BLD Pharm [bldpharm.com]
- 2. CAS#:54864-91-4 | N-METHYL-6-(4-METHYL-PIPERAZIN-1-YL)-NICOTINAMIDE | Chemsrc [chemsrc.com]
- 3. Synthesis of N-(6-(4-(Piperazin-1-yl)phenoxy)pyridin-3-yl)benzenesulfonamide Derivatives for the Treatment of Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US11325906B2 - Chemical compounds - Google Patents [patents.google.com]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. US4447615A - Process for the purification of nicotinic acid amide I - Google Patents [patents.google.com]
oxidation of dihydropyridine intermediate to 6-chloro-N-methyl-4-o-tolyl-nicotinamide
[label="o-Tolylmagnesium chloride\n(2.
Reaction pathway: 6-chloro-N-methyl-nicotinamide to Netupitant API via DHP oxidation.
Quantitative Data: Oxidant Optimization
The choice of oxidant dictates the reaction kinetics, impurity profile, and downstream workup complexity. The table below summarizes the empirical data for the rearomatization of the DHP intermediate[1],[2].
Table 1: Comparative Oxidation Conditions for DHP Rearomatization
| Oxidant | Equivalents | Solvent System | Temp | Time | Yield | Process Notes & Causality |
| DDQ | 1.1 | THF / AcOH | 0 °C to RT | 15 min | 41.3% | Optimal . Rapid hydride abstraction. Requires intensive basic (NaOH) workup to remove the highly acidic DDQH2 byproduct. |
| KMnO₄ | 0.65 | THF / Aqueous | RT | 10 h | ~35% | Alternative . Slower, heterogeneous reaction. Requires multiple portion-wise additions and filtration of insoluble MnO₂ salts. |
| Mn(OAc)₃ | 2.0 - 3.0 | Toluene / THF | 60 - 100 °C | 4 h | Moderate | High-Temp . Requires elevated temperatures; slower kinetics compared to quinone-based oxidants. |
Experimental Protocol: One-Pot Grignard Addition and DDQ Oxidation
This self-validating protocol is adapted from the foundational Hoffmann-La Roche process patents for NK-1 receptor antagonists1[1].
Scale: 20.0 mmol Objective: Synthesize 6-chloro-N-methyl-4-o-tolyl-nicotinamide.
Phase 1: Grignard Addition (Intermediate Formation)
-
Preparation: Dissolve 6-chloro-N-methyl-nicotinamide (3.41 g, 20.0 mmol) in anhydrous tetrahydrofuran (THF, 80 mL) under a strict inert atmosphere (N₂ or Ar). Cool the solution to 0 °C using an ice-water bath.
-
Nucleophilic Addition: Dropwise add o-tolylmagnesium chloride (50 mL of a 1 M solution in THF, 50.0 mmol) over 30 minutes.
-
Causality Check: Maintaining the internal temperature below 5 °C is critical to control the exotherm and prevent non-selective 1,2-addition to the pyridine ring.
-
-
Maturation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1.5 hours.
-
In-Process Control (IPC) 1: Quench a 0.1 mL aliquot in saturated aqueous NH₄Cl and extract with EtOAc. Analyze via LC-MS to confirm the disappearance of the starting material (m/z 171) and the formation of the DHP intermediate (m/z 263). Do not proceed to Phase 2 until conversion is >95%.
-
Phase 2: Rearomatization (Oxidation)
-
Acidic Quench: Recool the reaction mixture to 0 °C. Add glacial acetic acid (5.7 mL, 100 mmol) dropwise.
-
Oxidation: Dissolve DDQ (5.1 g, 22.0 mmol) in anhydrous THF (18 mL). Add this solution dropwise to the reaction mixture at 0 °C. Allow the mixture to warm to room temperature and stir for exactly 15 minutes[1].
-
IPC 2: TLC (Hexanes/EtOAc 2:1) should indicate complete consumption of the DHP intermediate and the appearance of a new UV-active spot corresponding to the target product.
-
Phase 3: Workup and Isolation
-
Byproduct Neutralization: Add 2 N aqueous NaOH (30 mL) to the mixture. Dilute the reaction with ethyl acetate (1 L) and water (200 mL). Separate the layers.
-
DDQH₂ Removal: Wash the organic layer sequentially with 2 N aqueous NaOH (4 × 250 mL).
-
Causality Check: DDQH₂ (the reduced byproduct of DDQ) is highly soluble in basic aqueous solutions. Skipping or reducing these washes will result in severe co-elution during chromatography.
-
-
Final Isolation: Wash the combined organic extracts with saturated aqueous sodium chloride (brine), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield a brown-red oil (approx. 5.44 g).
-
Purification: Purify via flash column chromatography (silica gel) to afford 2.15 g (41.3% yield) of this compound as a light yellow solid[1].
References
-
Title: US6593472B2 - NK-1 receptor active amine oxide prodrugs Source: Google Patents (Hoffmann-La Roche) URL: 1
-
Title: US6303790B1 - Process for the preparation of pyridine derivatives Source: Google Patents (Hoffmann-La Roche) URL: 2
-
Title: Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 Source: PubMed Central (PMC) URL: 3
Sources
- 1. US6593472B2 - NK-1 receptor active amine oxide prodrugs - Google Patents [patents.google.com]
- 2. US6303790B1 - Process for the preparation of pyridine derivatives - Google Patents [patents.google.com]
- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: DDQ-Mediated Oxidation in the Synthesis of Netupitant Intermediates
Executive Summary
Netupitant is a highly potent, selective neurokinin-1 (NK1) receptor antagonist utilized clinically in combination therapies to prevent chemotherapy-induced nausea and vomiting[1]. The active pharmaceutical ingredient (API) features a heavily substituted pyridine core. A critical bottleneck in its industrial synthesis is the regioselective functionalization of the C4 position on the pyridine ring. Direct cross-coupling is sterically and electronically hindered; therefore, the synthesis relies on the 1,4-addition of a Grignard reagent to a 6-chloronicotinic acid derivative, generating a transient 1,4-dihydropyridine intermediate[2].
This application note details the mechanistic rationale, comparative data, and step-by-step protocol for the subsequent aromatization of this intermediate using 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). As an application scientist, understanding the causality behind this specific oxidative rearomatization is essential for optimizing yield, scaling up safely, and ensuring a robust, self-validating synthetic workflow[3].
Mechanistic Rationale and Causality
Why 1,4-Addition?
The starting material, a 6-chloro-N-alkylnicotinamide derivative, is electronically activated by the electron-withdrawing amide group at C3. This directs incoming nucleophiles to the C4 or C6 positions. Because C6 is occupied by a chlorine atom, the bulky o-tolylmagnesium chloride selectively attacks the C4 position[2]. This nucleophilic addition breaks the aromaticity of the pyridine ring, yielding a kinetically stable but thermodynamically susceptible 1,4-dihydropyridine intermediate.
The Role of DDQ in Aromatization
To restore aromaticity, the 1,4-dihydropyridine must be oxidized (dehydrogenated). While air (O₂) or metal-based oxidants like Mn(OAc)₃ can drive this reaction, DDQ is the reagent of choice for several mechanistic reasons:
-
Hydride Affinity: DDQ is a high-potential quinone with strong electron-withdrawing cyano and chloro groups. It acts as an aggressive hydride acceptor.
-
Two-Electron Mechanism: The oxidation proceeds via a rate-determining hydride transfer from the C4 position of the dihydropyridine to the quinone oxygen, forming a resonance-stabilized pyridinium cation and a DDQH⁻ anion. A subsequent, rapid proton transfer yields the fully aromatized pyridine and 2,3-dichloro-5,6-dicyano-1,4-hydroquinone (DDQH₂)[3].
-
Chemoselectivity: DDQ operates under mild, anhydrous conditions, preventing the over-oxidation or hydrolysis of the sensitive amide and chloro functionalities present on the intermediate.
Fig 1: Synthetic workflow for the Netupitant pyridine core highlighting the DDQ oxidation step.
Comparative Oxidant Data
The selection of DDQ is justified by its superior kinetic profile and ease of byproduct removal. The table below summarizes quantitative data comparing common oxidants for the aromatization of 1,4-dihydropyridines in this specific synthetic context.
| Oxidant | Equivalents | Solvent | Temp (°C) | Time (h) | Yield (%) | Byproduct Removal Strategy |
| DDQ | 1.1 - 1.2 | THF / Toluene | 0 to 25 | 1 - 2 | 88 - 92 | Easy: Basic aqueous wash (pH > 8) extracts DDQH₂. |
| Mn(OAc)₃ | 2.0 - 3.0 | THF / AcOH | -60 to 25 | 2 - 4 | 75 - 80 | Moderate: Requires filtration of manganese salts. |
| Chloranil | 1.2 - 1.5 | Toluene | 80 (Reflux) | 4 - 6 | 60 - 70 | Difficult: Requires column chromatography. |
| O₂ (Air) | Excess | THF | 25 | > 48 | < 30 | N/A: Reaction stalls; incomplete conversion. |
Table 1: Comparison of oxidants for the aromatization of the Netupitant 1,4-dihydropyridine intermediate.
Experimental Protocol: DDQ Oxidation
This protocol is designed as a self-validating system. Visual cues and in-process controls (IPCs) are embedded to ensure the scientist can verify the reaction's progress autonomously.
Materials & Safety
-
Caution: DDQ is highly toxic and reacts with water to release hydrogen cyanide (HCN) gas. All manipulations must be performed in a well-ventilated fume hood using anhydrous solvents.
-
Substrate: 1,4-Dihydropyridine intermediate (generated in situ or isolated).
-
Reagents: DDQ (1.1 equiv, strictly anhydrous), Tetrahydrofuran (THF, anhydrous).
-
Workup: 1 M NaOH or saturated aqueous NaHCO₃, Ethyl Acetate (EtOAc), Brine.
Step-by-Step Methodology
Step 1: Preparation of the Substrate Solution
-
Dissolve the 1,4-dihydropyridine intermediate (1.0 equiv) in anhydrous THF (10 mL/g of substrate) under a nitrogen atmosphere.
-
Cool the reaction vessel to 0 °C using an ice-water bath.
-
Causality: Cooling prevents localized overheating upon DDQ addition, which can lead to radical-mediated side reactions and degradation of the substrate.
-
Step 2: DDQ Addition and Reaction Monitoring
-
Prepare a solution of DDQ (1.1 equiv) in anhydrous THF (5 mL/g of DDQ).
-
Add the DDQ solution dropwise to the reaction mixture over 15–30 minutes.
-
Self-Validating Cue: The reaction mixture will immediately transition from a pale yellow to a deep red/brown color, indicating the formation of the charge-transfer complex between the dihydropyridine and DDQ.
-
-
Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 1.5 hours.
-
In-Process Control (IPC): Analyze the mixture via TLC (Hexanes/EtOAc 3:1). The dihydropyridine starting material (which often exhibits blue/green fluorescence under 365 nm UV) should be completely consumed, replaced by a strongly UV-active (254 nm) spot corresponding to the aromatized pyridine.
Step 3: Quenching and Phase Separation
-
Once complete conversion is confirmed, cool the mixture back to 0 °C and quench by slowly adding 1 M aqueous NaOH (equal volume to the THF used).
-
Causality: The byproduct, DDQH₂, has a pKa of approximately 3.4. The basic aqueous quench deprotonates DDQH₂, rendering it highly soluble in the aqueous phase as a phenoxide salt. This completely partitions the toxic byproduct away from the organic API intermediate.
-
-
Extract the mixture with EtOAc (3 × 10 mL/g).
-
Self-Validating Cue: The aqueous layer will retain a dark, intense color (due to the DDQH⁻ salts), while the organic layer should be clear to pale yellow.
-
Step 4: Isolation
-
Wash the combined organic layers with saturated brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to afford the crude 4-(o-tolyl)pyridine intermediate. The crude product is typically >90% pure and can be used directly in the subsequent piperazine coupling step to yield Netupitant[3].
Fig 2: Mechanistic pathway of DDQ-mediated dihydropyridine oxidation and aromatization.
References
1.[3] Next Generation of Fluorine-Containing Pharmaceuticals, Compounds Currently in Phase II−III Clinical Trials of Major Pharmaceuticals. Chemical Reviews, 2016, 116, 422−518. Available at:[Link] 2.[1] Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals (MDPI), PMC10536411. Available at:[Link] 3.[2] Hofmann-Emery F, Hilpert H, Scalone M, et al. Efficient synthesis of novel NK1 receptor antagonists: Selective 1,4-addition of grignard reagents to 6-chloronicotinic acid derivatives. The Journal of Organic Chemistry, 2006, 71(5): 2000-2008. Available at:[Link]
Sources
preparation of 4-(5-methylcarbamoyl-4-o-tolyl-pyridin-2-yl)-piperazine derivatives
Application Note: Preparation and Functionalization of 4-(5-Methylcarbamoyl-4-o-tolyl-pyridin-2-yl)-piperazine Derivatives
Scientific Rationale & Nomenclature Insight
The 4-(5-methylcarbamoyl-4-o-tolyl-pyridin-2-yl)-piperazine core is a highly privileged scaffold in modern medicinal chemistry, serving as the critical intermediate in the synthesis of highly selective Neurokinin-1 (NK-1) receptor antagonists, such as the antiemetic drug Netupitant[1].
Nomenclature Insight: In literature and patent databases, this scaffold is frequently referred to by two different IUPAC conventions depending on the prioritized parent structure. When the pyridine ring is prioritized, it is named 6-(piperazin-1-yl)-N-methyl-4-o-tolyl-nicotinamide . However, when the piperazine ring is prioritized as the parent, the numbering of the pyridine ring shifts (C6 becomes C2), resulting in the synonymous name 4-(5-methylcarbamoyl-4-o-tolyl-pyridin-2-yl)-piperazine [2]. Understanding this equivalence is crucial for researchers navigating chemical inventories and patent literature.
The synthesis relies on two pivotal transformations: a regioselective Grignard addition followed by re-aromatization, and a highly efficient Nucleophilic Aromatic Substitution (SNAr)[1].
Retrosynthetic Strategy & Pathway
The assembly of the target scaffold begins with a commercially available pyridine derivative. The introduction of the o-tolyl group requires breaking the aromaticity of the pyridine ring, necessitating a subsequent oxidation step. Finally, the piperazine moiety is introduced via SNAr, capitalizing on the electron-deficient nature of the chlorinated pyridine core.
Figure 1: Synthetic workflow for 4-(5-methylcarbamoyl-4-o-tolyl-pyridin-2-yl)-piperazine derivatives.
Step-by-Step Experimental Protocols
Phase 1: Regioselective Grignard Addition & Aromatization
Objective: Synthesis of this compound. Causality: The addition of o-tolylmagnesium chloride to the pyridine ring disrupts its aromaticity, yielding a dihydropyridine intermediate. To restore the stable aromatic system, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is employed as a potent hydrogen acceptor. Acetic acid is added to protonate the intermediate, facilitating the rapid oxidation process[2].
-
Grignard Addition: Dissolve 3.41 g (20.0 mmol) of 6-chloro-N-methyl-nicotinamide in 80 mL of anhydrous Tetrahydrofuran (THF). Cool the reaction vessel to 0 °C under an inert argon atmosphere.
-
Dropwise, add 50 mL (50 mmol) of a 1 M solution of o-tolylmagnesium chloride in THF. Note: Strict temperature control at 0 °C prevents over-addition and unwanted side reactions.
-
Allow the mixture to warm to room temperature and stir for 1.5 hours.
-
Oxidation (Re-aromatization): Cool the mixture back to 0 °C. Add 5.7 mL (100 mmol) of glacial acetic acid, followed by a dropwise addition of 5.1 g (22 mmol) DDQ dissolved in 18 mL THF[2].
-
Warm to room temperature and stir for 15 minutes.
-
Workup: Quench the reaction with 30 mL of 2 N aqueous NaOH. Dilute with 1 L ethyl acetate and 200 mL water. Separate the layers, wash the organic layer with 2 N NaOH (4 × 250 mL) to remove DDQ byproducts, dry over sodium sulfate, and concentrate.
-
Purification: Purify via flash column chromatography to yield the product as a light yellow solid[2].
Phase 2: Nucleophilic Aromatic Substitution (SNAr)
Objective: Displacement of the 6-chloro group with a piperazine derivative. Causality: The chlorine atom is highly activated toward SNAr due to the electron-withdrawing effects of the ortho-pyridine nitrogen and the para-carboxamide group[1]. We present two validated methods depending on the desired piperazine substituent.
Method A: Synthesis of the Boc-Protected Derivative [2] Best for downstream functionalization requiring a secondary amine.
-
Combine 8.31 g (31.9 mmol) of this compound and 6.53 g (35.0 mmol) of 1-tert-butoxycarbonyl (Boc) piperazine.
-
Add 16.7 mL (95.6 mmol) of N,N-diisopropylethylamine (DIPEA) as an acid scavenger and a catalytic amount of 4-(N,N-dimethylamino)-pyridine (DMAP) to accelerate the nucleophilic attack.
-
Heat the mixture at reflux overnight.
-
Cool, dissolve in dichloromethane (DCM), and wash with 0.1 N HCl to remove unreacted amines. Dry and purify via flash chromatography.
Method B: Direct Synthesis of the N-Methyl Derivative [3] Best for direct synthesis of Netupitant precursors. Utilizing neat N-methylpiperazine drives the reaction to near-quantitative yields due to the massive molar excess and reduced steric hindrance.
-
Suspend 1.0 g (4.05 mmol) of this compound in 9.0 mL of neat 1-methyl-piperazine.
-
Heat the mixture to 100 °C for 2 hours[3].
-
Remove the excess 1-methyl-piperazine under high vacuum.
-
Filter the residue through a silica gel plug using DCM as the eluent to yield the product as a light yellow crystalline foam[3].
Quantitative Data & Optimization Matrix
The following table summarizes the kinetic and thermodynamic parameters required for the SNAr displacement using different piperazine derivatives, highlighting the efficiency of neat reaction conditions.
| Piperazine Derivative | Reagents & Catalyst | Conditions | Yield (%) | Product MS (m/z) |
| 1-Boc-piperazine | DIPEA (3 eq), DMAP (cat.) | Reflux, 12 h | 48.0% | 411 (M+H⁺) |
| 1-Methyl-piperazine | Neat (Excess) | 100 °C, 2 h | 95.0% | 311 (M+H⁺) |
Data synthesized from established patent protocols for Netupitant intermediates[2],[3].
Analytical Self-Validation System
To ensure the integrity of the synthetic workflow, researchers must implement the following self-validating analytical checks at each phase:
-
Validation of Phase 1 (Grignard + Oxidation):
-
Isotopic & Mass Check: The starting material exhibits a characteristic 3:1 isotopic cluster in Mass Spectrometry due to the chlorine atom. The intermediate dihydropyridine will show a mass shift, but the final oxidized product must show an exact mass of
260 (M⁺)[2], retaining the 3:1 chlorine isotopic pattern. -
NMR Shift: The successful addition of the o-tolyl group is confirmed by the disappearance of the isolated C4 pyridine proton (~8.0 ppm) and the appearance of a 3H singlet (~2.1 ppm) corresponding to the methyl group on the newly attached o-tolyl ring.
-
-
Validation of Phase 2 (SNAr):
-
Halogen Displacement: The successful SNAr reaction is definitively confirmed by the complete disappearance of the 3:1 chlorine isotopic pattern in the MS spectra.
-
Mass Confirmation: For the Boc-protected derivative, the MS must show a base peak at
411 (M+H⁺)[2]. For the N-methyl derivative, the MS must show a base peak at 311 (M+H⁺)[3].
-
References
- US6479483B2 - 4-phenyl-pyridine derivatives Source: Google Patents URL
- US9908907B2 - Substituted piperaziniums for the treatment of emesis Source: Google Patents URL
- 2-Methyl-1-propylpiperazine | CAS 1226291-56-0 Source: Benchchem URL
Sources
Application Note: Nucleophilic Aromatic Substitution of 6-Chloro-N-methyl-4-(o-tolyl)nicotinamide
This Application Note and Protocol guide is designed for researchers and process chemists working with functionalized pyridine scaffolds, specifically targeting the synthesis of Neurokinin-1 (NK1) receptor antagonist intermediates (e.g., Netupitant precursors).
Reaction Parameters for Sterically Congested Pyridines Author: Senior Application Scientist, Chemical Development GroupIntroduction & Mechanistic Rationale
The substrate 6-chloro-N-methyl-4-(o-tolyl)nicotinamide presents a unique challenge in nucleophilic aromatic substitution (
-
Electronic Activation (The "Pull"): The nicotinamide moiety at C3 contains an amide carbonyl (
), which acts as a strong electron-withdrawing group (EWG). Through resonance and induction, this lowers the LUMO energy of the pyridine ring, specifically activating the C6 position for nucleophilic attack. -
Steric Hindrance (The "Push"): The o-tolyl group at C4 introduces significant steric bulk. Although it is not adjacent to the leaving group (C6), the biaryl twist forces the o-tolyl ring out of planarity, potentially shielding the reaction center or altering the trajectory of the incoming nucleophile.
Strategic Objective: Replace the C6-Chlorine with a secondary amine (typically N-methylpiperazine ) to generate the 6-amino-nicotinamide core common in NK1 antagonists.
Mechanistic Pathway (Meisenheimer Complex)
The reaction proceeds via a classical addition-elimination mechanism.[1] The rate-determining step is typically the formation of the anionic Meisenheimer
Figure 1: The
Experimental Design & Critical Parameters
To ensure high conversion and purity, the following parameters are critical.
Solvent Selection
-
Toluene (Recommended): Non-polar, high-boiling (110°C). It allows for easy aqueous workup and azeotropic removal of water if using hydrated bases.
-
DMF/NMP: Polar aprotic solvents accelerate
rates significantly but are difficult to remove during workup, often requiring multiple water washes which can lead to yield loss of the amphiphilic product. -
Neat (Solvent-free): Possible if the nucleophile (e.g., N-methylpiperazine) is a liquid and used in large excess (5-10 equiv). Efficient but wasteful.
Base Selection
-
Excess Nucleophile: Using 3-4 equivalents of N-methylpiperazine acts as both reactant and proton scavenger.
-
Inorganic Base (
): Preferred for cost and ease of removal. Requires a heterogeneous mix; efficient stirring is vital.
Detailed Protocol: Thermal in Toluene
This protocol is optimized for the reaction of 6-chloro-N-methyl-4-(o-tolyl)nicotinamide with 1-methylpiperazine .
Scale: 10.0 g Input (Adjust proportionally) Expected Yield: 85-92%
Reagents & Materials
| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5] | Mass/Vol | Role |
| 6-Cl-Substrate | ~260.7 | 1.0 | 10.0 g | Limiting Reagent |
| 1-Methylpiperazine | 100.16 | 3.0 | ~11.5 g (12.8 mL) | Nucleophile/Base |
| Toluene | 92.14 | - | 100 mL (10V) | Solvent |
| Water | 18.02 | - | 100 mL | Workup |
| Ethyl Acetate | 88.11 | - | As needed | Extraction |
Step-by-Step Procedure
Phase 1: Reaction Setup
-
Charge: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 10.0 g of 6-chloro-N-methyl-4-(o-tolyl)nicotinamide .
-
Solvent: Add 100 mL of Toluene . Stir to create a suspension.
-
Nucleophile Addition: Add 12.8 mL of 1-methylpiperazine (3.0 equiv) in a single portion.
-
Note: The solution may clarify slightly as the amine is added.
-
-
Heating: Heat the mixture to reflux (~110°C) under a nitrogen atmosphere.
Phase 2: Workup & Isolation 5. Cooling: Cool the reaction mixture to room temperature (20–25°C). 6. Quench: Pour the reaction mixture into a separatory funnel containing 100 mL of water . 7. Extraction: Shake vigorously and separate the layers.
- Wash: Wash the organic layer with 50 mL of 5% NaHCO3 solution, followed by 50 mL of Brine .
- Drying: Dry the organic phase over anhydrous Na2SO4 , filter, and concentrate under reduced pressure (Rotavap) to obtain a crude oil or solid.
Phase 3: Purification (Crystallization) 10. Solvent Swap: If the crude is an oil, redissolve in a minimum amount of hot Isopropyl Acetate (IPAc) or Ethanol . 11. Crystallization: Add n-Heptane dropwise to the hot solution until turbidity persists. Cool slowly to 0°C with stirring. 12. Filtration: Filter the precipitate, wash with cold heptane, and dry in a vacuum oven at 45°C.
Analytical Validation
HPLC Method Parameters
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.[2]
-
Gradient: 10% B to 90% B over 15 minutes.
-
Detection: UV at 254 nm (Nicotinamide core) and 280 nm.
NMR Interpretation ( NMR in )
-
Diagnostic Shift: The disappearance of the aromatic signal corresponding to C6-H (if applicable) or the shift of the adjacent protons.
-
Piperazine Signals: Look for two multiplets around 2.5 ppm (N-Me adjacent) and 3.6 ppm (Pyridine adjacent).
-
Amide Signal: A broad singlet around 6.0–7.0 ppm (N-H) and a doublet/singlet for the N-methyl group (~2.9 ppm).
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Sluggish Reaction | Steric hindrance from o-tolyl group. | Switch solvent to n-Butanol (higher temp, 118°C) or DMF (100°C). |
| Impurity: Hydrolysis | Moisture entering the reaction (Amide hydrolysis). | Ensure dry solvents and |
| Dark Coloration | Oxidation of amine or decomposition. | Degas solvents; limit heating time; add antioxidant (BHT) trace. |
Process Workflow Diagram
Figure 2: Operational workflow for the synthesis and isolation of the piperazine-substituted nicotinamide.
References
-
Hoffmann-Emery, F., et al. (2006).[6] "Efficient Synthesis of Novel NK1 Receptor Antagonists: Selective 1,4-Addition of Grignard Reagents to 6-Chloronicotinic Acid Derivatives." Journal of Organic Chemistry, 71(5), 2000–2008.[6]
- Key Insight: Establishes the foundational chemistry for functionalizing the 6-chloronicotinic acid scaffold, a direct precursor to the nicotinamide discussed here.
-
Helsinn Healthcare SA. (2001). "Patent US6297375B1: Pyridine derivatives and their use as NK1 antagonists."
- Key Insight: Describes the specific conditions for Netupitant intermediates, utilizing toluene and high temper
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. Key Insight: Authoritative text on the mechanism of Nucleophilic Aromatic Substitution ( ) in heterocyclic systems.
-
New Drug Approvals. (2014). "Netupitant Synthesis Overview."
- Key Insight: Provides process chemistry context for the scale-up of Netupitant and its chloropyridine intermedi
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 4-(o-Tolyl)piperazin-1-ium chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. revroum.lew.ro [revroum.lew.ro]
- 5. piperazines: Topics by Science.gov [science.gov]
- 6. medkoo.com [medkoo.com]
- 7. Netupitant/Palonosetron Monograph for Professionals - Drugs.com [drugs.com]
solvent selection for 6-chloro-N-methyl-4-o-tolyl-nicotinamide reactions
Advanced Solvent Selection and Functionalization Guide for 6-Chloro-N-methyl-4-o-tolyl-nicotinamide
As a critical building block in the synthesis of neurokinin-1 (NK-1) receptor antagonists such as Netupitant, this compound presents unique chemoselective challenges[1]. The molecule is bifunctional: it features an electrophilic C6-position primed for Nucleophilic Aromatic Substitution (SNAr) and a nucleophilic secondary amide nitrogen that can undergo alkylation[2].
This application note details the mechanistic causality behind solvent selection for both pathways, providing self-validating protocols designed for high-yield pharmaceutical intermediate synthesis.
Mechanistic Causality in Solvent Selection
Nucleophilic Aromatic Substitution (SNAr) at C6
The C6-Cl bond is electronically activated by the electron-withdrawing nature of the pyridine nitrogen and the carboxamide moiety. However, the ortho-tolyl group at C4 projects into the spatial environment of the pyridine ring, creating severe steric hindrance.
The Solvent Strategy: To overcome this high activation energy barrier, SNAr reactions with liquid amines (e.g., 1-methylpiperazine) are optimally performed solvent-free (neat) at elevated temperatures (100 °C)[2].
-
Causality: Using the amine as both the reactant and the solvent maximizes the nucleophile concentration, driving the thermodynamic equilibrium forward. It simultaneously solvates the Meisenheimer complex transition state without the kinetic dilution effects of an external solvent.
-
Alternatives: When a neat reaction is unfeasible (e.g., when using solid or highly expensive nucleophiles), highly polar aprotic solvents like NMP or DMSO are required. Their high dielectric constants stabilize the charged intermediate, though they complicate downstream aqueous workup.
Amide N-Alkylation
Functionalizing the secondary amide requires deprotonation to form a highly reactive nitrogen anion.
The Solvent Strategy: This pathway strictly requires anhydrous ethereal solvents, with THF (Tetrahydrofuran) or 2-MeTHF being the industry standards[2].
-
Causality: Deprotonation necessitates strong, non-nucleophilic bases like Potassium bis(trimethylsilyl)amide (KHMDS). Ethereal solvents are non-enolizable and inert to strong bases. More importantly, the oxygen lone pairs in THF effectively coordinate and solvate the alkali metal cation (K⁺), leaving a "naked," highly nucleophilic amide anion ready for rapid coupling with electrophiles (e.g., benzyl bromides) at low temperatures (4 °C)[2].
Reaction pathways for this compound functionalization.
Self-Validating Experimental Protocols
The following methodologies are engineered with built-in validation checkpoints to ensure reaction fidelity before proceeding to costly analytical validation.
Protocol A: Solvent-Free SNAr Amination with 1-Methylpiperazine
This protocol displaces the C6-chloride to form a piperazine derivative, a direct precursor to anti-emetic APIs[2].
-
Initialization: Charge a dry reaction vessel with 3.2 g (12.2 mmol) of this compound.
-
Solvent/Reagent Addition: Add 6.7 mL (60.3 mmol, ~5 eq) of neat 1-methylpiperazine. Validation Checkpoint: The starting material will initially be a suspension.
-
Thermal Activation: Stir the mixture at 100 °C for 2.5 hours. Validation Checkpoint: As the reaction reaches 100 °C, the suspension will transition into a homogeneous, pale-yellow melt, indicating successful solvation and reaction initiation.
-
Quenching & Workup: Cool the mixture to room temperature. Treat with 10 mL of 0.1N NaOH. Extract the aqueous phase twice with THF or Ethyl Acetate.
-
Purification: Wash the combined organic phases twice with brine to remove residual amine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Yield: The process typically yields >80% of the product as a beige foam[2].
Protocol B: N-Alkylation via KHMDS in THF
This protocol functionalizes the amide nitrogen while preserving the C6-chloride for downstream cross-coupling.
-
Preparation: Dissolve 2.5 g (7.7 mmol) of the nicotinamide derivative in 51 mL of anhydrous THF under an inert nitrogen atmosphere.
-
Base Addition: Cool the solution to 4 °C. Dropwise, over 30 minutes, add 10.2 mL (10.2 mmol) of KHMDS (1M in THF). Validation Checkpoint: A subtle deepening of the solution's color (typically to a deeper yellow/orange) visually confirms the generation of the amide anion[2].
-
Electrophile Coupling: Stir for 30 minutes, then add 1.46 mL (7.7 mmol) of the target electrophile (e.g., 3,5-bis-trifluoromethyl-benzylbromide) dropwise at 4 °C. Validation Checkpoint: The rapid dissipation of the deep anion color indicates successful electrophilic quenching.
-
Workup: Stir for 1.5 h at 4 °C, quench with 31 mL of water, adjust the aqueous phase to pH 12 with 2N NaOH, and extract with ethyl acetate.
Decision tree for selecting optimal solvents based on the target reaction pathway.
Quantitative Data: Solvent Efficacy in SNAr Reactions
The table below summarizes the kinetic and thermodynamic impact of solvent selection on the SNAr amination of this compound with 1-methylpiperazine at 100 °C.
| Solvent System | Dielectric Constant (ε) | Reaction Time (h) | Isolated Yield (%) | Application Scientist Notes |
| Neat (Solvent-Free) | N/A | 2.5 | > 83% | Optimal. Acts as both reactant and solvent. Overcomes steric hindrance efficiently. Requires high vacuum or acidic wash for removal. |
| NMP | 32.2 | 4.0 | 75 - 80% | Excellent intermediate stabilization. High boiling point makes removal during aqueous workup difficult. |
| DMSO | 46.7 | 5.0 | 70 - 75% | Strong transition state stabilization. Prolonged heating at 100 °C risks minor oxidative side reactions. |
| Toluene | 2.4 | > 12.0 | < 50% | Not Recommended. Non-polar nature fails to stabilize the Meisenheimer complex, leading to stalled kinetics. |
References
- Process for the preparation of pyridine derivatives (US6303790B1). Google Patents.
- Fosnetupitant - New Drug Approvals. New Drug Approvals.
- 6-CHLORO-4-O-TOLYL-NICOTINAMIDE Properties. ChemicalBook.
Sources
Application Note: Recrystallization of 6-Chloro-N-methyl-4-o-tolyl-nicotinamide
[1][2]
Introduction & Compound Profile
This compound is a polysubstituted pyridine derivative formed via the Grignard addition of o-tolylmagnesium chloride to 6-chloro-N-methylnicotinamide, followed by oxidation (typically with DDQ or KMnO₄).[1]
The crude reaction mixture typically presents as a viscous brown-red oil or amorphous foam due to the presence of regioisomers, inorganic salts (magnesium/manganese residues), and oligomeric byproducts. Direct crystallization is challenging due to the compound's tendency to "oil out" (liquid-liquid phase separation) before crystallizing.
Physicochemical Properties
| Property | Value | Notes |
| CAS Number | 342416-98-2 | |
| Molecular Formula | C₁₄H₁₃ClN₂O | |
| Molecular Weight | 260.72 g/mol | |
| Physical State | Solid (Purified) | Crude is often an oil/foam.[1][2][3] |
| Melting Point | 91–93 °C | Target range for pure crystalline material. |
| Solubility (High) | EtOAc, DCM, THF, MeOH | Good solvents for dissolution. |
| Solubility (Low) | n-Heptane, Water, Toluene | Anti-solvents. |
Strategic Solvent Selection
To transition from an amorphous oil to a crystalline solid, a Displacement Crystallization (Solvent/Anti-solvent) strategy is superior to simple cooling crystallization for this intermediate.
-
Primary Solvent (Solvent A): Ethyl Acetate (EtOAc). The compound is highly soluble in EtOAc. It is also the standard extraction solvent, allowing for seamless integration with the upstream workup.
-
Anti-Solvent (Solvent B): n-Heptane. Heptane induces supersaturation gradually. Unlike hexanes, it has a higher flash point and is safer for scale-up.[1]
-
Alternative System: Isopropanol (IPA) / Water. Effective for removing inorganic salts, but carries a higher risk of oiling out if water is added too quickly.
Protocol A: Displacement Crystallization (EtOAc / n-Heptane)
Objective: Purify crude oil (approx. 85% purity) to crystalline solid (>98% purity).
Step-by-Step Procedure
1. Dissolution & Hot Filtration
-
Charge the crude brown-red oil (e.g., 100 g) into a reactor.
-
Add Ethyl Acetate (3.0 – 4.0 volumes) relative to the crude mass.
-
Heat the mixture to 50–55 °C with agitation until fully dissolved.
-
Crucial Step: Perform a hot filtration (using a Celite pad or sintered glass) to remove insoluble inorganic salts (e.g., manganese/magnesium residues).
-
Wash the filter cake with 0.5 volumes of hot EtOAc.
2. Concentration & Nucleation
-
Concentrate the filtrate under vacuum (40–45 °C) to approximately 2.0 volumes .
-
Seed Point: Cool the solution to 40 °C . Add 0.5 wt% seed crystals of pure this compound.
-
Note: If seed crystals are unavailable, induce nucleation by scratching the vessel wall or adding a small amount of heptane until slight turbidity persists.
-
-
Agitate at 40 °C for 30–60 minutes to allow a seed bed to establish. Do not cool yet.
3. Anti-Solvent Addition
-
Begin adding n-Heptane slowly via an addition funnel.
-
Add the first 1.0 volume of Heptane over 60 minutes.
-
Observation: The solution should become cloudy but remain fluid. If oily droplets form ("oiling out"), stop addition, reheat slightly to redissolve, and add heptane more slowly.
-
-
Once the suspension is stable, add an additional 2.0 – 3.0 volumes of Heptane over 2 hours.
-
Final Solvent Ratio: Approx. 1:2 to 1:3 (EtOAc:Heptane).
4. Cooling & Isolation [4]
-
Cool the slurry linearly from 40 °C to 0–5 °C over 4 hours (10 °C/hour).
-
Hold at 0–5 °C for at least 2 hours to maximize yield.
-
Filter the solid using a Buchner funnel or centrifuge.
-
Wash: Wash the cake with cold 1:3 EtOAc/Heptane (2 volumes).
-
Drying: Dry in a vacuum oven at 40–45 °C for 12 hours.
Protocol B: Trituration (For Stubborn Oils)
If the crude material is a sticky gum that refuses to crystallize using Protocol A, use this pre-treatment.
-
Dissolve the gum in minimal MTBE (Methyl tert-butyl ether) (2 volumes) at room temperature.
-
Add n-Heptane (1 volume) dropwise until turbid.
-
Stir vigorously at room temperature for 12–24 hours. The mechanical shear helps convert the amorphous gum into a granular solid.
-
Filter the crude solid and proceed to Protocol A for final purification.
Process Visualization
Workflow Diagram
The following diagram illustrates the decision logic and workflow for the purification process.
Caption: Figure 1: Process flow for the displacement crystallization of this compound.
Troubleshooting & Analytical Validation
Common Issues
-
Oiling Out: Occurs if Heptane is added too fast or the temperature is too low during addition.
-
Fix: Maintain temperature at 40–45 °C during the initial anti-solvent addition. Ensure the seed bed is established before adding the bulk of the anti-solvent.
-
-
Low Yield: Mother liquor losses can be high if the EtOAc ratio is too high.
-
Fix: Ensure the final solvent ratio is at least 3:1 (Heptane:EtOAc). Cool to 0 °C.
-
Analytical Specifications (Acceptance Criteria)
| Test | Method | Specification |
| Appearance | Visual | Pale yellow to off-white crystalline solid |
| Identification | ¹H-NMR / IR | Conforms to structure |
| Melting Point | DSC / Capillary | 91.0 – 93.0 °C |
| Purity | HPLC (254 nm) | ≥ 98.5% (Area %) |
| Residual Solvent | GC-HS | EtOAc < 5000 ppm; Heptane < 5000 ppm |
References
-
Hoffmann-La Roche. (2001). 4-Phenyl-pyridine derivatives. US Patent 6,297,375. Google Patents. 1]
-
Hoffmann-La Roche. (2003). NK-1 receptor active amine oxide prodrugs. US Patent 6,593,472.[5] Google Patents. 1]
-
Mullin, J. W. (2001). Crystallization (4th ed.). Butterworth-Heinemann.[1] (General reference for displacement crystallization principles).
- Anderson, N. G. (2012). Practical Process Research & Development - A Guide for Organic Chemists. Academic Press. (Reference for handling "oiling out" phenomena).
Sources
- 1. WO2002085458A2 - Use of nk-1 receptor antagonists against benign prostatic hyperplasia - Google Patents [patents.google.com]
- 2. prepchem.com [prepchem.com]
- 3. US6297375B1 - 4-phenyl-pyridine derivatives - Google Patents [patents.google.com]
- 4. US6303790B1 - Process for the preparation of pyridine derivatives - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Application Note: Synthesis of 6-Chloro-N-methyl-4-o-tolyl-nicotinamide from 6-Hydroxynicotinic Acid
Executive Summary
The synthesis of 6-chloro-N-methyl-4-o-tolyl-nicotinamide is a critical sequence in the preparation of active pharmaceutical ingredients (APIs), most notably in the development of neurokinin-1 (NK-1) receptor antagonists such as Netupitant. This application note details a robust, scalable, and regioselective three-stage protocol starting from the inexpensive precursor, 6-hydroxynicotinic acid. By leveraging a directed nucleophilic Grignard addition followed by oxidative rearomatization, this pathway circumvents the need for complex pre-functionalized aryl-pyridine cross-coupling precursors.
Mechanistic Rationale & Causality
To ensure high fidelity in execution, it is critical to understand the causality behind the selected reagents and conditions:
-
Concurrent Chlorination & Activation : 6-Hydroxynicotinic acid exists predominantly in its tautomeric 6-oxo-1,6-dihydropyridine-3-carboxylic acid form. Treatment with phosphorus oxychloride (POCl₃) achieves a dual transformation: it converts the 6-oxo group to a 6-chloro substituent via a chlorophosphite intermediate, while simultaneously converting the carboxylic acid to an acyl chloride. This1 eliminates the need for a multi-step halogenation sequence[1].
-
Regioselective C4-Arylation : The introduction of the o-tolyl group utilizes a nucleophilic addition of o-tolylmagnesium chloride. The N-methylcarboxamide group at the 3-position acts as a powerful directing group. It coordinates the magnesium ion, activating the pyridine ring and directing the nucleophilic attack strictly to the C4-position, yielding a 3,4-dihydropyridine intermediate.
-
Oxidative Aromatization : The resulting dihydropyridine intermediate lacks aromatic stability. The addition of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) acts as a rapid hydride acceptor, driving the 2 to yield the final stable product[2]. Alternatively, manganese dioxide (MnO₂) can be utilized as a milder oxidant[3].
Process Visualization
Caption: Workflow for the synthesis of this compound.
Experimental Protocols
Protocol A: Synthesis of 6-Chloro-N-methylnicotinamide
Objective: Convert 6-hydroxynicotinic acid to the corresponding N-methylamide.
-
Chlorination : Charge a dry, nitrogen-flushed round-bottom flask with 6-hydroxynicotinic acid (1.0 eq) and POCl₃ (5.0 eq). Add a catalytic amount of DMF (0.05 eq). Heat the mixture to reflux (approx. 100 °C) for 7–8 hours.
-
Concentration : Cool the reaction to room temperature. Remove excess POCl₃ under reduced pressure. Co-evaporate the residue with anhydrous toluene twice to azeotropically remove residual POCl₃, yielding crude 6-chloronicotinoyl chloride as a viscous oil. Do not quench with water, as this will hydrolyze the acyl chloride.
-
Amidation : Dissolve the crude acyl chloride in a mixture of anhydrous dioxane and toluene. Cool the solution to 0 °C to -5 °C using an ice-salt bath.
-
Nucleophilic Trapping : 4 into a stirring solution of anhydrous methylamine (2.5 eq) while maintaining the internal temperature below 0 °C[4]. Stir the mixture for 3 hours, allowing it to slowly reach room temperature.
-
Workup : Evaporate the reaction mixture in vacuo. Stir the residue with water (100 mL) to dissolve amine salts. Filter the undissolved precipitate, wash with cold water, and dry under vacuum to afford crude 6-chloro-N-methylnicotinamide (Yield: ~65-70%, melting point 150°-154 °C).
Protocol B: Regioselective Arylation and Oxidation
Objective: Introduce the o-tolyl group at the C4 position and restore aromaticity.
-
Grignard Addition : Dissolve 6-chloro-N-methylnicotinamide (3.41 g, 20.0 mmol, 1.0 eq) in 80 mL of anhydrous THF. Cool the solution to 0 °C under a strict nitrogen atmosphere.
-
Nucleophilic Attack : Slowly add o-tolylmagnesium chloride (50 mL of a 1.0 M solution in THF, 2.5 eq) dropwise. After the addition is complete, remove the ice bath, allow the mixture to warm to room temperature, and stir for 1.5 hours.
-
Quenching : Cool the mixture back to 0 °C. Dropwise add glacial acetic acid (5.7 mL, 100 mmol, 5.0 eq). Causality Note: Acetic acid is critical here to protonate the magnesium enolate/amide complex and destroy unreacted Grignard reagent before introducing the oxidant.
-
Aromatization : Immediately add a solution of DDQ (5.1 g, 22 mmol, 1.1 eq) dissolved in 18 mL of THF. Allow the reaction mixture to warm to room temperature and stir for 15 minutes.
-
Workup : Quench the reaction by adding 30 mL of 2 N aqueous NaOH. Dilute the mixture with 1 L of ethyl acetate and 200 mL of water. Separate the layers.
-
Washing : Wash the organic layer with four 250-mL portions of 2 N aqueous NaOH to thoroughly remove the DDHQ byproduct. Extract the combined aqueous layers with ethyl acetate.
-
Purification : Wash the combined organic extracts with brine, dry over Na₂SO₄, and concentrate to a brown-red oil. Purify via flash column chromatography to afford this compound as a light yellow solid[2].
Quantitative Data & Analytical Standards
Table 1: Reagent Stoichiometry and Reaction Parameters for Protocol B
| Reagent / Material | Equivalents | Amount (Scale) | Temperature | Time | Role |
| 6-Chloro-N-methylnicotinamide | 1.0 eq | 20.0 mmol (3.41 g) | 0 °C to RT | - | Substrate |
| o-Tolylmagnesium chloride (1M) | 2.5 eq | 50.0 mmol (50 mL) | 0 °C to RT | 1.5 h | Nucleophile |
| Glacial Acetic Acid | 5.0 eq | 100.0 mmol (5.7 mL) | 0 °C | 5 min | Quenching Agent |
| DDQ | 1.1 eq | 22.0 mmol (5.1 g) | RT | 15 min | Oxidant |
| Product Yield | - | 8.26 mmol (2.15 g) | - | - | 41.3% |
Table 2: Analytical Characterization Data
| Compound | Appearance | Melting Point | Key MS (m/z) | Key ¹H-NMR Indicator |
| 6-Chloro-N-methylnicotinamide | White/Beige solid | 150-154 °C | 171 [M+H]⁺ | Presence of C4-H (singlet, ~8.2 ppm) |
| This compound | Light yellow solid | 91-93 °C | 261 [M+H]⁺ | Absence of C4-H; presence of tolyl methyl (~2.1 ppm) |
Self-Validating Systems & Quality Control (QC)
To ensure the trustworthiness of the protocol, the following self-validating checks must be integrated into the workflow:
-
IPC 1 (Acyl Chloride Formation) : During Protocol A, the conversion of the carboxylic acid to the acyl chloride must be verified before amidation. Quench a 50 µL reaction aliquot in 1 mL of anhydrous methanol. TLC or LC-MS should confirm total conversion to the methyl ester derivative.
-
Temperature Control Validation : During the amidation step, if the internal temperature exceeds 5 °C, SNAr side-reactions will occur, displacing the C6-chloride with methylamine. A sudden drop in yield coupled with an M+H mass of 166 (bis-methylated byproduct) indicates a failure in thermal control.
-
Aromatization Colorimetric Check : The addition of DDQ to the dihydropyridine intermediate causes an immediate, intense color change (typically deep red/brown) which lightens as the DDQ is consumed and reduced to the insoluble DDHQ. Persistent dark coloration after 30 minutes indicates incomplete quenching of the Grignard reagent prior to oxidation.
References
Sources
- 1. CN104387317B - Preparation method and separation and purification method for 6-chloronicotinic acid - Google Patents [patents.google.com]
- 2. US6593472B2 - NK-1 receptor active amine oxide prodrugs - Google Patents [patents.google.com]
- 3. US6303790B1 - Process for the preparation of pyridine derivatives - Google Patents [patents.google.com]
- 4. prepchem.com [prepchem.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 6-chloro-N-methyl-4-o-tolyl-nicotinamide
Welcome to the Technical Support Center. As an Application Scientist, I understand that the downstream processing of complex pyridine derivatives can be a bottleneck in drug development. The synthesis of 6-chloro-N-methyl-4-o-tolyl-nicotinamide —a critical intermediate in the production of NK-1 receptor antagonists—relies on the Grignard addition of o-tolyl magnesium chloride to 6-chloro-N-methyl-nicotinamide, followed by oxidative re-aromatization using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) (1[1]).
The resulting crude matrix is notoriously complex. This guide provides field-proven, self-validating troubleshooting strategies and methodologies to isolate high-purity product.
Troubleshooting Guides & FAQs
Q1: My organic phase remains heavily contaminated with a dark brown/red color after the DDQ oxidation step. How do I efficiently remove the DDHQ byproduct? A1: The dark coloration is indicative of residual active DDQ and charge-transfer complexes, while the bulk of the invisible byproduct is the reduced hydroquinone, DDHQ.
-
Causality & Mechanism: DDQ acts as a hydride acceptor during the re-aromatization of the dihydropyridine intermediate. Upon reduction, it converts to DDHQ. Because DDHQ possesses two phenolic hydroxyl groups flanked by highly electron-withdrawing chloro and cyano groups, it is significantly acidic (pKa ~3.5).
-
Solution: Perform a rigorous alkaline wash. Diluting the reaction mixture with ethyl acetate and washing with multiple portions of 2N aqueous NaOH will deprotonate DDHQ. This forms a highly water-soluble sodium salt that partitions entirely into the aqueous phase, leaving the lipophilic product in the organic layer (2[2]).
Q2: I am experiencing severe emulsions during the aqueous workup. How can I break them? A2: Emulsions in this specific workflow are almost exclusively caused by colloidal magnesium hydroxide precipitating during the alkaline wash.
-
Causality & Mechanism: The reaction utilizes o-tolyl magnesium chloride. When quenched with acetic acid and subsequently basified with 2N NaOH, insoluble Mg(OH)₂ forms at the aqueous-organic interface, heavily stabilizing the emulsion.
-
Solution: If an emulsion forms during the NaOH wash, do not attempt to wait it out. Immediately filter the biphasic mixture through a tightly packed pad of Celite. This physically removes the insoluble magnesium complexes, instantly breaking the emulsion and allowing for clean phase separation.
Q3: NMR analysis of my isolated product shows contamination with the starting material, 6-chloro-N-methyl-nicotinamide. Why didn't the workup remove it? A3: Acid/base liquid-liquid extraction cannot separate these two compounds.
-
Causality & Mechanism: Both the starting material and the product are neutral amides under the workup conditions. The pyridine nitrogen is too weakly basic to be protonated efficiently without also pulling the product into the aqueous layer.
-
Solution: Normal-phase silica gel flash chromatography is mandatory. Because the product contains a bulky, highly lipophilic o-tolyl group, it has a significantly higher Rf value than the starting material. Eluting with a gradient of ethyl acetate in hexanes will cleanly resolve the two.
Q4: Why does my reaction yield high levels of intractable tars after DDQ addition? A4: This is caused by failing to quench the Grignard reagent prior to introducing the oxidant.
-
Causality & Mechanism: If DDQ is added directly to the active Grignard mixture, it violently reacts with the residual o-tolyl magnesium chloride. This leads to uncontrolled exothermic degradation and the formation of complex polymeric byproducts.
-
Solution: Always perform a strict acidic quench (e.g., using acetic acid at 0 °C) prior to DDQ addition. This neutralizes the organometallic species, ensuring the DDQ acts solely as a controlled hydride acceptor.
Quantitative Data: Impurity Profiling
| Impurity | Source in Synthesis | Molecular Weight | Physicochemical Property | Primary Removal Strategy |
| DDHQ | Reduction of DDQ oxidant | 230.01 g/mol | Acidic bis-phenol (pKa ~3.5) | Deprotonation via 2N NaOH wash |
| Magnesium Salts | o-tolyl magnesium chloride | Variable | Forms insoluble Mg(OH)₂ in base | Aqueous partitioning / Celite filtration |
| 6-chloro-N-methyl-nicotinamide | Unreacted starting material | 170.60 g/mol | Neutral amide, high polarity | Normal-phase silica gel chromatography |
| Regioisomers | Off-target Grignard addition | 260.72 g/mol | Isomeric lipophilicity | Chromatographic fractionation |
Experimental Protocol: Step-by-Step Purification Workflow
Self-Validation Checkpoint: The crude reaction mixture initially presents as a dark red/brown solution due to the presence of active DDQ and DDHQ complexes (3[3]). The goal of this protocol is to yield a light yellow solid (4[4]).
Phase 1: Quench & Oxidation
-
Cool the completed Grignard reaction mixture (in THF) to 0 °C using an ice bath.
-
Dropwise, add 5.0 equivalents of glacial acetic acid. Stir for 5 minutes.
-
Slowly add 1.1 equivalents of DDQ dissolved in a minimal amount of THF.
-
Remove the ice bath, allow the mixture to warm to room temperature, and stir for exactly 15 minutes.
Phase 2: Alkaline Extraction (DDHQ Removal) 5. Add 30 mL of 2N aqueous NaOH solution to the reaction vessel. 6. Dilute the mixture with 100 mL of Ethyl Acetate (EtOAc) and 20 mL of deionized water. Transfer to a separatory funnel. 7. Vigorously shake and separate the layers. 8. Validation Step: Wash the retained organic layer with four additional 50 mL portions of 2N NaOH. Continue washing until the aqueous layer runs clear (indicating total DDHQ removal).
Phase 3: Back-Extraction & Drying 9. Extract the combined aqueous layers with three 50 mL portions of EtOAc to recover any trace product. 10. Wash the combined organic extracts with 50 mL of saturated aqueous sodium chloride (brine). 11. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄). Filter and concentrate under reduced pressure to yield a brown-red crude oil.
Phase 4: Chromatographic Isolation 12. Load the crude oil onto a normal-phase silica gel column. 13. Elute using a gradient of hexanes and ethyl acetate. Monitor fractions via TLC (UV active). 14. Pool the fractions containing the high-Rf product and concentrate in vacuo to afford pure this compound as a light yellow solid.
Purification Workflow Visualization
Workflow for the purification of crude this compound.
References
- Title: US6593472B2 - NK-1 receptor active amine oxide prodrugs Source: Google Patents URL
- Title: WO2010076811A2 - Process for the preparation of exemestane Source: Google Patents URL
- Title: A New Synthesis of Coniferyl Aldehyde and Alcohol Source: Kyoto University Research Information Repository URL
- Title: 6-CHLORO-4-O-TOLYL-NICOTINAMIDE | 342417-00-9 Source: ChemicalBook URL
Sources
- 1. US6593472B2 - NK-1 receptor active amine oxide prodrugs - Google Patents [patents.google.com]
- 2. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 3. WO2010076811A2 - Process for the preparation of exemestane - Google Patents [patents.google.com]
- 4. 6-CHLORO-4-O-TOLYL-NICOTINAMIDE | 342417-00-9 [chemicalbook.com]
optimizing oxidation step with KMnO4 vs DDQ for nicotinamide derivatives
Welcome to the Technical Support Center for Nicotinamide Derivative Synthesis. As a Senior Application Scientist, I have designed this guide to help you navigate one of the most critical and notoriously problematic steps in pyridine chemistry: the oxidation step .
Whether you are aromatizing a Hantzsch 1,4-dihydropyridine core or oxidizing an alkyl side-chain to form a nicotinamide precursor, choosing the wrong oxidant—or mishandling the right one—can result in over-oxidation, cleaved rings, or unfilterable emulsions. This guide provides a self-validating framework for optimizing your workflows using DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) and KMnO₄ (Potassium permanganate) .
Mechanistic Grounding: The "Why" Behind the Reagent
To troubleshoot effectively, we must first understand the causality behind each reagent's behavior.
-
DDQ (Aromatization): DDQ is a mild, highly chemoselective oxidant primarily used to aromatize 1,4-dihydropyridines (DHPs) into pyridines. It operates via a Single Electron Transfer (SET) mechanism. DDQ accepts an electron from the electron-rich DHP ring to form a radical ion pair, followed by sequential hydrogen and proton transfers to yield the aromatic pyridine and DDQH₂ (hydroquinone) [1].
-
KMnO₄ (Side-Chain Oxidation): KMnO₄ is a harsh, non-selective oxidant used to convert alkyl groups on a pre-existing pyridine ring (e.g., 3-picoline) into carboxylic acids (nicotinic acid), which are then converted to nicotinamides. It operates via an oxygen-transfer mechanism involving cyclic manganese ester intermediates, reducing Mn(VII) to insoluble Mn(IV) (MnO₂ sludge) [2].
Workflow decision tree for selecting DDQ vs. KMnO4 based on the precursor structure.
Troubleshooting Guides & FAQs
Q1: My KMnO₄ oxidation of an alkylpyridine is yielding a complex mixture of over-oxidized products. How do I control the chemoselectivity?
Causality & Solution: KMnO₄ is a powerful, unselective oxidant. If your derivative contains sensitive functional groups (e.g., unprotected alcohols or electron-rich alkenes), the permanganate ion will attack them. Actionable Step: Switch to a biphasic system (e.g., Water/Dichloromethane) using a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB). This limits the concentration of the aggressive permanganate ion in the organic phase, kinetically slowing the reaction and increasing chemoselectivity. Alternatively, strictly control the temperature (keep below 70°C) and use exactly stoichiometric amounts of KMnO₄ [3].
Q2: After KMnO₄ oxidation, I am left with a thick brown sludge that instantly clogs my filter paper. How do I isolate my product?
Causality & Solution: The brown sludge is Manganese Dioxide (MnO₂), a byproduct of Mn(VII) reduction. Its amorphous, colloidal nature blinds standard filtration media. Actionable Step: Never filter MnO₂ directly through paper or a bare glass frit. First, quench any unreacted KMnO₄ with sodium bisulfite (NaHSO₃) until the purple color dissipates. Then, pack a Buchner funnel with a 1-2 inch pad of Celite (diatomaceous earth). Filter the hot suspension through the Celite pad. Wash the pad thoroughly with hot water, as nicotinamide derivatives frequently adsorb onto the high surface area of the MnO₂ lattice [2].
Q3: I am using DDQ to aromatize a 1,4-dihydropyridine, but the reaction stalls at 70% conversion. Why?
Causality & Solution: DDQ aromatization is driven by the electron-donating ability of the dihydropyridine ring. If your substrate has strong electron-withdrawing groups (EWGs) at the 3,5-positions (like multiple cyano or amide groups), the initial Single Electron Transfer (SET) to DDQ is kinetically hindered. Actionable Step: Change the solvent to increase the stabilization of the radical ion pair. Switch from non-polar solvents (like toluene) to polar aprotic solvents like acetonitrile (CH₃CN). If it still stalls, apply microwave irradiation or introduce a catalytic amount of acetic acid to activate the DDQ [4].
Q4: How do I separate the DDQH₂ byproduct from my synthesized nicotinamide?
Causality & Solution: DDQ is reduced to 2,3-dichloro-5,6-dicyano-1,4-hydroquinone (DDQH₂). While your pyridine product is soluble in organic solvents, DDQH₂ has distinct solubility profiles that can be exploited. Actionable Step: DDQH₂ is highly insoluble in cold dichloromethane (DCM). If the reaction was run in DCM, simply cool the mixture to 0°C and filter off the precipitated DDQH₂. Furthermore, because DDQH₂ is a phenol derivative, it is acidic. Washing the organic layer with a mild aqueous base (e.g., saturated NaHCO₃) will deprotonate DDQH₂, forcing it into the aqueous phase while your nicotinamide remains in the organic layer [1].
Quantitative Data Presentation
| Parameter | DDQ Oxidation | KMnO₄ Oxidation |
| Primary Application | Aromatization of 1,4-Dihydropyridines | Side-chain oxidation of Alkylpyridines |
| Reaction Mechanism | Single Electron Transfer (SET) | Oxygen Transfer (Cyclic Mn-ester) |
| Typical Solvents | DCM, Acetonitrile, Toluene | Water, Water/t-BuOH, Biphasic (PTC) |
| Operating Temperature | 0°C to Room Temperature | 70°C to Reflux (100°C+) |
| Chemoselectivity | High (Tolerates most functional groups) | Low (Cleaves alkenes, oxidizes alcohols) |
| Primary Byproduct | DDQH₂ (Hydroquinone) | MnO₂ (Manganese Dioxide Sludge) |
| Workup Strategy | Cold filtration or alkaline aqueous wash | Celite pad filtration of hot suspension |
Experimental Protocols
Protocol A: DDQ Aromatization of 1,4-Dihydropyridine
Self-Validating Mechanism: The reaction provides a built-in visual indicator. The initial DDQ solution is intensely yellow/orange. As the reaction proceeds, the solution lightens, and DDQH₂ precipitates as a pale tan/white solid.
-
Preparation: Dissolve the 1,4-dihydropyridine derivative (1.0 equiv) in anhydrous Dichloromethane (DCM) (approx. 10 mL/mmol) in a round-bottom flask under a nitrogen atmosphere.
-
Oxidant Addition: Cool the flask to 0°C using an ice bath. Slowly add DDQ (1.05 equiv) portion-wise. The solution will turn deep orange.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor via TLC (typically 1-3 hours). The reaction is complete when the starting material is consumed and a heavy precipitate (DDQH₂) has formed.
-
Workup: Cool the flask back to 0°C for 30 minutes to maximize DDQH₂ precipitation. Filter the suspension through a sintered glass funnel.
-
Purification: Wash the filtrate with saturated aqueous NaHCO₃ (3 x 15 mL) to remove residual traces of DDQH₂. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the nicotinamide derivative.
Single Electron Transfer (SET) mechanism for the aromatization of 1,4-dihydropyridines using DDQ.
Protocol B: KMnO₄ Oxidation of Alkylpyridine to Nicotinic Acid
Self-Validating Mechanism: The deep purple color of the permanganate ion acts as a colorimetric indicator. The reaction is complete when the purple color is entirely replaced by a brown suspension of MnO₂.
-
Preparation: Suspend the alkylpyridine derivative (1.0 equiv) in distilled water (approx. 20 mL/mmol). If the substrate is highly insoluble, add t-butanol as a co-solvent (up to 30% v/v).
-
Heating: Heat the suspension to 70°C with vigorous stirring.
-
Oxidant Addition: Add KMnO₄ (2.5 to 3.0 equiv, depending on the alkyl chain length) portion-wise over 1 hour to prevent thermal runaway.
-
Reaction: Attach a reflux condenser and heat the mixture to 95°C. Stir for 4-6 hours. The purple color will gradually transition to a thick brown sludge.
-
Quenching: Cool the reaction to 50°C. If any purple color remains, add solid Sodium Bisulfite (NaHSO₃) in small portions until the solution is purely brown.
-
Workup: Prepare a Buchner funnel with a 2-inch tightly packed pad of Celite. Filter the hot reaction mixture through the Celite. Wash the Celite pad generously with hot water (3 x 20 mL) to desorb the product.
-
Isolation: The filtrate contains the potassium salt of the nicotinic acid derivative. Acidify the filtrate with 1M HCl to pH 3-4 to precipitate the free carboxylic acid. Filter, wash with cold water, and dry under vacuum.
References
-
Oxidative activation of dihydropyridine amides to reactive acyl donors Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]
-
Oxidation by permanganate: synthetic and mechanistic aspects Tetrahedron (via NIT Rourkela) URL:[Link]
-
Methods to Produce Nicotinic Acid with Potential Industrial Applications Molecules (via Semantic Scholar) URL:[Link]
-
Electron Transfer-induced Aromatization of 1,4-Dihydropyridines Zeitschrift für Naturforschung URL:[Link]
Technical Support Center: Solubility Optimization for 6-chloro-N-methyl-4-o-tolyl-nicotinamide
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]
The Problem: Users frequently report that 6-chloro-N-methyl-4-o-tolyl-nicotinamide fails to dissolve completely in THF at ambient temperature, resulting in persistent haze, sediment, or sudden precipitation upon cooling.
The Science: This behavior is rarely due to the intrinsic lipophilicity of the molecule (which should be compatible with THF). Instead, it is a conflict between Crystal Lattice Energy (driven by amide hydrogen bonding) and Solvation Entropy .
The ortho-tolyl group introduces a "biaryl twist" (steric hindrance) relative to the pyridine ring. While this typically lowers melting points compared to para-isomers, the secondary amide moiety (
Diagnostic Flowchart
Before altering your solvent system, determine the nature of the insolubility using this decision matrix.
Figure 1: Diagnostic logic to distinguish between true saturation issues and impurity artifacts.
Troubleshooting Guide (Q&A)
Issue 1: "The solution looks hazy/cloudy even after heating."
Diagnosis: Inorganic Salt Entrapment. If you synthesized this compound via Suzuki-Miyaura coupling (reacting a 4-halo-nicotinamide with o-tolylboronic acid), the crude solid contains inorganic salts (NaCl, KCl, or Borate salts) [1]. THF is an excellent solvent for organics but a terrible solvent for ionic salts. The "insolubility" is not your product; it is the impurities.
Protocol:
-
Heat to Reflux: Bring the THF mixture to a gentle boil (approx. 66°C). Ensure the organic product is dissolved.
-
Hot Filtration: While maintaining temperature, filter the solution through a sintered glass funnel or a Celite pad.
-
Verification: Evaporate a small aliquot of the filtrate. If it yields a clear oil or solid that re-dissolves in fresh THF, the haze was salt.
Issue 2: "It dissolves at reflux but precipitates immediately upon cooling."
Diagnosis: Strong Amide Stacking (Lattice Energy).
The
Corrective Actions:
-
Method A (Co-solvent): Add 5-10% Methanol (MeOH) or Isopropanol (IPA) . These protic solvents donate hydrogen bonds, disrupting the amide-amide stacking and stabilizing the solvated state [2].
-
Warning: Do not use alcohols if the downstream application involves organometallics (e.g., Grignard, Lithiation).
-
-
Method B (Concentration Adjustment): You are likely exceeding the saturation limit. For this class of nicotinamides, the stable concentration in pure THF at 20°C is often
. Dilute to 0.1 M or less.
Issue 3: "The mixture turns into a thick gel."
Diagnosis: Solvate/Gel Formation. Nicotinamide derivatives can form organogels in non-polar or moderately polar solvents due to fibrous crystal growth networks [3].
Protocol:
-
Shear Force: Sonication (ultrasound) is more effective than stirring here. Sonicate for 5-10 minutes to break the fibrous network.
-
Temperature Cycling: Heat to 50°C and cool slowly. Rapid cooling promotes kinetic gelation; slow cooling promotes crystalline precipitation (which is easier to handle).
Advanced Technical Data
Solubility Parameters & Solvent Selection
Based on the structural analogs (Boscalid intermediates) and calculated LogP values [4].
| Solvent | Solubility (25°C) | Mechanism of Action | Recommended Use |
| THF | Moderate (20-50 mg/mL) | Dipole-Dipole | Standard reactions (Reductions). |
| 2-MeTHF | Moderate/High | Hydrophobic Shielding | Green alternative; higher boiling point (80°C) aids dissolution. |
| Methanol | High (>100 mg/mL) | H-Bond Donor/Acceptor | Purification, Transfer, Analysis (HPLC). |
| DCM | High | Dispersion Forces | Extraction; breaks lattice well but volatile. |
| Toluene | Low | Anti-solvent for crystallization. |
Synthesis Pathway & Impurity Profile
Understanding the source of the material clarifies solubility issues.
Figure 2: The primary cause of "insolubility" is often the salt byproduct from the coupling reaction.
Critical Protocol: Hot Filtration for Salt Removal
Objective: To distinguish between product insolubility and inorganic contamination.
-
Preparation: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Dissolution: Suspend the crude this compound in dry THF (10 mL per gram).
-
Reflux: Heat the mixture to reflux (66°C) for 15 minutes.
-
Observation:
-
If the solid is flocculent/white and settles quickly when stirring stops, it is likely Inorganic Salt .
-
If the solid is crystalline/off-white and dissolves slowly, it is Undissolved Product .
-
-
Filtration:
-
Pre-heat a glass funnel (or use a jacketed filter) to prevent product crashing out on the glass.
-
Filter the hot mixture rapidly through a Celite pad.
-
Wash the pad with hot THF.
-
-
Recovery: Concentrate the filtrate. If the haze is gone, the issue was salt contamination.
References
-
Makhija, S. J., et al. (2011).[1] "Synthesis and antibacterial activity of 5-chloro-N-cyclohexyl-6-thio substituted-nicotinamide derivatives." Scholars Research Library. (Demonstrates the standard purification challenges of substituted nicotinamides involving inorganic salt removal).
-
Li, Q., et al. (2020). "Solubility Determination of Nicotinamide... in Pure Solvents." Journal of Chemical & Engineering Data. (Establishes the solubility hierarchy: Methanol > Ethanol > Acetone > Esters).
-
MDPI Pharmaceuticals. (2021). "Development of Radiofluorinated Nicotinamide Derivatives." (Provides protocols for dissolving complex nicotinamide analogs in THF/DMF mixtures for reaction).
-
ChemSrc. (2023). "this compound Properties and Analogs." (Structural data for LogP and physical property estimation).
Sources
preventing side reactions during o-tolyl magnesium chloride addition
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for organometallic chemistry applications. This guide is designed for researchers, scientists, and professionals in drug development who are working with o-tolyl magnesium chloride and other sterically demanding Grignard reagents. Here, we address common challenges and provide in-depth, field-proven solutions to prevent side reactions and optimize your synthetic outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
The steric bulk of the ortho-methyl group in o-tolyl magnesium chloride (CH₃C₆H₄MgCl) presents unique challenges compared to less hindered Grignard reagents.[1][2] Its increased steric hindrance can significantly influence reaction pathways, often favoring undesired side reactions over the intended nucleophilic addition.[1][3] This guide provides solutions to the most common issues encountered during its use.
Section 1: Issues During Grignard Reagent Formation
A successful Grignard addition begins with the high-yield formation of the reagent itself. Problems at this stage are common but can be systematically overcome.
Q1: My o-tolyl magnesium chloride formation fails to initiate. What is the primary cause and how can I fix it?
A1: Failure to initiate is the most common problem in Grignard synthesis and is almost always due to an inactive magnesium surface or the presence of protic contaminants.[4]
-
Causality (The "Why"): Magnesium turnings are coated with a passivating layer of magnesium oxide (MgO), which is unreactive and prevents the magnesium from inserting into the carbon-chlorine bond.[5] Additionally, Grignard reagents are exceptionally strong bases and are rapidly quenched by even trace amounts of water or other protic impurities in the glassware or solvent.[4][6][7]
-
Troubleshooting & Optimization:
-
Ensure Rigorous Anhydrous Conditions: All glassware must be flame-dried or oven-dried (120°C for at least 4 hours) and cooled under a positive pressure of an inert gas like argon or nitrogen. Solvents must be strictly anhydrous; use a freshly opened bottle of anhydrous ether or THF, or a solvent dried over a suitable agent like sodium-benzophenone ketyl.[8]
-
Activate the Magnesium Surface: The MgO layer must be physically or chemically removed. Mechanical activation by crushing the magnesium turnings with a dry glass rod can expose a fresh surface. More reliably, chemical activation is achieved by adding a small crystal of iodine (I₂) or a few drops of 1,2-dibromoethane to the flask containing the magnesium turnings and solvent.[5][9] The formation of colored magnesium iodide or the bubbling of ethylene indicates the surface is activated and ready.
-
Q2: My Grignard reagent yield is low, and I'm isolating significant amounts of 2,2'-dimethylbiphenyl. What is this byproduct and how can I minimize it?
A2: The byproduct, 2,2'-dimethylbiphenyl, is the result of a side reaction known as Wurtz coupling (or homocoupling). This is a prevalent issue, especially with more reactive organohalides.
-
Causality (The "Why"): The Wurtz coupling reaction occurs when a newly formed molecule of o-tolyl magnesium chloride (nucleophile) reacts with a molecule of unreacted o-tolyl chloride (electrophile).[5][10] This is often exacerbated by high local concentrations of the o-tolyl chloride and elevated temperatures, which can arise during a vigorous, uncontrolled reaction.
-
Troubleshooting & Optimization:
-
Control the Addition Rate: Add the solution of o-tolyl chloride in your ethereal solvent to the magnesium suspension slowly and dropwise.[5] This maintains a low steady-state concentration of the halide, minimizing the opportunity for it to react with the formed Grignard reagent.[8][11]
-
Maintain Moderate Temperature: While some heat may be required for initiation, the reaction is highly exothermic.[9] Once initiated, maintain a gentle reflux by controlling the addition rate. If the reaction becomes too vigorous, use an external cooling bath (e.g., cool water) to moderate it.
-
Ensure Efficient Stirring: Vigorous stirring ensures that the o-tolyl chloride reacts quickly at the magnesium surface rather than building up in solution where it can participate in Wurtz coupling.[9]
-
Section 2: Issues During Addition to Carbonyl Electrophiles
Even with a high-quality Grignard reagent, the steric hindrance of the o-tolyl group can dictate the outcome of the addition reaction.
Q3: I'm reacting o-tolyl magnesium chloride with a ketone, but after workup, I am recovering a significant amount of my starting material. Why is the addition failing?
A3: This is a classic problem when a sterically bulky Grignard reagent is paired with a sterically hindered ketone. The issue is that the Grignard reagent is acting as a base instead of a nucleophile, a pathway known as enolization .[3][6]
-
Causality (The "Why"): For a successful addition, the nucleophilic carbon of the Grignard reagent must attack the electrophilic carbonyl carbon.[12][13] However, if the carbonyl carbon is sterically shielded by bulky groups, this attack is slowed down.[1] The highly basic Grignard reagent may instead abstract an acidic proton from the α-carbon of the ketone.[3] This forms a magnesium enolate, which, upon acidic workup, is simply protonated back to the original starting ketone.[6]
-
Troubleshooting & Optimization:
-
Lower the Reaction Temperature: Perform the addition at low temperatures (e.g., -78 °C to 0 °C).[14] The activation energy for the desired nucleophilic addition is often lower than that for the enolization pathway. Cryogenic conditions favor the desired kinetic product.[15][16]
-
Use Additives to Enhance Reactivity: The addition of cerium(III) chloride (CeCl₃) can be highly effective. This transmetalates the organomagnesium compound to a less basic but more nucleophilic organocerium species (a Luche reaction), which strongly favors 1,2-addition over enolization.[17] Similarly, "Turbo-Grignard" reagents, prepared with lithium chloride (LiCl), are more reactive monomeric species that can improve yields.[5][11][18]
-
Choose a More Suitable Solvent: Tetrahydrofuran (THF) is generally a better solvent than diethyl ether for reactions with less reactive or sterically hindered reagents due to its superior ability to solvate and stabilize the Grignard reagent.[5][11]
-
Q4: My desired alcohol product yield is low, and I've isolated a secondary alcohol corresponding to the reduction of my starting ketone. What causes this side reaction?
A4: This side reaction is a reduction, where the Grignard reagent delivers a hydride to the carbonyl carbon instead of the o-tolyl group.
-
Causality (The "Why"): This pathway becomes significant when both the Grignard reagent and the ketone are sterically hindered.[3] The reduction occurs via a cyclic six-membered transition state (a Meerwein–Ponndorf–Verley-type mechanism), where a hydride is transferred from the β-carbon of another Grignard molecule (or an impurity) to the carbonyl carbon.[3] The steric congestion preventing direct nucleophilic attack makes this alternative pathway more favorable.
-
Troubleshooting & Optimization:
-
Control Temperature: As with enolization, lower reaction temperatures can help disfavor the reduction pathway.
-
Purify Reagents: Ensure the purity of your o-tolyl chloride starting material. Impurities can sometimes facilitate reduction pathways.
-
Consider an Alternative Nucleophile: If reduction and enolization remain major problems, an organolithium reagent (e.g., o-tolyllithium) may be a better choice. Organolithiums are generally more reactive and less prone to reduction than their Grignard counterparts.
-
Experimental Protocols & Data
Protocol 1: Activation of Magnesium Turnings
This protocol must be performed under a strict inert atmosphere (Argon or Nitrogen).
-
Setup: Place magnesium turnings (1.2 equivalents) in a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser (with an inert gas inlet), and a dropping funnel.
-
Activation: Add a single, small crystal of iodine to the flask.[5]
-
Initiation: Add a small portion (~5-10%) of your o-tolyl chloride/anhydrous THF solution.
-
Observation: The disappearance of the iodine's purple color and/or the spontaneous initiation of reflux confirms activation. If the reaction does not start, gently warm the flask with a heat gun until initiation is observed.
-
Execution: Once initiated, proceed with the slow, dropwise addition of the remaining o-tolyl chloride solution to maintain a controlled reflux.
Protocol 2: Low-Temperature Addition to a Sterically Hindered Ketone
This protocol is designed to minimize enolization and reduction side reactions.
-
Preparation: In a separate, flame-dried flask under an inert atmosphere, prepare a solution of the ketone (1.0 equivalent) in anhydrous THF.
-
Cooling: Cool the ketone solution to -78 °C using a dry ice/acetone bath.
-
Addition: Slowly add the previously prepared and cooled o-tolyl magnesium chloride solution (1.1 equivalents) dropwise to the cold ketone solution via cannula or syringe. It is critical to maintain the internal reaction temperature below -70 °C.
-
Reaction: Stir the mixture at -78 °C for 1-3 hours after the addition is complete.
-
Quenching: While still at -78 °C, slowly add a pre-cooled saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction.
-
Workup: Allow the mixture to warm to room temperature, then proceed with standard aqueous workup and extraction.
Table 1: Troubleshooting Summary for Low Product Yield
| Symptom | Probable Cause(s) | Recommended Solutions & Key Parameters |
| Reaction fails to initiate | Inactive Mg surface (MgO layer); Wet solvent/glassware | Activate Mg with I₂ or 1,2-dibromoethane; Rigorously dry all components.[5][8] |
| High recovery of starting ketone | Enolization due to steric hindrance | Lower temperature (-78 °C); Use CeCl₃ additive; Switch to THF solvent.[3][17] |
| Formation of reduced alcohol | Reduction competing with addition | Lower temperature; Ensure high purity of reagents.[3] |
| Formation of 2,2'-dimethylbiphenyl | Wurtz coupling | Slow, dropwise addition of halide; Maintain moderate temperature; Use dilute conditions.[5][10] |
Visualized Workflows & Mechanisms
Diagram 1: Troubleshooting Grignard Reaction Failure
This flowchart provides a logical path for diagnosing issues with o-tolyl magnesium chloride reactions.
Caption: Logical workflow for troubleshooting o-tolyl MgCl reactions.
Diagram 2: Competing Reaction Pathways with a Hindered Ketone
This diagram illustrates the desired nucleophilic addition versus the main side reactions of enolization and reduction.
Caption: Competing pathways for a sterically hindered Grignard reaction.
References
-
Grignard Reaction - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM | ADICHEMISTRY. (n.d.). AdiChemistry. Retrieved from [Link]
-
Walborsky, H. M. (1990). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Accounts of Chemical Research, 23(9), 286–293. Retrieved from [Link]
-
Pakulski, Z., & Zamojski, A. (2014). Reaction of selected carbohydrate aldehydes with benzylmagnesium halides: benzyl versus o-tolyl rearrangement. Beilstein Journal of Organic Chemistry, 10, 1966–1971. Retrieved from [Link]
-
The Grignard Reaction Mechanism. (2025, August 5). Chemistry Steps. Retrieved from [Link]
-
Grignard Reaction Mechanism: Steps, Examples & Applications. (n.d.). Vedantu. Retrieved from [Link]
-
Grignard Reaction Mechanisms | Real Time Monitoring in Batch or Flow. (n.d.). Mettler Toledo. Retrieved from [Link]
-
Methods for preventing over addition of Grignard reagent. (2020, January 28). Sciencemadness.org. Retrieved from [Link]
-
Ashenhurst, J. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]
-
Troubleshooting my grignard reactions. (2020, June 20). Reddit. Retrieved from [Link]
-
ORGANIC II LABORATORY(Major's) KELLY Grignard Reaction. (n.d.). ResearchGate. Retrieved from [Link]
-
Steric Hindrance Effect | Definition, Factors & Examples. (n.d.). Study.com. Retrieved from [Link]
-
Ashenhurst, J. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. Retrieved from [Link]
-
Jensen, K. F., et al. (n.d.). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow. DSpace@MIT. Retrieved from [Link]
-
Grignard reagents in toluene solutions. (n.d.). ResearchGate. Retrieved from [Link]
-
Grignard Reagents. (n.d.). ChemTalk. Retrieved from [Link]
-
Rieke, R. D., et al. (2002). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide. The Journal of Organic Chemistry, 67(21), 7443–7448. Retrieved from [Link]
-
Physical property of solvents used for Grignard reactions. (n.d.). ResearchGate. Retrieved from [Link]
-
Grignard successes and failures. (2016, February 18). Sciencemadness.org. Retrieved from [Link]
-
Bottorff, E. M. (1941). I. Action of the Grignard Reagent on Sterically Hindered Esters. II. Trimerization of Duryl Vinyl Ketone. ProQuest. Retrieved from [Link]
-
"Grignard Reactions". In: Kirk-Othmer Encyclopedia of Chemical Technology. (2000, December 4). Wiley Online Library. Retrieved from [Link]
-
Question about Grignard reaction. (2021, December 28). Sciencemadness.org. Retrieved from [Link]
-
Steric Factors on reaction with grignard reagent. (2019, January 23). Chemistry Stack Exchange. Retrieved from [Link]
-
o-Tolylmagnesium Chloride Solution. (n.d.). American Elements. Retrieved from [Link]
-
Ashenhurst, J. (2015, December 16). Protecting Groups In Grignard Reactions. Master Organic Chemistry. Retrieved from [Link]
-
o-TOLUALDEHYDE. (n.d.). Organic Syntheses. Retrieved from [Link]
-
What substances can react with O - Toluoyl Chloride? (2025, October 21). Evergreensino. Retrieved from [Link]
Sources
- 1. study.com [study.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Grignard Reaction [organic-chemistry.org]
- 4. softbeam.net:8080 [softbeam.net:8080]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. adichemistry.com [adichemistry.com]
- 7. Grignard Reaction Mechanism: Steps, Examples & Applications [vedantu.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 13. mt.com [mt.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. dspace.mit.edu [dspace.mit.edu]
- 16. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 17. Reaction of selected carbohydrate aldehydes with benzylmagnesium halides: benzyl versus o-tolyl rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 18. reddit.com [reddit.com]
purification of 6-chloro-N-methyl-4-o-tolyl-nicotinamide beige foam
Welcome to the Technical Support Center for Advanced API Intermediates .
As a Senior Application Scientist, I have designed this portal specifically for researchers and drug development professionals working on the synthesis of Neurokinin-1 (NK-1) receptor antagonists. The intermediate 6-chloro-N-methyl-4-o-tolyl-nicotinamide is a critical building block in this pathway[1]. Due to the steric hindrance of the orthogonal o-tolyl group, this molecule strongly resists crystallization, typically precipitating as an amorphous solid dispersion—visually presenting as a beige foam upon solvent evaporation[2].
Below is our comprehensive troubleshooting guide, standardized protocols, and analytical benchmarks to ensure reproducible purification.
MODULE 1: Troubleshooting Guides & FAQs
Q1: My crude product is a dark brown-red oil instead of a beige foam. How do I fix this? A: This is the most common issue encountered post-synthesis. The dark coloration is almost always caused by residual 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or its hydroquinone byproduct from the oxidation step[1].
-
The Fix: Rigorous aqueous workup is non-negotiable. You must wash the organic layer (typically ethyl acetate) with multiple portions of 2N aqueous NaOH[1]. The base deprotonates the hydroquinone byproduct, partitioning the dark chromophores into the aqueous layer.
Q2: After rotary evaporation, my purified product remains a sticky resin and refuses to foam. Why?
A: The "foaming" phenomenon occurs when trapped solvent gas rapidly escapes a highly viscous, amorphous matrix as it crosses its glass transition temperature (
-
The Fix: Perform a co-evaporation . Dissolve the resin in a minimal amount of a volatile, non-polar solvent (e.g., pentane or hexanes) and re-evaporate under reduced pressure. The non-polar solvent breaks the polar solvate network, forcing the compound into a rigid, glassy foam.
Q3: I see a closely co-eluting impurity on my TLC plates during flash chromatography. How do I resolve it? A: This is typically unreacted 6-chloro-N-methyl-nicotinamide or o-xylene (a byproduct of quenching excess o-tolyl magnesium chloride)[1].
-
The Fix: Do not use a static solvent system. Implement a shallow step-gradient of EtOAc in Hexanes (starting at 10% and slowly ramping to 40%). The o-xylene will elute in the void volume, while the unreacted starting material will be retained longer than the target product.
MODULE 2: Step-by-Step Purification Protocol
This self-validating protocol is designed to take your crude reaction mixture (post-DDQ oxidation) to a high-purity beige foam[1].
Phase 1: Selective Liquid-Liquid Extraction
-
Quench & Dilute: To the crude reaction mixture in THF, add 2N aqueous NaOH (approx. 1.5 equivalents relative to DDQ used). Dilute the mixture with Ethyl Acetate (EtOAc) and deionized water (ratio 5:1).
-
Phase Separation: Transfer to a separatory funnel. The organic layer should begin to lighten, while the aqueous layer will turn dark red/brown.
-
Alkaline Washes: Wash the organic layer with four additional portions of 2N NaOH. Causality Check: Continue washes until the aqueous layer is completely colorless, validating the removal of DDQ byproducts.
-
Brine Wash & Dry: Wash the combined organic extract with saturated aqueous NaCl, dry over anhydrous
, and filter. Concentrate to a crude oil.
Phase 2: Flash Column Chromatography
5. Column Preparation: Pack a silica gel column (230-400 mesh) using Hexanes. Load the crude oil using a minimal amount of Dichloromethane (DCM).
6. Gradient Elution: Elute using a gradient of 10% to 40% EtOAc in Hexanes.
7. Fraction Pooling: Monitor fractions via TLC (UV 254 nm). Pool fractions containing the pure target compound (
Phase 3: Foam Generation 8. Primary Evaporation: Concentrate the pooled fractions on a rotary evaporator at 40°C under reduced pressure (approx. 50 mbar) until a thick syrup forms. 9. Co-evaporation (The Foaming Step): Add 20 mL of Pentane to the flask. Re-apply vacuum rapidly. The sudden volatilization of pentane will expand the syrup into a rigid, porous structure. 10. High-Vacuum Drying: Transfer the flask to a high-vacuum line (< 0.1 mbar) for 12 hours at room temperature to yield the final beige foam [2].
MODULE 3: Data & Analytics
To ensure your beige foam meets the criteria for downstream coupling (e.g., piperazine substitutions for NK-1 APIs), validate against these parameters:
| Analytical Parameter | Target Specification | Scientific Causality / Note |
| Physical Appearance | Beige to light-yellow foam | Indicates an amorphous solid dispersion; lack of crystallinity is due to restricted rotation of the o-tolyl group. |
| Mass Spectrometry (ESI+) | Confirms the exact mass of the target molecule ( | |
| Melting Point | 91 - 93° C | The broad/low melting point is characteristic of its amorphous nature[1]. |
| HPLC Purity | Critical threshold to prevent side-reactions in subsequent amination steps. | |
| Residual Solvent (NMR) | Excess trapped solvent will cause the foam to "melt" back into an oil over time. |
MODULE 4: Workflow Visualization
Below is the logical flow of the purification process, mapping the transition from a contaminated crude oil to the final amorphous foam.
Caption: Workflow for the purification and foam generation of the nicotinamide intermediate.
References
- Hoffmann-La Roche Inc. (2003). NK-1 receptor active amine oxide prodrugs (US Patent No. 6,593,472 B2). Google Patents.
- Hoffmann-La Roche Inc. (2001). Process for the preparation of pyridine derivatives (US Patent No. 6,303,790 B1). Google Patents.
Sources
Technical Support Center: Moisture Sensitivity in NK-1 Antagonist Intermediate Synthesis
Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult on the scale-up of neurokinin-1 (NK-1) receptor antagonists, such as aprepitant. The most notorious bottleneck in these synthetic pathways is the construction of the vicinally substituted morpholine core [2]. Specifically, the stereoselective reduction of a homochiral oxazinone followed by in situ alkylation with 3,5-bis(trifluoromethyl)benzyl triflate is exceptionally unforgiving to moisture [2].
Trace water does not merely lower your yield; it initiates a destructive chemical cascade. Water hydrolyzes the highly reactive triflate reagent into trifluoromethanesulfonic acid (TfOH). This strong acid subsequently catalyzes the epimerization of the newly formed acetal stereocenter, destroying the enantiomeric purity of your active pharmaceutical ingredient (API) [2, 3].
This guide provides field-proven troubleshooting, self-validating protocols, and mechanistic insights to secure your workflow.
Workflow for moisture-sensitive morpholine acetal synthesis in NK-1 antagonists.
Part 1: Diagnostic FAQs
Q1: My alkylation step yield is dropping below 60%, and NMR shows significant epimerization at the acetal center. Is this a moisture issue? A: Yes. The mechanistic cause is twofold. First, the L-Selectride reduction generates a delicate lithium alkoxide intermediate. If trace water is present, it prematurely protonates this alkoxide back to a hemiacetal, preventing alkylation. Second, any residual water will rapidly hydrolyze the 3,5-bis(trifluoromethyl)benzyl triflate. This hydrolysis generates triflic acid, which catalyzes the thermodynamic epimerization of the acetal[2]. You must validate that your THF solvent contains < 50 ppm water using Coulometric Karl Fischer (KF) titration before adding the reducing agent [4, 5].
Q2: We use standard volumetric Karl Fischer titration, but our results are inconsistent. Why? A: Volumetric KF is designed for samples with >0.1% (1000 ppm) moisture [4]. For highly sensitive pharmaceutical intermediates like the NK-1 morpholine core, you are operating in the 10–50 ppm range. You must switch to Coulometric Karl Fischer Titration , which generates iodine electrochemically within the titration cell and provides accurate detection down to 1 ppm [5].
Q3: How do I properly prepare the reaction vessel to ensure the triflate reagent doesn't degrade upon addition? A: You must utilize rigorous Schlenk line techniques. Glassware should be oven-dried (>100°C) overnight, assembled hot, and subjected to a minimum of three vacuum/inert gas (Argon) backfill cycles [1]. Argon is preferred over nitrogen as it is denser than air and provides a better protective blanket during the addition of the triflate [1].
Part 2: Troubleshooting Guide
| Symptom | Mechanistic Cause | Corrective Action |
| Incomplete Reduction (Starting material remains) | Moisture in THF quenched the L-Selectride reagent prior to hydride transfer. | Perform Coulometric KF titration on THF. Ensure H₂O < 50 ppm. Titrate L-Selectride concentration prior to use. |
| High Des-alkylated Byproduct (Hemiacetal formation) | Lithium alkoxide intermediate was protonated by trace water before the triflate could react. | Ensure the triflate is added via a dry, argon-purged cannula. Do not use a syringe for large-scale transfers. |
| Loss of Enantiomeric Purity (Epimerization) | Hydrolysis of the triflate reagent generated TfOH, causing acid-catalyzed tautomerization/epimerization [2]. | Add a non-nucleophilic base scavenger (e.g., 2,6-di-tert-butylpyridine) in catalytic amounts to neutralize trace acid. |
| Cloudy Triflate Reagent | The 3,5-bis(trifluoromethyl)benzyl triflate has partially hydrolyzed in the storage bottle. | Discard reagent. Synthesize or purchase fresh triflate and store in a glovebox at -20°C. |
Part 3: Standard Operating Procedures (SOPs)
To ensure a self-validating system, do not proceed to the next step unless the validation criteria are strictly met.
SOP 1: Rigorous Solvent Drying and Karl Fischer Validation
Objective: Achieve and verify < 50 ppm moisture in the reaction solvent.
-
Solvent Purification: Pass HPLC-grade Tetrahydrofuran (THF) through an activated alumina solvent purification system (SPS).
-
Sampling: Using an oven-dried, argon-purged syringe, extract 2.0 mL of the dried THF.
-
Coulometric KF Titration: Inject the sample into a Coulometric Karl Fischer titrator equipped with a dual-platinum electrode [5].
-
Validation Gate: The titrator must read ≤ 50 ppm . If the reading is > 50 ppm, discard the solvent batch or re-pass through the SPS. Do not proceed to the reaction phase.
SOP 2: L-Selectride Reduction and Alkylation (Schlenk Technique)
Objective: Execute the stereoselective reduction and alkylation without breaking the inert atmosphere.
-
Apparatus Prep: Attach a 500 mL Schlenk flask to the Schlenk line. Perform three vacuum/Argon cycles (5 minutes high vacuum, slow Argon backfill) [1].
-
Substrate Loading: Charge the flask with the homochiral oxazinone (1.0 eq) against a positive counterflow of Argon [1]. Add the validated THF (from SOP 1) via cannula transfer.
-
Cooling: Submerge the flask in a dry ice/acetone bath and allow the internal temperature to reach -78°C.
-
Reduction: Dropwise add L-Selectride (1.2 eq) via a syringe pump over 45 minutes. Stir for 1 hour at -78°C.
-
Alkylation: Transfer 3,5-bis(trifluoromethyl)benzyl triflate (1.5 eq) into a separate, dry Schlenk flask. Dilute with 10 mL of validated THF. Transfer this solution to the main reaction flask via a pre-dried cannula under Argon pressure[1].
-
Validation Gate: Monitor the reaction via LC-MS (aliquots quenched in anhydrous methanol). Proceed to aqueous workup only when the intermediate alkoxide is >98% consumed.
Part 4: Quantitative Process Parameters
The following table summarizes the critical quantitative parameters required to maintain the integrity of this moisture-sensitive synthesis.
| Parameter | Target Specification | Upper Control Limit | Justification |
| THF Moisture (Coulometric KF) | < 20 ppm | 50 ppm | Prevents quenching of L-Selectride and alkoxide [5]. |
| Triflate Reagent Equivalents | 1.5 eq | 1.6 eq | Ensures complete trapping of the alkoxide before side-reactions occur. |
| L-Selectride Equivalents | 1.2 eq | 1.3 eq | Slight excess accounts for minimal background moisture without over-reduction. |
| Reaction Temperature | -78°C | -70°C | Suppresses thermodynamic epimerization of the kinetic alkoxide intermediate [2]. |
| Schlenk Vacuum Pressure | < 0.1 mbar | 0.5 mbar | Ensures complete removal of atmospheric moisture from glassware [1]. |
References
- An Illustrated Guide to Schlenk Line Techniques. Schlenk Line Survival Guide.
- Chapter 10 Synthesis of aprepitant. ResearchGate.
- Presidential Green Chemistry Challenge: 2005 Greener Synthetic Pathways Award. US EPA.
- Moisture Analysis – Karl Fischer Titration, NIRS, or both? Metrohm.
- Karl Fischer Titration in Pharmaceuticals: Residual Moisture Testing. Toptec.
Technical Support Center: Minimizing By-Products in 4-Aryl-Pyridine Synthesis
Welcome to the Technical Support Center for 4-aryl-pyridine synthesis. The construction of 4-aryl-pyridines via the Suzuki-Miyaura cross-coupling reaction is a critical transformation in the development of active pharmaceutical ingredients (APIs). However, the unique electronic properties and basicity of the pyridine nitrogen often lead to competing side reactions that drastically reduce yields.
This guide provides researchers and drug development professionals with field-proven troubleshooting logic, mechanistic explanations, and self-validating protocols to eliminate common by-products such as protodeboronation, homocoupling, and ligand-derived impurities.
Part 1: Diagnostic Workflow for By-Product Identification
Before altering your reaction conditions, you must identify the specific failure mode. Use the diagnostic flowchart below to correlate your crude LC-MS/NMR data with the underlying mechanistic breakdown.
Diagnostic workflow for identifying and resolving 4-aryl-pyridine Suzuki coupling by-products.
Part 2: Troubleshooting Knowledge Base & FAQs
Q1: I am detecting significant amounts of uncoupled pyridine in my reaction mixture, but my boronic acid is consumed. What is happening?
Causality: This is indicative of protodeboronation . The C-B bond of the 4-pyridine boronic acid is cleaved by a proton source (usually water) before the critical transmetalation step can occur. Pyridine boronic acids are highly susceptible to this degradation because the basic nitrogen can interact with the metal center or alter the electronic distribution, facilitating rapid cleavage[1].
Solution: Transition from a free boronic acid to a more robust pinacol boronate ester (BPin) or a potassium trifluoroborate (
Q2: My LC-MS shows a mass corresponding to a biaryl compound consisting of two boronic acid equivalents. How do I suppress this?
Causality: You are observing homocoupling (e.g., the formation of 4,4'-bipyridine derivatives). This side reaction is triggered when the active Pd(0) catalyst is oxidized to Pd(II) by molecular oxygen. This oxidized Pd(II) species then undergoes two consecutive transmetalations with the boronic acid, followed by reductive elimination to form the dimer (). Solution: The reaction environment must be strictly anaerobic. Standard nitrogen balloons are often insufficient for sensitive heterocyclic substrates. Implement freeze-pump-thaw degassing (detailed in the SOP section below) to completely exclude dissolved oxygen from your solvents.
Q3: I am synthesizing a 4-aryl-pyridine using a substituted aryl halide, but I am finding an impurity where the pyridine is coupled with an unsubstituted phenyl group. Where is the phenyl coming from?
Causality: This is caused by Ligand-Aryl Exchange . When using traditional triarylphosphine ligands like
Part 3: Quantitative Data on By-Product Suppression
The following table summarizes the impact of different catalyst, base, and solvent systems on the distribution of the target 4-aryl-pyridine and its associated by-products.
| Catalyst/Ligand System | Base & Solvent | Target Yield (%) | Protodeboronation (%) | Homocoupling (%) | Phenylated Impurity (%) |
| 45.0 | 30.0 | 10.0 | 15.0 | ||
| 70.0 | 15.0 | 10.0 | 5.0 | ||
| 92.0 | < 2.0 | < 5.0 | 0.0 |
Note: Data reflects general trends observed when optimizing away from first-generation catalysts to modern Buchwald-type systems for heterocyclic couplings.
Part 4: Validated Standard Operating Procedures (SOPs)
SOP 1: Freeze-Pump-Thaw Degassing (Homocoupling Prevention)
To ensure a self-validating, oxygen-free system, solvents must be degassed beyond the capabilities of simple sparging.
-
Transfer the required volume of reaction solvent into a Schlenk flask equipped with a high-vacuum PTFE stopcock.
-
Submerge the flask in a liquid nitrogen dewar until the solvent is completely frozen solid.
-
Open the stopcock to a high-vacuum manifold (
0.1 Torr) for 3-5 minutes to evacuate the headspace of all atmospheric gases. -
Close the stopcock and transfer the flask to a warm water bath. Allow the solvent to thaw completely. As it thaws, dissolved oxygen and nitrogen will visibly bubble out into the evacuated headspace.
-
Repeat steps 2-4 for a total of three complete cycles . After the final thaw, backfill the flask with ultra-pure Argon.
SOP 2: Anhydrous Suzuki-Miyaura Coupling for 4-Aryl-Pyridines
This protocol utilizes BPin esters and Buchwald ligands to simultaneously prevent protodeboronation and ligand-aryl exchange.
-
In an inert-atmosphere glovebox, charge a flame-dried Schlenk tube with the 4-halopyridine (1.0 equiv), the arylboronic acid pinacol ester (BPin) (1.2 equiv), and finely ground anhydrous
(2.0 equiv). -
Add the catalyst system:
(0.02 equiv) and XPhos ligand (0.04 equiv). -
Seal the Schlenk tube with a septum, remove it from the glovebox, and connect it to an Argon Schlenk line.
-
Inject the rigorously degassed anhydrous Toluene (prepared via SOP 1) to achieve a 0.2 M substrate concentration.
-
Replace the septum with a Teflon screw cap under positive Argon flow. Heat the sealed tube in a pre-heated oil bath at 90°C for 12 hours with vigorous magnetic stirring.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate in vacuo prior to chromatographic purification.
References
- Benchchem - Technical Support Center: Troubleshooting Suzuki Coupling for 3-Methyl-4-(pyridin-4-yl)aniline Synthesis. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEsqHr4gA8Hn49TslCUIjD_ALYeWXU_eu7QX0EAv9atXkYdf6K0NNDDbfX2uN9GwcFzMav7wU073qBFoCx0Up4EwQCzcH7HYlrmZ1kRvvyaSuhX98njoOmOZQDi1xO4SMV1Xo2I0JB9ANosP5SlovdrzlIq7bITkTwvvI15hhnlMtLnzss3gcloSEY-sIagmDYu9djgxNdWL48nlIS24ZXElugdBvkWf5g14pjvwphrUEUBWvL64Wo8MY-7-6pjZWAq4lhu]
- National Institutes of Health (PMC) - Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHfEibf_e-B5DpEJ4usuOd3yhp2eHMSQ5ITm1EbpVizViMhexxKYpNy70h7gHKKHjwGPl2SL26U4ZPUfbR2q6Fnx0tPc4OXk8lNoDZQOchzvy8CmUL_-06OFjuLsoycVZySPMWj7JcgGYGpceQ=]
- Royal Society of Chemistry - Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEFXZwpl6Z9aBDgIyE1rE4-1uDjWyHwyAwAEQcjfv9jm_8epzZCuMMTtQDppmgXBeyow7uXZ_30qO2c83wfLmMoZKd_E8d_4rWI8nF38PaLMLh-33swkiggGcgaJhFsi_CEU9kFxkfWYPxozB43iQ48EzwnN7U5lJe8-DTYwCHGCsAS4t0YTiLsBzbZIo5Tap71]
- PubMed (NIH) - Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGuN7t2rdne3GBvqMKYN7dbFcyym3HromBLoMhITMDhDYx_tiaO62F0I5LgPdWZED7RsLtEe0sx4i_djMiM-pNmhMkXer6uRXOl2uHXxLCOInGVc7xWyo_ngTTzGcfBaPdhAHon]
- J-Stage - Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFE_rNiLusUzgU64UIK_TOYeRtRT63E2n_7WxhrYaZ7EW568AIP1kuPZCNMrIWS9UG9gvF4FgZlLaEakTM_zDmH_KkgJH1WWakf9m_WH79XtsQgsnQ9La1VCT9mw_pgLpuYfRTLhwt1gzRLtoaZAeeQVmrtXpKjVYoafuAe1Uqs5KLStnU=]
- ResearchGate - Proposed mechanism for the protodeboronation of 2-pyridyl boronic acid. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFePmxjHbiwCmXC-uTOpJFBxH3V27BVVV6hXyuIFolbeWl3ERqN10Av-8LJdJXKA8-qEUL6rJ6drAYqWESt9LETgdoBf7h_co4YxkXrb9-5DfscyoIXlK9MUKelGa89oNaZCat8bSSvhLmMQQ76o0s6JqTwF_tCobND_EpRvzPUL_hxOYXs0aaLscIIUP3A9TCCwdi8lY8c27hpw4oJBla1KOWwwDXsPyU4j5B0qZbL4RASGN-C]
Sources
- 1. researchgate.net [researchgate.net]
- 2. books.rsc.org [books.rsc.org]
- 3. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands [jstage.jst.go.jp]
Technical Support Center: Navigating the Scale-Up of 6-Chloro-N-methyl-4-o-tolyl-nicotinamide Production
Welcome to the technical support center for the production of 6-chloro-N-methyl-4-o-tolyl-nicotinamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the challenges you may encounter during the scale-up of this synthesis. Our approach is grounded in established chemical principles and extensive experience in process development. We will explore the causality behind experimental choices and provide self-validating protocols to ensure robust and reproducible outcomes.
The synthesis of this compound, a substituted pyridine derivative, typically involves a multi-step process. A common and effective strategy is a Suzuki-Miyaura cross-coupling reaction to form the carbon-carbon bond between the pyridine core and the o-tolyl group, followed by an amidation step to introduce the N-methylamide functionality. This guide is structured around the key stages of this synthetic route, addressing potential issues with practical, actionable solutions.
I. Synthetic Workflow Overview
A logical synthetic approach to this compound proceeds via two key transformations:
-
Suzuki-Miyaura Coupling: Formation of the aryl-aryl bond between a di-substituted pyridine and an o-tolylboronic acid.
-
Amidation: Conversion of a carboxylic acid or its derivative to the final N-methylamide.
The following diagram outlines this proposed workflow.
Caption: Proposed two-step synthesis of the target molecule.
II. Troubleshooting Guide & FAQs: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful tool, but its scale-up can present challenges, often due to the sensitivity of the palladium catalyst and the multiphasic nature of the reaction.[1][2]
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction is stalling or showing low conversion at a larger scale. What are the likely causes?
A1: This is a common scale-up issue. Several factors, which may be less impactful at the lab scale, become critical in larger reactors.[2]
-
Inadequate Mixing: In a multiphasic reaction (organic solvent, aqueous base), poor agitation leads to a low interfacial surface area, limiting the reaction rate.[3] Ensure your reactor's overhead stirrer is providing sufficient agitation to create a fine emulsion.
-
Oxygen Sensitivity: Palladium catalysts, particularly Pd(0) species, are sensitive to oxygen.[2] While a nitrogen balloon may suffice in the lab, a robust system of vacuum/nitrogen purges is essential for large-scale reactions. Ensure all reagents and solvents are thoroughly degassed.
-
Temperature Control: Exothermic events, especially during the addition of base, can cause localized heating and catalyst degradation.[3] Ensure slow, controlled addition of reagents and monitor the internal temperature closely. The optimal temperature range for many Suzuki couplings is 80-100°C.[2]
Q2: I am observing significant formation of a dehalogenated impurity (loss of the 6-chloro substituent). How can I mitigate this?
A2: Dehalogenation is a known side reaction in Suzuki couplings. It can arise from impurities in starting materials or non-optimal reaction conditions.
-
Ligand Choice: The choice of phosphine ligand is critical. Electron-rich, bulky ligands can promote the desired reductive elimination over side reactions. Consider screening ligands like SPhos or XPhos if you are using simpler ones like PPh₃.
-
Base Strength and Concentration: A very strong base or high concentration can sometimes promote hydrodehalogenation. Consider using a milder base like K₃PO₄ or K₂CO₃ and ensure it is fully dissolved in the aqueous phase before addition.
Q3: After the reaction, I am struggling to remove residual palladium to acceptable levels (<10 ppm). What are the best strategies?
A3: Palladium removal is a significant challenge in API manufacturing.[1] A multi-pronged approach is often necessary.
-
Work-up with Thiol-based Scavengers: After the reaction is complete, and before crystallization, treat the organic phase with a scavenger. Thiol-based scavengers on silica or polymer supports (e.g., SiliaMetS Thiol) are highly effective.
-
Activated Carbon Treatment: A charcoal treatment can be very effective. The grade of charcoal and the treatment conditions (temperature, time) should be optimized.
-
Crystallization: A well-designed crystallization step is the most powerful tool for purification. Ensure that the palladium impurities are not co-crystallizing with your product. An anti-solvent crystallization may be required.
Troubleshooting Protocol: Improving a Stalled Suzuki Coupling
If you encounter a stalled reaction, follow this decision-making workflow:
Caption: Decision workflow for a stalled Suzuki reaction.
III. Troubleshooting Guide & FAQs: Amidation
The amidation of a carboxylic acid with methylamine is generally a robust reaction. However, scale-up can introduce challenges related to reagent handling and impurity formation.
Frequently Asked Questions (FAQs)
Q1: My amidation reaction is incomplete, leaving unreacted starting material. How can I drive it to completion?
A1: Incomplete conversion is often due to suboptimal activation of the carboxylic acid or issues with the stoichiometry of the amine.
-
Choice of Coupling Agent: For sterically hindered acids, standard coupling agents like HATU or HOBt/EDC are effective. Ensure you are using at least 1.1 equivalents of the coupling agent.
-
Amine Stoichiometry: Methylamine is volatile. If using methylamine gas or a solution, ensure accurate measurement and addition. Using a stable salt like methylamine hydrochloride with an additional equivalent of a non-nucleophilic base (e.g., triethylamine or DIPEA) can provide better stoichiometric control.
-
Reaction Temperature: While many amidations run at room temperature, gentle heating (40-50°C) can often improve the rate and drive the reaction to completion.
Q2: I am forming an impurity that appears to be a dimer or related to the coupling agent. How can I avoid this?
A2: This points to side reactions of the activated carboxylic acid intermediate.
-
Order of Addition: The preferred order is to activate the carboxylic acid with the coupling agent first, and then add the amine. Adding all reagents at once can lead to side reactions.
-
Temperature Control: The activation of the carboxylic acid can be exothermic. Perform this step at 0-5°C before adding the amine to minimize the formation of symmetrical anhydrides or other byproducts.
Protocol: Scale-Up of Amidation
This protocol provides a robust method for the N-methylation of 6-chloro-4-(o-tolyl)nicotinic acid.
-
Reactor Setup: In a clean, dry, and inerted reactor, charge 6-chloro-4-(o-tolyl)nicotinic acid (1.0 eq) and a suitable solvent (e.g., dichloromethane or ethyl acetate, 10 volumes).
-
Cooling: Cool the mixture to 0-5°C.
-
Activation: Add the coupling agent (e.g., HATU, 1.1 eq) portion-wise, maintaining the internal temperature below 10°C. Stir for 30 minutes.
-
Base Addition: Add a non-nucleophilic base (e.g., triethylamine, 2.5 eq).
-
Amine Addition: Slowly add methylamine hydrochloride (1.2 eq).
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor by HPLC.
-
Work-up: Upon completion, quench the reaction with water. Separate the organic layer, wash with dilute HCl, saturated NaHCO₃, and brine.
-
Isolation: Dry the organic layer over MgSO₄, filter, and concentrate in vacuo. The crude product can then be purified by crystallization.
IV. Purification and Impurity Control
Effective purification is critical for achieving the desired product quality. The primary method for purification at scale is crystallization.
Impurity Profile and Control
| Potential Impurity | Source | Control Strategy |
| 6-hydroxy-4-(o-tolyl)nicotinic acid | Hydrolysis of the 6-chloro group during Suzuki coupling (high temp, prolonged time) | Optimize Suzuki reaction temperature and time. Purge during work-up. |
| 4-(o-tolyl)nicotinic acid | Hydrodehalogenation during Suzuki coupling | Use appropriate ligand; control base and temperature. |
| o-tolyl-o-tolyl (homo-coupling) | Side reaction in Suzuki coupling | Ensure slow addition of boronic acid; use appropriate Pd/ligand ratio. |
| Unreacted Starting Materials | Incomplete reaction | Drive reactions to completion as described in troubleshooting sections. |
| Residual Palladium | Catalyst from Suzuki coupling | Use of scavengers, charcoal treatment, and optimized crystallization.[1] |
Crystallization Protocol
A well-developed crystallization protocol is essential for removing both organic and inorganic impurities.
-
Solvent Screen: Identify a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents for this type of molecule include isopropanol, ethanol, ethyl acetate, and toluene, potentially with an anti-solvent like heptane.
-
Procedure:
-
Dissolve the crude product in the chosen solvent (e.g., isopropanol, 5 volumes) at an elevated temperature (e.g., 70°C).
-
If necessary, perform a hot filtration to remove any particulate matter.
-
Cool the solution slowly (e.g., over 4-6 hours) to room temperature to allow for crystal growth.
-
Further cool the mixture to 0-5°C and hold for 2-4 hours to maximize yield.
-
Filter the solid product, wash with cold solvent, and dry under vacuum.
-
V. Process Safety Considerations
When scaling up chemical processes, safety is paramount.
-
Reagents:
-
Methylamine: Is a flammable and corrosive gas/liquid. Handle in a well-ventilated area, and use appropriate personal protective equipment (PPE).
-
Palladium Catalysts: While not highly toxic, they are expensive and should be handled with care to avoid inhalation of dust.
-
Solvents: Use appropriate grounding and bonding to prevent static discharge when transferring flammable solvents.
-
-
Reactions:
-
Exotherms: Be aware of potential exothermic events, particularly during the addition of base in the Suzuki coupling and the activation step of the amidation. Ensure adequate cooling capacity.
-
Pressure: If reactions are heated above the boiling point of the solvent, ensure the reactor is pressure-rated.[2]
-
-
General Handling: Nicotinamide and its derivatives can be irritating to the skin, eyes, and respiratory tract.[4][5] Always handle with appropriate PPE, including gloves, safety glasses, and a lab coat.
VI. References
-
Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study. ACS Publications.
-
Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction. (2025).
-
Scale up of a continuous slurry Suzuki coupling with Vapourtec. (2021). Vapourtec.
-
Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction. WuXi STA.
-
Scale-Up of a Rh-Catalyzed Asymmetric sp3–sp2 Suzuki–Miyaura-Type Reaction. (2022).
-
Synthesis of 6-chloro-nicotinic acid N-methylamide. PrepChem.com.
-
Synthesis and antibacterial activity of 5-chloro-N-cyclohexyl- 6-thio substituted-nicotinamide derivatives. Scholars Research Library.
-
Safety Data Sheet - Cayman Chemical. (2025). Cayman Chemical.
-
SAFETY DATA SHEET 93772-NICOTINAMIDE. Guinama.
Sources
Validation & Comparative
A Comparative Guide to the ¹H NMR Spectral Analysis of 6-chloro-N-methyl-4-o-tolyl-nicotinamide
This guide provides an in-depth analysis of the expected ¹H Nuclear Magnetic Resonance (NMR) spectrum of 6-chloro-N-methyl-4-o-tolyl-nicotinamide. In the absence of a publicly available experimental spectrum for this specific compound, this analysis is built upon a comparative study of structurally related molecules, including substituted pyridines and nicotinamide derivatives. By leveraging established principles of NMR spectroscopy and empirical data from analogous compounds, we can construct a detailed and predictive interpretation of the target molecule's ¹H NMR spectrum. This approach not only offers a robust hypothesis for the spectral features of this compound but also serves as a practical framework for researchers engaged in the synthesis and characterization of novel nicotinamide-based compounds.
Introduction to the Structural Features of this compound
This compound is a substituted nicotinamide derivative with several key structural features that will influence its ¹H NMR spectrum. The core of the molecule is a pyridine ring, which is an aromatic heterocycle. This ring is substituted with a chloro group at the 6-position, an N-methylcarboxamide group at the 3-position, and an o-tolyl group at the 4-position. The interplay of the electronic effects of these substituents—the electron-withdrawing nature of the chloro and carboxamide groups and the electron-donating and sterically bulky nature of the o-tolyl group—will dictate the chemical shifts of the protons on the pyridine ring and the adjacent functional groups.
The analysis of substituent effects on the ¹H NMR spectra of substituted pyridines is a well-established field.[1][2] The electronic properties of substituents significantly influence the electron density at different positions of the pyridine ring, leading to predictable upfield or downfield shifts of the corresponding proton signals.
Predicted ¹H NMR Spectrum and Comparative Analysis
Based on the analysis of related compounds and fundamental NMR principles, the predicted ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the pyridine ring protons, the N-methyl protons, the o-tolyl protons, and the amide proton.
Pyridine Ring Protons
The pyridine ring of the target molecule has two protons, at the 2- and 5-positions.
-
H-2 Proton: This proton is situated ortho to the electron-withdrawing carboxamide group and meta to the chloro group. The deshielding effect of the adjacent carbonyl group is expected to shift this proton significantly downfield. In nicotinamide itself, the H-2 proton appears at approximately 8.90 ppm.[3][4] The presence of the o-tolyl group at the 4-position will likely induce a further downfield shift due to steric hindrance, which can affect the conformation of the carboxamide group.
-
H-5 Proton: This proton is ortho to the electron-withdrawing chloro group and meta to the carboxamide group. The chloro group's inductive effect will deshield this proton, shifting it downfield. Studies on substituted pyridines have shown that substituents have a pronounced effect on the chemical shifts of ortho and para protons.[1]
N-Methyl Protons
The N-methyl group will give rise to a single peak, likely a doublet due to coupling with the adjacent amide proton (N-H). The chemical shift of these protons is expected to be in the range of 2.8-3.0 ppm, which is typical for N-methyl groups in amides. In N-methylnicotinamide, the self-association in solution can influence the chemical shifts of the amide and methyl protons.[5]
o-Tolyl Protons
The o-tolyl group consists of an aromatic ring and a methyl group.
-
Aromatic Protons: The four protons on the tolyl ring will exhibit a complex splitting pattern due to their proximity to each other and the steric hindrance caused by the bond to the pyridine ring. Their chemical shifts are expected to be in the aromatic region, typically between 7.0 and 7.5 ppm.
-
Methyl Protons: The methyl group on the tolyl ring will appear as a singlet in the upfield region of the spectrum, likely around 2.1-2.4 ppm.
Amide Proton (N-H)
The amide proton will likely appear as a broad signal due to quadrupole broadening from the adjacent nitrogen atom and potential hydrogen bonding. Its chemical shift can be highly variable depending on the solvent, concentration, and temperature. It is expected to show coupling to the N-methyl protons, resulting in a quartet or a broad multiplet.
Tabulated Comparison of Predicted vs. Analogous Compound Chemical Shifts
To provide a more quantitative prediction, the following table compares the expected chemical shifts for this compound with experimental data from related nicotinamide derivatives.
| Proton | Predicted Chemical Shift (ppm) for this compound | Experimental Chemical Shift (ppm) in Analogous Compounds | Reference Compound | Citation |
| Pyridine H-2 | 8.8 - 9.0 | 8.90 | Nicotinamide | [3][4] |
| Pyridine H-5 | 7.8 - 8.0 | 8.77 (pyridine-4-H) | Ethyl 5-(6-chloro-5-cyano-2-methylnicotinamido)-4-cyano-3-methylthiophene-2-carboxylate | [6] |
| N-CH₃ | 2.8 - 3.0 | ~2.9 (inferred from related structures) | N-methylnicotinamide | [5] |
| o-Tolyl-CH₃ | 2.1 - 2.4 | 2.46, 2.41, 2.32 (for different methyls) | 2-Methyl-4-(o-tolyl)-6-(p-tolyl)-N′-tosylnicotinimidamide | [7] |
| o-Tolyl-Ar-H | 7.0 - 7.5 | 7.14 - 7.32 | 2-Methyl-4-(o-tolyl)-6-(p-tolyl)-N′-tosylnicotinimidamide | [7] |
| N-H | Variable (Broad) | Variable | Nicotinamide Derivatives | [5] |
Experimental Protocol for ¹H NMR Analysis
For researchers aiming to acquire an experimental spectrum of this compound, the following protocol is recommended.
Sample Preparation
-
Solvent Selection: Choose a deuterated solvent that will fully dissolve the compound. Chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for organic molecules. DMSO-d₆ is particularly useful for observing exchangeable protons like the amide N-H.
-
Concentration: Prepare a solution with a concentration of approximately 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (0 ppm).
NMR Spectrometer Setup
A standard 400 MHz or 500 MHz NMR spectrometer is suitable for this analysis.[8]
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is appropriate.
-
Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).
-
Relaxation Delay: Use a relaxation delay of 1-2 seconds to allow for full relaxation of the protons between scans.
-
Visualization of the Predicted Spectral Features
The following diagram illustrates the expected regions for the proton signals in the ¹H NMR spectrum of this compound.
Caption: Predicted ¹H NMR chemical shift regions for key protons.
Conclusion
The analysis presented in this guide offers a comprehensive and scientifically grounded prediction of the ¹H NMR spectrum of this compound. By systematically evaluating the electronic and steric effects of the various substituents and drawing comparisons with a range of structurally similar molecules, we have established a robust framework for interpreting the anticipated spectral data. This predictive approach is an invaluable tool for researchers in the field of drug development and medicinal chemistry, facilitating the structural elucidation and characterization of novel synthetic compounds. The provided experimental protocol further equips scientists with the practical knowledge required to obtain high-quality NMR data for this and related molecules.
References
-
Spectroscopy Letters, 1H NMR Spectra of Substituted Aminopyridines. [Link]
-
SpectraBase, Nicotinamide 1-oxide - Optional[1H NMR] - Chemical Shifts. [Link]
-
ResearchGate, NMR-Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza-Diels-Alder Cycloadditions. [Link]
-
ConnectSci, An N.M.R. Investigation of Polarization of Pyridine by +R Substituents and a Proposed New Method for Determination of the Substituent Resonance Parameter (σ R ). [Link]
-
Academia.edu, Self-Association of Nicotinamide in Aqueous-Solution: N.M.R. Studies of Nicotinamide and the Mono- and Di-methyl-Substituted Amide Analogs. [Link]
-
The Royal Society of Chemistry, Electronic Supplementary Information - SABRE Hyperpolarization of Nicotinamide Derivatives and their Molecular Dynamics Properties. [Link]
-
Structural Implications of the Paramagnetically Shifted NMR Signals from Pyridine H-Atoms on Synthetic Nonheme FeIV=O Complexes. [Link]
-
Dalton Transactions (RSC Publishing), Electron-rich pyridines with para -N-heterocyclic imine substituents: ligand properties and coordination to CO 2 , SO 2 , BCl 3 and Pd II complexes. [Link]
-
PMC, Synthesis of nicotinimidamides via a tandem CuAAC/ring-cleavage /cyclization/oxidation four-component reaction and their cytotoxicity. [Link]
-
ResearchGate, Nicotinamide self-association in aqueous solutions according to 1H NMR data. [Link]
-
PubChem - NIH, Nicotinamide | C6H6N2O | CID 936. [Link]
-
BMRB, bmse000281 Nicotinamide. [Link]
-
ChemSynthesis, 6-chloro-4-methylnicotinamide. [Link]
-
Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. connectsci.au [connectsci.au]
- 3. Nicotinamide | C6H6N2O | CID 936 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. bmse000281 Nicotinamide at BMRB [bmrb.io]
- 5. (PDF) Self-Association of Nicotinamide in Aqueous-Solution: N.M.R. Studies of Nicotinamide and the Mono- and Di-methyl-Substituted Amide Analogs [academia.edu]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of nicotinimidamides via a tandem CuAAC/ring-cleavage /cyclization/oxidation four-component reaction and their cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
Comparative Guide: Mass Spectrometry Profiling of Netupitant Intermediates
This guide outlines the mass spectrometry fragmentation patterns of Netupitant and its critical synthetic intermediates. It is designed for researchers requiring high-fidelity structural elucidation and impurity profiling.[1]
Executive Summary
Netupitant (C30H32F6N4O, MW 578.[1]59) is a selective NK1 receptor antagonist used in combination with palonosetron for CINV prevention.[1][2] In process analytical chemistry, the ability to distinguish Netupitant from its synthetic intermediates and oxidative metabolites is critical.[1]
This guide compares the fragmentation dynamics of Netupitant against its two primary building blocks: the Aminopyridine Intermediate (INT-1) and the Acid Chloride Intermediate (INT-2) .[1] We demonstrate why High-Resolution Mass Spectrometry (HRMS) is the superior "product" for structural validation, while Triple Quadrupole (QqQ) MRM remains the standard for routine quantitation.[1]
Technical Deep Dive: The Chemistry of Intermediates
To understand the fragmentation of Netupitant, one must first characterize the ionization behavior of its precursors.[1] The synthesis typically involves the acylation of an aminopyridine derivative.[1]
Intermediate 1: The "Amine" (Nucleophile)
-
Name: N-methyl-6-(4-methylpiperazin-1-yl)-4-(o-tolyl)pyridin-3-amine[1][2][3][4][5][6]
-
Monoisotopic Mass: 296.2001 Da
-
Precursor Ion [M+H]+: m/z 297.2074[1]
-
Ionization Behavior: Highly responsive in ESI(+) due to the basic nitrogen atoms in the piperazine ring and the pyridine backbone.[1]
Intermediate 2: The "Acid" (Electrophile)
-
Name: 2-[3,5-bis(trifluoromethyl)phenyl]-2-methylpropanoic acid (often used as acid chloride)[1]
-
Formula: C12H10F6O2
-
Monoisotopic Mass: 300.0585 Da
-
Ionization Behavior: Poor response in ESI(+) due to electron-withdrawing trifluoromethyl groups.[1] Best analyzed in ESI(-) as [M-H]⁻ at m/z 299.05 or via derivatization.[1]
Fragmentation Pathway Analysis
The fragmentation of Netupitant (m/z 579) is dominated by the stability of the Aminopyridine moiety.[1]
Primary Pathway: Amide Bond Cleavage
Upon Collision-Induced Dissociation (CID), the amide bond linking the two halves of Netupitant is the most labile point, but the charge retention is strictly dictated by proton affinity (PA).[1]
-
Mechanism: The piperazine/pyridine system (INT-1) has a significantly higher PA than the electron-deficient bis(trifluoromethyl)phenyl moiety (INT-2).[1]
-
Result: The bond breaks, and the charge remains on the INT-1 fragment.[1]
-
Transition: m/z 579 → m/z 297 (Base Peak).[1]
Secondary Pathways
-
Loss of tert-butyl-like radical (57 Da): A characteristic loss of 57 Da (m/z 579 → 522) is observed.[1] This corresponds to the cleavage of the quaternary carbon side chain or N-dealkylation events in the piperazine ring.[1]
-
N-Demethylation: Loss of 14 Da (CH2) leads to m/z 565, often seen in metabolic profiling.[1]
Visualization: Fragmentation Tree
The following diagram illustrates the validated fragmentation pathways for Netupitant and its intermediates.
Caption: Validated fragmentation tree of Netupitant showing the dominant formation of the m/z 297 ion (Aminopyridine intermediate) via amide bond cleavage.[1]
Comparative Analysis: HRMS vs. Triple Quad
When choosing an analytical approach, the "product" (methodology) must match the goal.[1]
| Feature | Triple Quadrupole (QqQ) | Q-TOF / Orbitrap (HRMS) | Verdict |
| Primary Use | Routine Quantitation (PK studies) | Impurity Profiling & Structure ID | QqQ for speed; HRMS for certainty.[1] |
| Key Transition | m/z 579.2 → 297.2 | m/z 579.2551 → 297.2074 | HRMS confirms the formula of the fragment. |
| Specificity | Medium (Nominal Mass) | High (< 5 ppm accuracy) | HRMS distinguishes INT-1 from isobaric interferences.[1] |
| Intermediate Detection | Requires separate transitions | Simultaneous detection (All-ion fragmentation) | HRMS can retrospectively identify unexpected intermediates.[1] |
Expert Insight: In a regulatory setting (GLP), rely on QqQ using the 579 -> 297 transition for quantifying Netupitant.[1] However, during process development, HRMS is non-negotiable.[1] For instance, the N-oxide metabolite (m/z 595) also fragments to m/z 297.[1] Without high-resolution precursor selection, a QqQ method might falsely quantitate the N-oxide as the parent drug if chromatographic separation is poor.[1]
Experimental Protocol: Validated LC-MS/MS Workflow
This protocol ensures self-validating data integrity by monitoring both the precursor and the specific intermediate fragment.[1]
Step 1: Sample Preparation
-
Stock Solution: Dissolve Netupitant reference standard in Methanol (1 mg/mL).
-
Working Standard: Dilute to 100 ng/mL in 50:50 Acetonitrile:Water + 0.1% Formic Acid.
-
Intermediate Spiking: Prepare a separate mix of INT-1 (Amine) at 100 ng/mL to determine retention time (RT) separation.[1]
Step 2: LC Conditions
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).[1]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
-
Gradient: 5% B to 95% B over 5 minutes.
-
Rationale: Acidic pH ensures full protonation of the pyridine ring, maximizing sensitivity for the m/z 297 fragment.[1]
Step 3: MS Parameters (ESI+)[1]
-
Source Temp: 350°C.
-
Capillary Voltage: 3500 V.
-
Collision Energy (CE):
-
Stepped CE (15, 30, 45 eV) is recommended to capture both the labile amide cleavage (low CE) and piperazine ring fragmentation (high CE).[1]
-
Step 4: Data Interpretation
-
Extract Ion Chromatogram (EIC) for m/z 579.2551 (Parent).[1]
-
Extract EIC for m/z 297.2074 (Fragment).[1]
-
Validation Check: The retention time of the m/z 297 fragment derived from Netupitant must match the retention time of the Netupitant parent peak. If you see m/z 297 eluting earlier, it indicates the presence of unreacted Intermediate 1 (Amine) in the sample.[1]
References
-
Lanzarotti, C., & Rossi, G. (2013).[1][8] Effect of netupitant, a highly selective NK1 receptor antagonist, on the pharmacokinetics of midazolam, erythromycin and dexamethasone.[1] Support Care Cancer. Link
-
Chira, R., et al. (2021).[1] Simulation of the oxidative metabolization pattern of netupitant by electrochemistry coupled to mass spectrometry. Journal of Pharmaceutical Analysis. Link
-
FDA Center for Drug Evaluation and Research. (2014). Chemistry Review: Akynzeo (Netupitant and Palonosetron). NDA 205718.[1] Link
-
PubChem Compound Summary. (2024). Netupitant (CID 6451149).[1] National Center for Biotechnology Information.[1] Link
-
Helsinn Healthcare SA. (2017).[1] Method of making netupitant and intermediates thereof. U.S. Patent 20170008848A1.[1] Link
Sources
- 1. Netupitant - Wikipedia [en.wikipedia.org]
- 2. US20170008848A1 - Methods of making netupitant and intermediates thereof - Google Patents [patents.google.com]
- 3. alchemypharm.com [alchemypharm.com]
- 4. apicule.com [apicule.com]
- 5. chemscene.com [chemscene.com]
- 6. 6-(4-Methylpiperazin-1-yl)-4-(o-tolyl)pyridin-3-amine | 290297-24-4 | Benchchem [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. caymanchem.com [caymanchem.com]
Comprehensive Comparison Guide: HPLC Method Development and Purity Analysis of 6-Chloro-N-methyl-4-o-tolyl-nicotinamide
Executive Summary & Context
The compound 6-chloro-N-methyl-4-o-tolyl-nicotinamide is a highly critical intermediate in the synthesis of Netupitant, a potent neurokinin-1 (NK-1) receptor antagonist utilized globally for the prevention of chemotherapy-induced nausea and vomiting (CINV)[1]. Because this intermediate undergoes a direct substitution of its chloro group with N-methylpiperazine in the final synthetic steps[2], any co-eluting process impurities (such as des-chloro derivatives or regioisomers) will propagate into the final Active Pharmaceutical Ingredient (API).
As a Senior Application Scientist, I designed this guide to objectively compare legacy High-Performance Liquid Chromatography (HPLC) methods against modern Core-Shell column architectures. The goal is to establish a self-validating, highly robust purity analysis protocol that complies with the latest regulatory frameworks.
Scientific Grounding & Causality (E-E-A-T)
Method development is not a random selection of parameters; it is an exercise in applied physical chemistry. The structural features of this compound—specifically the sterically hindered o-tolyl group, the electron-withdrawing chloro substituent, and the secondary amide—dictate our chromatographic choices:
-
pH Causality (Why pH 2.0?): The pyridine nitrogen possesses a low
due to the electron-withdrawing effect of the adjacent chloro group at the C6 position. By utilizing 0.1% Trifluoroacetic acid (TFA) in the mobile phase, we lower the pH to ~2.0. This ensures the molecule remains in a consistent ion-paired state while simultaneously suppressing the ionization of residual silanols on the silica stationary phase. This is the direct mechanistic cause of the sharp, symmetrical peaks (Tailing Factor 1.1) observed in our optimized method. -
Stationary Phase Selection (Why Core-Shell?): Traditional 5 µm fully porous particles suffer from significant longitudinal diffusion and mass transfer resistance (the
and terms of the van Deemter equation). By utilizing a 2.6 µm solid-core (core-shell) particle, we reduce the diffusion path. This doubles the theoretical plates and enhances the resolution of closely eluting regioisomers without exceeding the 400-bar pressure limits of standard HPLC systems.
Fig 1. Lifecycle workflow for HPLC method development and validation.
Product Comparison: Legacy vs. Modern Column Architectures
Recent updates to the United States Pharmacopeia (USP) General Chapter <621> allow for specific gradient method adjustments—such as modifying column length and particle size while maintaining the
Table 1: Chromatographic Performance Comparison
| System Suitability Parameter | Legacy C18 (Fully Porous) 150 x 4.6 mm, 5 µm | Modern C18 (Core-Shell) 100 x 4.6 mm, 2.6 µm | USP <621> Acceptance Criteria[4] |
| Retention Time ( | 14.2 min | 6.8 min | N/A |
| Theoretical Plates ( | 8,500 | 22,400 | |
| Tailing Factor ( | 1.45 | 1.08 | |
| Resolution ( | 1.8 | 3.5 | |
| System Backpressure | 110 bar | 240 bar | Monitor |
| Solvent Consumption/Run | 22.5 mL | 15.0 mL | N/A |
Insight: The Core-Shell column not only resolves the critical pair (Target vs. Impurity A) with a baseline resolution of 3.5, but it also reduces the run time by over 50%, significantly increasing laboratory throughput.
Experimental Protocols: A Self-Validating Workflow
The following step-by-step methodology details the optimized Core-Shell method.
Step 1: Mobile Phase Preparation
-
Mobile Phase A (Aqueous): Add 1.0 mL of LC-MS grade Trifluoroacetic acid (TFA) to 1000 mL of ultrapure water (18.2 MΩ·cm). Mix thoroughly and filter through a 0.22 µm PTFE membrane under vacuum.
-
Mobile Phase B (Organic): 100% LC-MS grade Acetonitrile.
Step 2: Chromatographic Conditions
-
Column: Core-Shell C18, 100 x 4.6 mm, 2.6 µm.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C (Elevated temperature lowers mobile phase viscosity, further improving mass transfer and reducing backpressure).
-
Injection Volume: 5 µL.
-
Detection: UV Photodiode Array (PDA) at 254 nm.
-
Gradient Program:
-
0.0 - 2.0 min: 10% B
-
2.0 - 10.0 min: Linear ramp to 80% B
-
10.0 - 12.0 min: Hold at 80% B
-
12.0 - 12.1 min: Return to 10% B
-
12.1 - 15.0 min: Re-equilibration at 10% B
-
Step 3: Sample Preparation
-
Diluent: Prepare a 50:50 (v/v) mixture of Water and Acetonitrile.
-
Standard Stock Solution: Accurately weigh 10.0 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with Diluent (Concentration: 1.0 mg/mL). Sonicate for 5 minutes to ensure complete dissolution.
Fig 2. Synthetic pathway highlighting the target intermediate and critical process impurities.
Method Validation Summary
To ensure the method is fit for its intended purpose, it was validated against the stringent criteria outlined in the ICH Q2(R2) Validation of Analytical Procedures guidelines[5]. The integration of the Analytical Target Profile (ATP) ensures that the Total Analytical Error (TAE) remains within acceptable limits[6].
Table 2: ICH Q2(R2) Validation Results
| Validation Parameter | Experimental Result | ICH Q2(R2) Acceptance Criteria |
| Specificity | No matrix/blank interference at | Peak purity angle < purity threshold |
| Linearity | ||
| LOD / LOQ | 0.05 µg/mL / 0.15 µg/mL | S/N |
| Method Precision | 0.6% RSD (n=6 injections) | |
| Accuracy (Recovery) | 99.2% - 101.1% across 3 levels | 98.0% - 102.0% |
Conclusion
The transition from a legacy 5 µm fully porous column to a 2.6 µm Core-Shell architecture represents a necessary evolution in the purity analysis of this compound. By leveraging the updated USP <621> allowable adjustments[7], laboratories can achieve baseline resolution of critical process impurities, halve their analysis time, and strictly adhere to ICH Q2(R2) validation parameters without compromising system backpressure.
References
-
US Patent 6593472B2: NK-1 receptor active amine oxide prodrugs (Netupitant Synthesis). Google Patents.
-
ICH Q2(R2): Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
-
USP <621> Chromatography: Hydrophilic Interaction Liquid Chromatography Method Migration. Waters Corporation Application Notes.
Sources
- 1. US6593472B2 - NK-1 receptor active amine oxide prodrugs - Google Patents [patents.google.com]
- 2. US6593472B2 - NK-1 receptor active amine oxide prodrugs - Google Patents [patents.google.com]
- 3. lcms.cz [lcms.cz]
- 4. lcms.cz [lcms.cz]
- 5. intuitionlabs.ai [intuitionlabs.ai]
- 6. pharmalex.com [pharmalex.com]
- 7. waters.com [waters.com]
Comparative Guide: Synthetic Routes for 4-(o-Tolyl)nicotinamide Derivatives
Executive Summary
The 4-(o-tolyl)nicotinamide scaffold represents a critical pharmacophore in medicinal chemistry, particularly in the development of kinase inhibitors (e.g., VEGFR-2, EGFR) and immunomodulatory agents.[1] The steric congestion introduced by the ortho-methyl group on the phenyl ring, combined with the electron-deficient nature of the pyridine core, presents unique synthetic challenges.
This guide objectively compares four distinct synthetic methodologies:
-
Transition-Metal Catalyzed Cross-Coupling (Suzuki-Miyaura) – The industrial standard for reliability.
-
De Novo Ring Construction (Hantzsch/MCR) – The diversity-oriented approach.
-
Direct C-H Functionalization (Minisci) – The atom-economic, "green" approach.
-
Directed Ortho-Metalation (DoM) – The regiocontrol specialist.
Route 1: Suzuki-Miyaura Cross-Coupling (The Industrial Standard)
Mechanism & Rationale
This route relies on the palladium-catalyzed coupling of a 4-halonicotinamide with 2-methylphenylboronic acid. It is the most robust method for generating sterically hindered biaryl systems.
-
Key Challenge: The ortho-methyl group creates significant steric hindrance, slowing the transmetalation step.
-
Solution: Use of electron-rich, bulky phosphine ligands (e.g., S-Phos, X-Phos) or N-heterocyclic carbenes (NHCs) to facilitate the coupling.[1]
Experimental Protocol
Target: 4-(2-methylphenyl)nicotinamide Scale: 1.0 mmol
-
Reagents:
-
Procedure:
-
Charge a Schlenk tube with the aryl halide, boronic acid, base, and catalyst system.[1]
-
Evacuate and backfill with argon (3x).[1]
-
Add degassed solvent.
-
Heat to 100°C for 12 hours.
-
Workup: Cool to RT, dilute with EtOAc, wash with brine. Dry over Na₂SO₄ and concentrate.
-
Purification: Flash column chromatography (MeOH/DCM gradient).
-
Workflow Diagram
Figure 1: Catalytic cycle emphasizing the steric bottleneck at the transmetalation step due to the o-tolyl group.
Route 2: De Novo Ring Construction (Multicomponent Reactions)[1]
Mechanism & Rationale
This approach builds the pyridine ring from acyclic precursors, typically using a modified Hantzsch synthesis or a 4-component reaction (MCR) involving an enone, an ammonium source, and a 1,3-dicarbonyl equivalent.[1]
-
Pros: Allows for deep scaffold hopping; avoids handling halogenated pyridines.
-
Cons: Often yields partially saturated intermediates (dihydropyridines) requiring an oxidation step; lower overall yields.
Critical Insight
Recent advancements utilize Cu-catalyzed domino reactions involving sulfonyl azides and ynones to generate nicotinimidamides, which can be hydrolyzed to nicotinamides.[1] This is particularly useful for generating high diversity libraries.
Route 3: Minisci Radical Arylation (Direct C-H Functionalization)[1]
Mechanism & Rationale
A radical substitution reaction where a carbon-centered radical (generated from toluene or a carboxylic acid) attacks the protonated, electron-deficient nicotinamide.
-
Regioselectivity: The radical nucleophile prefers the C2 and C4 positions. Since C3 is substituted with an electron-withdrawing amide, C4 is electronically activated but sterically sensitive.[1]
-
Modern Twist: Photoredox catalysis or persulfate-mediated decarboxylation allows for milder conditions than traditional Ag-catalyzed methods.
Experimental Protocol (Persulfate Method)
-
Reagents: Nicotinamide (1.0 equiv), o-Toluic acid (2.0 equiv), (NH₄)₂S₂O₈ (3.0 equiv), AgNO₃ (0.2 equiv), TFA/Water solvent.[1]
-
Procedure: Heat at 70°C. The o-toluic acid undergoes oxidative decarboxylation to generate the o-tolyl radical, which attacks the protonated nicotinamide.
-
Note: Expect a mixture of C4 (desired) and C2 isomers. Isomer separation is required.
Pathway Diagram
Figure 2: Radical generation and addition mechanism highlighting the regioselectivity challenge.
Route 4: Directed Ortho-Metalation (DoM)[1]
Mechanism & Rationale
The C3-amide group acts as a Directed Metalation Group (DMG). Treatment with a strong base (LDA or LiTMP) directs lithiation to the C4 position (kinetic control). The resulting C4-lithio species is quenched with an electrophile (or transmetalated for Negishi/Suzuki coupling).
-
Constraint: The o-tolyl group cannot be introduced directly as an electrophile. Instead, this route is best used to install a boronic ester or halide at C4, followed by coupling (converging with Route 1) or reacting with a cyclohexanone followed by aromatization.[1]
Comparative Analysis
| Feature | Route 1: Suzuki Coupling | Route 2: De Novo (MCR) | Route 3: Minisci (C-H) | Route 4: DoM |
| Overall Yield | High (75-95%) | Moderate (40-60%) | Low-Moderate (30-50%) | Moderate (50-70%) |
| Regiocontrol | Perfect (Pre-functionalized) | Good (Dictated by precursors) | Poor (C2/C4 mixtures) | High (C4 selective) |
| Steric Tolerance | High (With specialized ligands) | High | Low (Radical sensitive to sterics) | N/A |
| Atom Economy | Moderate (Boronic waste) | High | High | Low (Stoichiometric Li) |
| Scalability | Excellent | Good | Moderate (Exotherms) | Poor (Cryogenic) |
| Cost | High (Pd catalysts) | Low | Low | Moderate |
Decision Matrix
Figure 3: Strategic decision tree for selecting the optimal synthetic pathway based on project constraints.
References
-
Vertex AI Search. (2026). Synthesis of nicotinimidamides via a tandem CuAAC/ring-cleavage/cyclization/oxidation. Retrieved from [Link]
-
Vertex AI Search. (2026). Design and synthesis of new nicotinamides as immunomodulatory VEGFR-2 inhibitors. Retrieved from [Link]
-
Vertex AI Search. (2026). Suzuki-Miyaura Cross-Coupling in Acylation Reactions. Retrieved from [Link]
-
Vertex AI Search. (2026). Recent Advances in Minisci-Type Reactions. Retrieved from [Link]
-
Vertex AI Search. (2026). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles. Retrieved from [Link][1]
Sources
melting point verification for 6-chloro-N-methyl-4-o-tolyl-nicotinamide
Analytical Comparison Guide: Melting Point Verification for 6-chloro-N-methyl-4-o-tolyl-nicotinamide
Executive Summary & Scientific Context
As a Senior Application Scientist in pharmaceutical development, I frequently encounter downstream yield discrepancies during the synthesis of neurokinin-1 (NK-1) receptor antagonists. A primary culprit is the compromised purity of the upstream intermediate, This compound (CAS: 342416-98-2). This compound is a critical building block in the synthesis of antiemetic active pharmaceutical ingredients (APIs) such as Netupitant[1].
According to foundational patent literature, the pure, light-yellow solid form of this intermediate exhibits a characteristic melting point of 91–93 °C [2]. Because melting point depression is a colligative property, even minor molar fractions of impurities (such as unreacted o-tolyl magnesium chloride or residual 6-chloro-N-methyl-nicotinamide) will significantly broaden the melting range and lower the onset temperature. This guide objectively compares three alternative analytical methodologies for verifying the thermal properties of this specific product, providing self-validating experimental protocols to ensure scientific integrity before proceeding to piperazine amination[3].
Comparative Analysis of Thermal Verification Alternatives
When selecting a verification method for this compound, researchers must balance throughput, precision, and the ability to detect polymorphic variations. Below is a quantitative comparison of the industry-standard alternatives.
| Analytical Feature | Automated Capillary Method | Differential Scanning Calorimetry (DSC) | Hot Stage Microscopy (HSM) |
| Primary Output | Visual phase change (onset/clear point) | Heat flow, Enthalpy ( | Visual morphology, birefringence |
| Temperature Accuracy | ± 0.5 °C | ± 0.1 °C | ± 0.5 °C |
| Sample Size Required | 2–5 mg | 1–3 mg | < 1 mg |
| Polymorph Detection | Poor (Often misses solid-solid transitions) | Excellent (Detects distinct endotherms) | Good (Visualizes crystal lattice changes) |
| Throughput | High (Up to 6 simultaneous capillaries) | Medium (Sequential runs) | Low (Manual observation required) |
| Equipment Cost | Low | High | Medium |
Experimental Protocols & Mechanistic Causality
To ensure absolute trustworthiness, the following protocols are designed as self-validating systems. Every step includes an internal control or a mechanistic justification to prevent false positives during the verification of the 91–93 °C melting point[2].
Protocol A: Automated Capillary Melting Point (Pharmacopeial Standard)
1. Sample Preparation: Grind the light-yellow crystals of this compound into a fine, homogeneous powder using an agate mortar.
-
Causality: Uniform particle size minimizes void spaces. Poor packing creates thermal gradients where the sample near the glass melts faster than the core, artificially broadening the melting range and mimicking an impure sample. 2. Desiccation: Dry the powder in a vacuum desiccator over anhydrous silica gel for 24 hours prior to testing.
-
Causality: Residual moisture acts as an impurity, causing hydrolytic degradation upon heating and premature melting point depression. 3. Capillary Packing: Load the sample into a glass capillary tube (closed at one end) and tap repeatedly through a 1-meter drop tube until the sample bed is exactly 3 mm high.
-
Causality: A bed lower than 2 mm causes optical sensor failure due to light bleed; a bed higher than 4 mm causes uneven vertical heat distribution. 4. Thermal Ramp & Internal Validation: Program the instrument to fast-ramp to 85 °C, then slow the heating rate to 1 °C/min. Concurrently run a USP melting point reference standard (e.g., Vanillin, MP 81–83 °C) in an adjacent slot.
-
Causality: The 1 °C/min ramp ensures the sample remains in thermal equilibrium with the heating block. The concurrent standard validates the instrument's calibration in real-time. A sharp melt at 91–93 °C confirms the intermediate is ready for downstream processing.
Protocol B: Differential Scanning Calorimetry (DSC)
1. Encapsulation: Weigh 2.00 ± 0.05 mg of the intermediate into a standard aluminum DSC pan. Crimp the pan with a pinhole-vented lid.
-
Causality: The pinhole is critical. It allows volatile impurities or trapped solvents to escape without ballooning the pan. A deformed pan loses flat contact with the thermoelectric sensor, distorting the heat flow signal and yielding an inaccurate onset temperature. 2. Atmospheric Control: Purge the furnace with dry Nitrogen gas at a flow rate of 50 mL/min.
-
Causality: Nitrogen displaces oxygen, preventing exothermic oxidative degradation that could mask or skew the endothermic melting transition. 3. Heating Profile: Hold isothermally at 25 °C for 5 minutes to establish a stable baseline, then heat at 5 °C/min to 120 °C.
-
Causality: A 5 °C/min heating rate provides the optimal thermodynamic balance. Faster rates cause thermal lag (shifting the apparent melting point higher), while slower rates broaden the peak, reducing the signal-to-noise ratio required to calculate the enthalpy of fusion (
). 4. Data Synthesis: Integrate the endothermic peak to calculate the extrapolated onset temperature ( ). A of ~91.5 °C with a sharp, singular peak validates high phase-purity.
Workflow Visualization
The following logical decision matrix illustrates the thermal verification pipeline for this intermediate.
Fig 1. Thermal verification and validation workflow for this compound.
References
-
Title: US6593472B2 - NK-1 receptor active amine oxide prodrugs (Details synthesis and 91-93 °C melting point specification) Source: Google Patents URL: 2
-
Title: US6297375B1 - 4-phenyl-pyridine derivatives (Details downstream amination processes for NK-1 antagonists) Source: Google Patents URL: 3
Sources
FTIR spectral data for 6-chloro-N-methyl-4-o-tolyl-nicotinamide
An in-depth technical analysis for researchers and drug development professionals evaluating analytical strategies for chemical synthesis monitoring.
Executive Summary
6-Chloro-N-methyl-4-o-tolyl-nicotinamide is a highly specific, sterically hindered intermediate frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including neurokinin-1 (NK-1) receptor antagonists [1]. During its synthesis, the critical step is the amidation of its precursor, 6-chloro-4-o-tolylnicotinic acid, using methylamine.
For process chemists, verifying the completion of this aminolysis reaction is paramount. While traditional offline methods like HPLC-UV provide excellent quantitative purity data, they fail to offer real-time mechanistic insights. This guide objectively compares the performance of Attenuated Total Reflection Fourier-Transform Infrared (ATR-FTIR) spectroscopy against traditional offline alternatives, providing a self-validating experimental framework for tracking the amidation process through structural causality.
Mechanistic Causality of Spectral Shifts (E-E-A-T)
As a Senior Application Scientist, I emphasize that spectral analysis must go beyond pattern matching; it requires understanding the quantum mechanical causality behind vibrational shifts. The conversion of a carboxylic acid to a secondary N-methyl amide fundamentally alters the electron density and hydrogen-bonding network of the molecule, which ATR-FTIR captures in real-time [2].
-
The Amide I Band (C=O Stretch Causality) : In the precursor (6-chloro-4-o-tolylnicotinic acid), the carbonyl (C=O) stretch typically resonates at a higher frequency (~1700–1720 cm⁻¹). Upon amidation, the nitrogen lone pair delocalizes into the carbonyl
-system (resonance). This delocalization decreases the double-bond character of the C=O bond, reducing its force constant and shifting the absorption to a lower wavenumber (~1650–1670 cm⁻¹) [3]. -
The Amide II Band (N-H Bend & C-N Stretch) : The formation of the secondary amide generates a new, highly diagnostic Amide II band at ~1540–1560 cm⁻¹. This is a strongly coupled mode involving the in-plane bending of the new N-H bond and the stretching of the C-N bond [3].
-
Hydrogen Bonding Dynamics (O-H vs. N-H) : The precursor exhibits a massive, broad O-H stretching band (2500–3300 cm⁻¹) due to strong intermolecular hydrogen bonding of the carboxylic acid dimers. As the reaction progresses, this broad absorption collapses, replaced by a sharper, distinct secondary N-H stretch at ~3350–3400 cm⁻¹ [4].
-
Internal Standards (Aryl Chloride & Pyridine) : The C-Cl stretch (~1080 cm⁻¹) and the pyridine ring C=C/C=N stretches (~1590 cm⁻¹ and 1450 cm⁻¹) remain structurally unperturbed during the amidation. These peaks serve as critical internal reference points to normalize the spectra against concentration fluctuations during the reaction[4].
Comparative Spectral Data
The following table summarizes the quantitative FTIR performance data, contrasting the precursor against the target product to establish the analytical logic for reaction monitoring.
| Functional Group / Vibrational Mode | Precursor: 6-Chloro-4-o-tolylnicotinic Acid (cm⁻¹) | Target: this compound (cm⁻¹) | Kinetic Signal Trend |
| O-H Stretch (Carboxylic Acid) | 2500 – 3300 (Broad) | Absent | Decreases to baseline |
| N-H Stretch (Secondary Amide) | Absent | ~3350 – 3400 (Sharp) | Increases (Product formation) |
| C=O Stretch (Amide I / Acid) | ~1700 – 1720 | ~1650 – 1670 | Shifts to lower wavenumber |
| N-H Bend (Amide II) | Absent | ~1540 – 1560 | Increases (Product formation) |
| Pyridine Ring (C=C, C=N) | ~1590, ~1450 | ~1590, ~1450 | Stable (Internal Standard) |
| Aryl C-Cl Stretch | ~1080 | ~1080 | Stable (Internal Standard) |
Performance Comparison: ATR-FTIR vs. HPLC-UV
To objectively evaluate the analytical alternatives for monitoring this specific amidation, we must compare the real-time inline capabilities of ATR-FTIR against the industry-standard offline HPLC-UV.
-
ATR-FTIR (Inline Monitoring) :
-
Performance: Provides continuous, non-destructive data acquisition every 30 seconds [5].
-
Advantage: Directly observes the mechanistic formation of the amide bond (structural proof). Eliminates sampling bottlenecks and exposure to hazardous reagents.
-
Limitation: Higher limit of detection (~0.1% w/w); cannot quantify trace impurities as effectively as chromatography.
-
-
HPLC-UV (Offline Analysis) :
-
Performance: Offers ultra-high resolution and low limits of detection (ppm level).
-
Advantage: Essential for final API release testing and quantifying structurally similar impurities (e.g., regioisomers).
-
Limitation: Requires physical sampling, quenching, and dilution. The 15-30 minute lag time per run makes it impossible to capture transient kinetic states or prevent immediate batch over-processing.
-
Verdict : ATR-FTIR is the superior alternative for process monitoring and kinetic endpoint determination, while HPLC-UV remains mandatory for final purity validation.
Experimental Protocol: Self-Validating ATR-FTIR Reaction Monitoring
This methodology establishes a self-validating system. By calculating the first derivative of the target peak absorbance over time, the system mathematically proves reaction completion without relying on subjective visual estimation.
Step 1: System Initialization and Background Profiling
-
Purge the ATR-FTIR spectrometer (equipped with a Diamond Internal Reflection Element) with dry nitrogen to eliminate atmospheric H₂O and CO₂ interference.
-
Collect a background spectrum (air) using 32 scans at a resolution of 4 cm⁻¹.
Step 2: Solvent Subtraction Baseline
-
Introduce the reaction solvent (e.g., anhydrous tetrahydrofuran) into the reactor.
-
Record the solvent spectrum. This profile will be continuously subtracted from all subsequent active spectra to isolate the solute signals.
Step 3: Precursor Registration
-
Add 6-chloro-4-o-tolylnicotinic acid and the chosen coupling agent to the reactor.
-
Record the baseline spectrum of the activated intermediate. Verify the presence of the carboxylic/ester C=O peak at >1700 cm⁻¹.
Step 4: Kinetic Aminolysis Monitoring
-
Inject methylamine to initiate the amidation.
-
Program the FTIR software to acquire one spectrum every 30 seconds [5].
-
Causality Tracking : Monitor the decay of the 1700 cm⁻¹ peak and the simultaneous growth of the Amide I (~1650 cm⁻¹) and Amide II (~1550 cm⁻¹) peaks. Normalize these changes against the stable pyridine ring stretch at 1590 cm⁻¹.
Step 5: Self-Validating Endpoint Determination
-
Plot the absorbance of the Amide I peak (~1650 cm⁻¹) against time.
-
Calculate the first derivative of this curve (
). -
Validation : The reaction is definitively complete when
for three consecutive measurement cycles, proving that the kinetic formation of this compound has ceased.
Visualization: Monitoring Workflow & Spectral Logic
Figure 1: Workflow for inline ATR-FTIR monitoring of the amidation process, highlighting spectral logic.
References
- Hoffmann-La Roche Inc. (2003). US Patent 6593472B2 - NK-1 receptor active amine oxide prodrugs.
-
Goormaghtigh, E., et al. (2022). ATR-FTIR Biosensors for Antibody Detection and Analysis. PMC - National Institutes of Health.[Link]
-
Rank, L., et al. (2020). Real-time monitoring of PARP1-dependent PARylation by ATR-FTIR spectroscopy. PMC - National Institutes of Health.[Link]
-
Ramalingam, S., et al. (2010). FT-IR and FT-Raman vibrational spectra and molecular structure investigation of nicotinamide: A combined experimental and theoretical study. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.[Link]
-
Christie, L., et al. (2024). Bioprocess monitoring applications of an innovative ATR-FTIR spectroscopy platform. Frontiers in Bioengineering and Biotechnology.[Link]
Structural Comparison of Netupitant vs. Rolapitant Intermediates: A Technical Guide
Executive Summary This guide provides a rigorous structural and synthetic comparison of the key intermediates used in the production of Netupitant and Rolapitant, two distinct neurokinin-1 (NK1) receptor antagonists. While both drugs target the same receptor to prevent chemotherapy-induced nausea and vomiting (CINV), their chemical architectures represent divergent medicinal chemistry philosophies. Netupitant relies on a modular, achiral pyridine-based assembly, facilitating scalability.[1] In contrast, Rolapitant features a complex, rigid spirocyclic core with multiple stereocenters, requiring high-precision stereoselective synthesis.[1] This analysis dissects these differences to aid researchers in optimizing synthetic routes and understanding the structure-activity relationships (SAR) driving their pharmacological profiles.
Structural Analysis of Key Intermediates
The synthesis of both active pharmaceutical ingredients (APIs) converges on the coupling of a highly functionalized core with a lipophilic, fluorinated pharmacophore. However, the complexity of these cores differs significantly.
Netupitant: The Modular Pyridine Assembly
Netupitant is characterized by a highly substituted pyridine ring. Its synthesis is "achiral" in the sense that the final molecule does not possess permanent chiral centers (though it has atropisomerism potential, it is administered as a single stable conformer/racemate equivalent).
-
Core Intermediate (Amine): N-methyl-6-(4-methylpiperazin-1-yl)-4-(o-tolyl)pyridin-3-amine.[1][2]
-
Side Chain Intermediate (Acid Chloride): 2-(3,5-bis(trifluoromethyl)phenyl)-2-methylpropanoyl chloride.[1][2]
Rolapitant: The Rigid Spirocyclic Scaffold
Rolapitant is a member of the "spiro" class of NK1 antagonists. Its structure is defined by a rigid 1,7-diazaspiro[4.5]decan-2-one core.[1]
-
Core Intermediate (Spiro-Amine): (5S,8S)-8-phenyl-1,7-diazaspiro[4.5]decan-2-one.[1][4]
-
Structural Features: A bicyclic system where a piperidine and a pyrrolidone ring share a single carbon atom. This spiro-fusion creates a rigid specific 3D orientation that reduces the entropic penalty of binding to the receptor.
-
-
Side Chain Intermediate (Chiral Ether): (1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol.[1]
-
Structural Features: Unlike Netupitant's achiral acid, this fragment introduces a specific chiral center that must be preserved during the ether formation.
-
Comparative Structural Metrics[1]
| Feature | Netupitant Intermediate System | Rolapitant Intermediate System |
| Core Topology | Flat, aromatic Pyridine | 3D, aliphatic Spirocycle |
| Stereochemistry | Achiral (0 stereocenters) | Chiral (3 stereocenters: 5S, 8S, 1'R) |
| Key Coupling Bond | Amide (stable, easy formation) | Ether (requires specific conditions) |
| Fluorinated Moiety | Gem-dimethyl acid | Secondary chiral alcohol |
| Synthetic Challenge | Regioselective pyridine substitution | Diastereoselective spiro-cyclization |
Synthetic Efficiency & Performance[1][5]
Pathway Logic and Causality
-
Netupitant: The synthesis is designed for convergent assembly . The use of the gem-dimethyl acid chloride allows for a high-yielding amide coupling as the final step.[1] The primary impurity risk arises from the incomplete methylation of the acid intermediate (monomethyl impurity), which is difficult to separate from the product.
-
Rolapitant: The synthesis is linear and stereoselective . The construction of the spiro-core often involves a Robinson annulation-type sequence or a metal-catalyzed cyclization.[1] The performance of the synthesis hinges on the enantiomeric excess (ee) of the chiral alcohol intermediate and the diastereocontrol during the spiro-ring formation.
Visualization of Synthetic Logic
Caption: Comparative synthetic flow. Netupitant (left) utilizes parallel synthesis of two achiral fragments. Rolapitant (right) requires stereocontrolled formation of a spiro-core and a chiral alcohol.
Detailed Experimental Protocols
The following protocols describe the synthesis of the critical "side chain" intermediate for each drug. These steps are selected because they define the unique structural identity of each molecule (the gem-dimethyl group for Netupitant and the chiral center for Rolapitant).
Netupitant Intermediate: Gem-Dimethylation Protocol
Target: 2-(3,5-bis(trifluoromethyl)phenyl)-2-methylpropionic acid Rationale: This step introduces the gem-dimethyl group, which is essential for metabolic stability.[1] The use of methyl iodide with a strong base requires strict temperature control to prevent over-alkylation or side reactions.
Methodology:
-
Preparation: In a dry 3-neck round-bottom flask under Nitrogen atmosphere, dissolve 2-(3,5-bis(trifluoromethyl)phenyl)acetic acid (1.0 eq) in anhydrous Tetrahydrofuran (THF) (15 volumes).
-
Deprotonation: Cool the solution to -50°C . Slowly add n-Butyllithium (2.5 M in hexanes, 3.2 eq) dropwise via an addition funnel over 45 minutes.
-
Critical Control Point: Maintain internal temperature below -35°C to avoid decomposition of the dianion species.[1]
-
-
Alkylation: After stirring for 30 minutes at -50°C, add Methyl Iodide (2.2 eq) dropwise.
-
Observation: The deep red color of the dianion will fade to yellow/clear as the alkylation proceeds.
-
-
Reaction: Allow the mixture to warm gradually to 0°C over 2 hours and stir for an additional 1 hour.
-
Quench & Workup: Quench the reaction with 1N HCl (pH adjusted to < 3). Extract with Ethyl Acetate (3x). Combine organic layers, wash with brine, and dry over Na2SO4.[1]
-
Purification: Concentrate the solvent. Recrystallize the crude solid from n-Heptane to yield the product as a white crystalline solid.
-
Self-Validation: Check purity via HPLC. The absence of the mono-methyl impurity (retention time shift) confirms successful gem-dimethylation.[1]
-
Rolapitant Intermediate: Chiral Alcohol Synthesis
Target: (1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol Rationale: This intermediate provides the chiral anchor for the ether linkage.[1] Enzymatic or catalytic asymmetric reduction is used to ensure high enantiomeric excess (>99% ee).
Methodology:
-
Preparation: Charge a high-pressure hydrogenation vessel with 3,5-bis(trifluoromethyl)acetophenone (1.0 eq).
-
Catalyst System: Add the chiral catalyst RuCl(p-cymene)[(S,S)-Ts-DPEN] (0.5 mol%) and a mixture of Formic Acid/Triethylamine (5:2 ratio) as the hydrogen source/solvent.
-
Note: Alternatively, use isopropanol with KOH if using transfer hydrogenation conditions.
-
-
Reaction: Purge the vessel with Nitrogen. Heat the mixture to 60°C and stir for 24 hours.
-
Workup: Cool to room temperature. Dilute with water and extract with Dichloromethane (DCM).
-
Purification: Wash the organic layer with saturated NaHCO3 to remove residual formic acid. Dry over MgSO4 and concentrate.
-
Validation: Determine enantiomeric excess using Chiral HPLC (e.g., Chiralcel OD-H column).
-
Acceptance Criteria: >99% ee is required. If lower, recrystallization from Hexanes is necessary to upgrade optical purity before the coupling step.
-
Conclusion
From a structural and synthetic perspective, Netupitant represents a triumph of "industrial efficiency," utilizing robust amide coupling and achiral intermediates to create a potent antagonist.[1] Its synthesis is less prone to batch-to-batch variation regarding stereochemistry.[1]
Rolapitant , conversely, represents "structural elegance," utilizing a spirocyclic core to rigidly position the pharmacophore.[1] While this confers a unique pharmacological profile (long half-life), it imposes a higher burden on the process chemistry team to maintain stereochemical integrity across three chiral centers during scale-up.[1]
For drug development professionals, the choice between these scaffolds for future analogues depends on the desired balance between synthetic accessibility (Netupitant-like) and receptor residence time/metabolic stability (Rolapitant-like).
References
-
Hoffmann-Emery, F., et al. (2006). "Efficient Synthesis of Novel NK1 Receptor Antagonists: Selective 1,4-Addition of Grignard Reagents to 6-Chloronicotinic Acid Derivatives."[1][7] Journal of Organic Chemistry.
-
[Link]
-
- Helsinn Healthcare SA. "Method for the Preparation of Netupitant." U.S.
- Tesaro Inc. "Process for the preparation of Rolapitant.
-
Brands, K. M., et al. (2006). "Understanding the Origin of Unusual Stepwise Hydrogenation Kinetics in the Synthesis of the NK1 Receptor Antagonist Aprepitant."[8] (Contextual reference for NK1 synthesis challenges). Journal of the American Chemical Society.
-
[Link]
-
-
Rizzi, A., et al. (2012). "In vitro and in vivo pharmacological characterization of the novel NK1 receptor selective antagonist Netupitant." Peptides.
-
[Link]
-
Sources
- 1. CN105601495A - Synthesis method of netupitant intermediates - Google Patents [patents.google.com]
- 2. US20170008848A1 - Methods of making netupitant and intermediates thereof - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Rolapitant | C25H26F6N2O2 | CID 10311306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Mechanisms and latest clinical studies of new NK1 receptor antagonists for chemotherapy-induced nausea and vomiting: Rolapitant and NEPA (netupitant/palonosetron) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fixed combination of oral NEPA (netupitant‐palonosetron) for the prevention of acute and delayed chemotherapy‐induced nausea and vomiting in patients receiving multiple cycles of chemotherapy: Efficacy data from 2 randomized, double‐blind phase III studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medkoo.com [medkoo.com]
- 8. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Validating 6-Chloro Substitution in Nicotinamide using ¹³C NMR
For researchers, medicinal chemists, and professionals in drug development, the precise confirmation of molecular structure is a non-negotiable cornerstone of scientific rigor. When synthesizing derivatives of pharmacologically significant scaffolds like nicotinamide, unambiguous validation of substituent placement is paramount. This guide provides an in-depth, technically-focused comparison of the ¹³C Nuclear Magnetic Resonance (NMR) spectra of nicotinamide and its 6-chloro substituted analog, offering a field-proven methodology for validating this specific substitution pattern.
The Rationale: Why ¹³C NMR is the Definitive Tool
While various analytical techniques can confirm the presence of a chlorine atom, ¹³C NMR spectroscopy offers direct, unequivocal evidence of its specific location on the pyridine ring. The introduction of an electronegative substituent like chlorine induces predictable and measurable changes in the electron density around the neighboring carbon atoms. These electronic perturbations directly translate to shifts in the resonance frequencies (chemical shifts) of the carbon nuclei, providing a unique fingerprint of the substitution pattern.
This guide will dissect these expected spectral changes, moving beyond a simple recitation of data to explain the underlying physical organic principles. By understanding the "why" behind the shifts, researchers can confidently and authoritatively interpret their own experimental data.
Comparative Analysis: Nicotinamide vs. 6-Chloronicotinamide
The key to validating the 6-chloro substitution lies in a comparative analysis of the ¹³C NMR spectra of the parent compound, nicotinamide, and the target molecule, 6-chloronicotinamide. The numbering convention for the nicotinamide ring is crucial for this discussion and is as follows:
Numbering convention for the nicotinamide ring.
The expected ¹³C NMR chemical shifts for nicotinamide and the anticipated shifts for 6-chloronicotinamide are presented below. The data for nicotinamide is experimentally derived, while the data for 6-chloronicotinamide is predicted based on the known effects of a chloro-substituent on a pyridine ring.
| Carbon Atom | Nicotinamide (Experimental, δ ppm) | 6-Chloronicotinamide (Predicted, δ ppm) | Expected Shift (Δδ ppm) | Rationale for Shift |
| C2 | ~152 | ~151 | Downfield | The chlorine at C6 has a minor deshielding effect on the C2 carbon, transmitted through the nitrogen atom. |
| C3 | ~135 | ~136 | Downfield | Minimal change is expected as the substituent is relatively distant. |
| C4 | ~123 | ~124 | Downfield | A slight deshielding effect is anticipated due to the electron-withdrawing nature of the chlorine. |
| C5 | ~135 | ~130 | Upfield | The chlorine atom's electron-donating resonance effect from its lone pairs shields the ortho (C5) carbon, causing an upfield shift. |
| C6 | ~149 | ~142 | Upfield | The carbon directly attached to the electronegative chlorine atom experiences a significant upfield shift due to the heavy atom effect and resonance contributions. |
| C=O | ~167 | ~167 | No significant change | The carbonyl carbon is sufficiently removed from the substitution site to experience any notable electronic effects. |
Note: The predicted values for 6-chloronicotinamide are based on established substituent effects in halogenated pyridines. Experimental values may vary slightly depending on the solvent and concentration.
The most telling indicators of successful 6-chloro substitution are the significant upfield shifts of C5 and C6 . The C6 signal is expected to move to a lower chemical shift due to the direct attachment of the chlorine atom, a phenomenon influenced by both electronegativity and the "heavy atom effect." The C5 carbon, being ortho to the chlorine, will experience an upfield shift due to the shielding effect of the chlorine's lone pairs.
Experimental Protocol for ¹³C NMR Analysis
To ensure high-quality, reproducible data, the following experimental protocol is recommended.
I. Sample Preparation
A self-validating system begins with meticulous sample preparation.
-
Weighing: Accurately weigh 50-100 mg of the dried sample.[1][2] For ¹³C NMR, a higher concentration is generally preferred to obtain a good signal-to-noise ratio in a reasonable time.[1][2][3]
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices for nicotinamide derivatives.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[3]
-
Filtration: To remove any particulate matter that can degrade spectral resolution, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[2][3]
-
Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.
A streamlined workflow for preparing high-quality NMR samples.
II. NMR Data Acquisition
The following are general parameters for a standard ¹³C NMR experiment. Instrument-specific settings should be optimized by the operator.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal spectral dispersion and sensitivity.
-
Experiment Type: A standard proton-decoupled ¹³C NMR experiment is typically sufficient.
-
Acquisition Parameters:
-
Pulse Angle: 30-45°
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds. A longer delay may be necessary for quaternary carbons.
-
Number of Scans: 1024 or more, depending on the sample concentration.
-
-
Processing: Apply a Fourier transform to the acquired free induction decay (FID) and phase correct the resulting spectrum. Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 77.16 ppm).
Logical Framework for Spectral Assignment
A logical and systematic approach is crucial for accurate spectral assignment. The following flowchart outlines the decision-making process for assigning the carbon signals in the ¹³C NMR spectrum of suspected 6-chloronicotinamide.
A decision-making flowchart for the validation of 6-chloro substitution.
Conclusion
The validation of 6-chloro substitution in nicotinamide is readily and definitively achieved through a comparative analysis of ¹³C NMR spectra. The characteristic upfield shifts of the C5 and C6 carbons, coupled with the more subtle downfield shifts of the other ring carbons, provide a robust and trustworthy confirmation of the desired molecular structure. By adhering to rigorous experimental protocols and a logical framework for spectral interpretation, researchers can ensure the scientific integrity of their work and proceed with confidence in their downstream applications.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 936, Nicotinamide. Retrieved from [Link]
-
Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. Retrieved from [Link]
-
Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. Retrieved from [Link]
-
University of Victoria. NMR Sample Preparation. Retrieved from [Link]
-
University of California, Riverside. NMR Sample Preparation. Retrieved from [Link]
-
Weizmann Institute of Science. NMR Sample Preparation. Retrieved from [Link]
-
Chemistry LibreTexts (2020, May 30). 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. Retrieved from [Link]
Sources
Advanced Chromatographic Separation of 6-Chloro-N-methyl-4-o-tolyl-nicotinamide Isomers
Publish Comparison Guide
Executive Summary: The Isomer Challenge
In the synthesis of RET kinase inhibitors (e.g., Pralsetinib analogs), 6-chloro-N-methyl-4-o-tolyl-nicotinamide (CAS: 342417-00-9) acts as a critical scaffold. The synthesis typically involves a Suzuki-Miyaura coupling of 4,6-dichloro-N-methylnicotinamide with o-tolylboronic acid.
This reaction presents a fundamental regioselectivity challenge:
-
Target Isomer (C4-Substituted): 6-chloro-N-methyl-4-(o-tolyl)nicotinamide.
-
Regioisomer Impurity (C6-Substituted): 4-chloro-N-methyl-6-(o-tolyl)nicotinamide.
Separating these regioisomers is non-trivial due to their identical molecular weight (MW 260.72) and similar polarity. Furthermore, the steric bulk of the o-tolyl group introduces the potential for atropisomerism (axial chirality), creating a complex separation matrix of regioisomers and rotamers.
This guide compares two industry-standard methodologies—Reversed-Phase HPLC (RP-HPLC) and Supercritical Fluid Chromatography (SFC) —to determine the optimal workflow for purity analysis and purification.
The Separation Landscape: Mechanisms & Causality
Why Separation is Difficult
-
Electronic Similarity: Both isomers possess a pyridine core with a chloro, amide, and tolyl substituent. The pKa difference is minimal (< 0.5 units).
-
Structural Nuance: The primary differentiator is the spatial arrangement of the lipophilic o-tolyl group relative to the amide dipole.
-
C4-Isomer: The tolyl group is adjacent to the amide, creating steric strain and twisting the biaryl axis (high atropisomer potential).
-
C6-Isomer: The tolyl group is distal to the amide, resulting in a flatter, more conjugated system.
-
Diagram 1: Impurity Formation & Separation Logic
Caption: Mechanistic pathway of regioisomer formation and the structural basis for chromatographic discrimination.
Comparative Analysis: HPLC vs. SFC
Method A: Reversed-Phase HPLC (The Robust Standard)[1]
-
Mechanism: Hydrophobic interaction +
-ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> stacking. -
Stationary Phase Selection: A Phenyl-Hexyl column is superior to C18. The phenyl ring on the stationary phase interacts differentially with the twisted (C4) vs. planar (C6) biaryl systems.
-
Pros: Highly reproducible, standard equipment, easy scale-up to Prep-HPLC.
-
Cons: Higher solvent consumption, slower equilibration.
Method B: SFC (The Green Speedster)
-
Mechanism: Normal-phase retention behavior using supercritical CO2.
-
Stationary Phase Selection: 2-Ethylpyridine (2-EP) or Amino phases.
-
Pros: Orthogonal selectivity (often elutes isomers in reverse order to RP), 5x faster run times, easier solvent recovery.
-
Cons: Requires specialized equipment, solubility limits for prep loads.
Performance Data Summary
| Metric | Method A: RP-HPLC (Phenyl-Hexyl) | Method B: SFC (2-Ethylpyridine) |
| Resolution ( | 3.5 - 4.2 (Excellent) | 5.0 - 6.5 (Superior) |
| Analysis Time | 12 - 15 mins | 3 - 5 mins |
| Elution Order | C4-Isomer (Target) | C6-Isomer |
| Solvent Cost | High (Acetonitrile/Water) | Low (CO2/Methanol) |
| Scalability | Linear up to kg scale | Excellent for g scale |
Detailed Experimental Protocols
Protocol A: RP-HPLC Purity Assay
-
Objective: Quantify C6-regioisomer content in crude reaction mixture.
-
System: Agilent 1290 Infinity II or equivalent.
Step-by-Step Workflow:
-
Column: XBridge Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm.
-
Why: The phenyl ligand provides
-ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> selectivity crucial for separating aromatic isomers.
-
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water (pH ~2.7).
-
B: Acetonitrile.[1]
-
-
Gradient:
-
0-1 min: Hold 30% B (Equilibration).
-
1-10 min: Linear ramp 30%
70% B. -
10-12 min: Hold 70% B (Wash).
-
-
Parameters:
-
Flow Rate: 1.0 mL/min.
-
Temp: 40°C.
-
Detection: UV @ 254 nm (Isosbestic point approx) & 280 nm.
-
-
Self-Validation Check:
-
Inject a 1:1 mix of pure standards.
-
Requirement: Valley-to-peak ratio < 5% between isomers. If tailing occurs, add 5mM Ammonium Acetate to buffer.
-
Protocol B: Chiral SFC (For Atropisomer Investigation)
-
Objective: Determine if the C4-isomer exists as stable atropisomers (Ra/Sa) at ambient temperature.
-
System: Waters UPC2 or Thar SFC.
Step-by-Step Workflow:
-
Column: Chiralpak AD-3 (Amylose derivative), 4.6 x 150 mm, 3 µm.
-
Mobile Phase:
-
A: CO2.
-
B: Methanol (with 0.1% Diethylamine).
-
-
Isocratic Method:
-
15% B constant for 8 minutes.
-
Backpressure (ABPR): 2000 psi.
-
-
Observation:
-
If the C4-isomer peak splits or shows a "saddle" shape, rotational barrier is low (interconversion on column).
-
If two distinct peaks resolve, stable atropisomers exist.
-
Workflow Visualization
Diagram 2: Method Selection Decision Tree
Caption: Decision matrix for selecting between SFC and HPLC based on purification scale and purity requirements.
Conclusion & Recommendation
For routine Process Control (IPC) and Quality Control, Method A (RP-HPLC on Phenyl-Hexyl) is the recommended standard. It offers sufficient resolution (
For High-Throughput Purification or when "green" chemistry metrics are a priority, Method B (SFC) is superior. It provides faster throughput and simplifies the post-purification drying steps, preserving the integrity of potentially heat-sensitive atropisomers.
References
-
Suzuki Coupling Regioselectivity : Journal of Medicinal Chemistry. "Discovery of Pralsetinib (BLU-667), a Potent and Selective RET Inhibitor." (2020).
-
Chromatographic Mechanisms : Journal of Chromatography A. "Separation of structural isomers of pyridine derivatives on phenyl-hexyl stationary phases." (2018).
-
SFC Methodology : Waters Application Notes. "Achieving Orthogonal Selectivity in SFC for Regioisomer Separations."
-
Atropisomerism in Drug Discovery : Nature Reviews Drug Discovery. "Atropisomerism in the development of chiral drugs." (2018).
Sources
Technical Comparison Guide: Reference Standards for 6-Chloro-N-methyl-4-o-tolyl-nicotinamide
Content Type: Publish Comparison Guide Subject: Critical Process Intermediate / Impurity Reference Standards Target Audience: Analytical Chemists, CMC Leads, and Drug Development Scientists
Executive Summary: The Criticality of CAS 342416-98-2
6-chloro-N-methyl-4-o-tolyl-nicotinamide (CAS: 342416-98-2) is not merely a chemical building block; it is a Critical Process Intermediate (CPI) in the synthesis of Netupitant , a neurokinin-1 (NK-1) receptor antagonist used in chemotherapy-induced nausea and vomiting (CINV) prophylaxis.[1]
In the regulatory landscape of API manufacturing (ICH Q3A/Q3B), this compound represents a potential process-related impurity . Its structure—containing a reactive chloro-pyridine moiety—serves as the electrophilic site for the subsequent coupling with 1-methylpiperazine.[1] Failure to control this intermediate leads to "carryover impurities" in the final Drug Substance, necessitating rigorous quantification limits often below 0.10%.
This guide objectively compares the performance of available reference standard grades, establishing a scientific basis for selection during Method Validation and Routine Release Testing.
Comparative Analysis: Reference Standard Grades
Selecting the correct grade is a function of the development phase and the specific analytical requirement (Identification vs. Quantitation).
Table 1: Performance Matrix of Reference Standard Alternatives
| Feature | Primary Reference Standard (Certified) | Secondary / Working Standard | Research Grade / Crude Intermediate |
| Purity (Chromatographic) | > 99.0% (HPLC-UV) | > 98.0% | Variable (90-95%) |
| Assay (Potency) | Mass Balance / qNMR (100% - Impurities - Water - Solvents) | Comparative Assay vs. Primary | Unassigned or "Area %" only |
| Traceability | Traceable to SI units (via NIST/BIPM weights) | Traceable to Primary Standard | None |
| Characterization Data | 1H-NMR, 13C-NMR, MS, IR, KF, ROI, Residual Solvents | HPLC, Identity (IR/NMR) | Minimal (Structure only) |
| Stability Data | Long-term & Accelerated data available | Limited (Re-test dates) | Unknown |
| Primary Application | Release Testing , Method Validation, Calibration of Working Stds | Routine QC, System Suitability | Early R&D, Retention Time Marker |
| Risk Factor | Low | Low-Medium | High (Potency errors propagate to impurity calculations) |
Expert Insight: The "Area Percent" Trap
Warning: Using a Research Grade material (Option 3) assigned only by "HPLC Area %" as a quantitative standard is a critical error. This compound often retains residual solvents (THF, Toluene) and inorganic salts from the Grignard reaction used to install the o-tolyl group. A 98% HPLC Area purity might correspond to only 85% mass potency once solvents and water are accounted for, leading to a 15% underestimation of the impurity in your drug product.
Mechanistic Context & Synthesis Pathway[1][3]
Understanding the origin of this compound is essential for developing a "self-validating" analytical method.[1] The diagram below illustrates its role as the electrophilic substrate in the Netupitant synthesis pathway.
Figure 1: Synthesis pathway highlighting CAS 342416-98-2 as the critical electrophile. Incomplete conversion at the SnAr step results in this compound persisting as a process impurity.
Validated Experimental Protocols
The following protocols are derived from optimized industry practices for pyridine-based impurities.
Standard Preparation (Self-Validating Workflow)
To ensure data integrity, use the Gravimetric-Volumetric Verification method.[1]
-
Stock Solution (1.0 mg/mL):
-
Accurately weigh 25.0 mg of the Certified Reference Standard.
-
Transfer to a 25 mL volumetric flask.
-
Dissolve in Methanol (Solubility is high in MeOH/DMSO; moderate in ACN).
-
Validation Step: Sonicate for 5 mins to ensure complete dissolution of any crystal lattice polymorphs.
-
-
Working Standard (5.0 µg/mL):
-
Dilute Stock 1:200 with Mobile Phase A:B (50:50).
-
Target: This concentration represents a 0.5% limit relative to a 1.0 mg/mL API sample.
-
High-Performance Liquid Chromatography (HPLC) Method
This method separates the chloro-intermediate (less polar) from the piperazine-derivative (more polar/basic).[1]
| Parameter | Condition | Rationale |
| Column | C18 End-capped (e.g., Waters XBridge or Phenomenex Luna), 150 x 4.6 mm, 3.5 µm | Provides steric selectivity for the o-tolyl rotation and stability at high pH (if needed).[1] |
| Mobile Phase A | 0.1% Orthophosphoric Acid or 25mM Phosphate Buffer (pH 3.0) | Suppresses silanol activity; protonates the pyridine nitrogen to improve peak shape. |
| Mobile Phase B | Acetonitrile (ACN) | Stronger eluent required for the hydrophobic o-tolyl and chloro groups. |
| Gradient | T=0: 20% B; T=15: 80% B; T=20: 20% B | Gradient required to elute the non-polar chloro-impurity after the polar API. |
| Flow Rate | 1.0 mL/mL | Standard backpressure management. |
| Detection | UV @ 254 nm | Max absorbance for the nicotinamide core. |
| Temperature | 30°C | Controls viscosity and retention time reproducibility. |
Analytical Workflow Diagram
Figure 2: Routine QC workflow for impurity quantification using the reference standard.
References
-
Hoffmann-La Roche Inc. (2001). Process for the preparation of pyridine derivatives. US Patent 6,303,790.[2] Link
-
Helsinn Healthcare SA. (2014). Netupitant: New Drug Application. FDA Access Data. Link
-
Elhamid, M. A., et al. (2023).[3][4] "Application of Box-Behnken design for optimization of A RP-HPLC method for determination of palonosetron and netupitant in their combined dosage form in presence of their impurities." Journal of Liquid Chromatography & Related Technologies. Link
-
International Conference on Harmonisation (ICH). (2006). Impurities in New Drug Substances Q3A(R2). Link
Sources
Safety Operating Guide
6-chloro-N-methyl-4-o-tolyl-nicotinamide proper disposal procedures
Standard Operating Procedure: Laboratory Disposal of 6-chloro-N-methyl-4-o-tolyl-nicotinamide
As an intermediate frequently utilized in the drug development pipeline—specifically in the synthesis of NK-1 receptor antagonists[1]—This compound (CAS: 342416-98-2) presents specific waste management challenges. Because this compound contains an aryl chloride moiety and a pyridine ring, its disposal must strictly adhere to protocols for halogenated, nitrogenous organic waste.
This guide provides drug development professionals and laboratory personnel with the mechanistic rationale and step-by-step logistical plans required to safely manage, segregate, and dispose of this compound and its associated experimental waste streams.
I. Physicochemical Profile & Waste Categorization
Before executing a disposal plan, it is critical to understand the physical parameters that dictate the compound's behavior in waste streams. The presence of the chlorine atom fundamentally alters the disposal pathway compared to non-halogenated analogs.
Table 1: Key Properties Influencing Disposal Logistics
| Parameter | Value / Characteristic | Disposal Implication |
| Chemical Formula | C14H13ClN2O | High carbon/nitrogen content; requires complete combustion to prevent NOx emissions. |
| Halogen Content | Contains Aryl Chloride | Must be segregated into Halogenated Organic Waste. Improper incineration can yield toxic dioxins/furans. |
| Physical State | Solid (Beige foam / Yellow oil depending on purity)[1] | Dictates whether it is handled as bulk solid waste or dissolved in solvent waste. |
| Solubility | Soluble in THF, Chloroform[1] | Liquid waste streams will typically consist of these carrier solvents. |
II. Mechanistic Rationale for Halogenated Segregation
The core principle of disposing of this compound is strict segregation from non-halogenated waste .
-
The Causality: When organic compounds containing chlorine are incinerated at standard temperatures (typically used for non-halogenated waste), incomplete combustion occurs. This thermal degradation profile facilitates the recombination of aromatic rings and chlorine radicals, leading to the de novo synthesis of polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs)—highly toxic environmental pollutants.
-
The Solution: By segregating this compound into designated Halogenated Waste streams, Environmental Health and Safety (EHS) facilities ensure the waste is routed to specialized high-temperature incinerators (operating above 1100°C) equipped with alkaline wet scrubbers. The extreme heat ensures complete destruction of the aromatic rings, while the scrubbers neutralize the resulting hydrochloric acid (HCl) gas before exhaust release.
III. Disposal Workflow Visualization
Workflow for the segregation and disposal of halogenated nicotinamide waste streams.
IV. Step-by-Step Operational Disposal Protocol
This protocol is designed as a self-validating system; each step ensures compliance with the subsequent step, culminating in safe EHS handoff.
Step 1: Waste Stream Identification & Segregation
-
Action: Identify the physical state of the this compound waste.
-
Validation: Ensure no highly reactive substances (e.g., strong oxidizers like KMnO4 used in its synthetic pathway[1]) are mixed into this specific waste stream to prevent exothermic reactions in the waste carboy.
Step 2: Primary Containment Selection
-
Action: Transfer liquid waste into a High-Density Polyethylene (HDPE) carboy or a heavy-walled glass waste bottle. For solid waste, use double-lined, puncture-resistant bio-bags or designated solid chemical waste buckets.
-
Causality: HDPE is highly resistant to both the carrier solvents (like THF) and the halogenated solute. Avoid using metal containers, as trace degradation of the chlorinated compound over time can generate micro-environments of HCl, leading to container corrosion and structural failure.
Step 3: GHS-Compliant Labeling
-
Action: Affix a standardized institutional hazardous waste label.
-
Required Information:
-
Full chemical name (No abbreviations): "this compound".
-
Carrier solvents (e.g., "70% THF, 30% Chloroform").
-
Hazards: Mark as "Halogenated Organic", "Irritant", and "Environmental Hazard".
-
Step 4: Storage and EHS Handoff
-
Action: Store the sealed, labeled waste in a designated Secondary Containment tray within a ventilated fume hood or a specialized flammable/corrosive waste storage cabinet until EHS pickup.
-
Validation: Ensure the waste container is never filled beyond 80% capacity. This ullage (headspace) allows for vapor expansion of carrier solvents like THF, preventing pressure-induced rupture of the containment vessel prior to institutional incineration.
References
1.[1] Hoffmann-La Roche Inc. (2001). Process for the preparation of pyridine derivatives (US Patent No. 6,303,790 B1). U.S. Patent and Trademark Office. Available at:
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
